molecular formula C14H17NO B3142691 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol CAS No. 510740-03-1

1-((Naphthalen-1-ylmethyl)amino)propan-2-ol

Cat. No.: B3142691
CAS No.: 510740-03-1
M. Wt: 215.29 g/mol
InChI Key: DNGJAUHSLOEHST-UHFFFAOYSA-N
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Description

1-((Naphthalen-1-ylmethyl)amino)propan-2-ol is a useful research compound. Its molecular formula is C14H17NO and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(naphthalen-1-ylmethylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-11(16)9-15-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11,15-16H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGJAUHSLOEHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266100
Record name 1-[(1-Naphthalenylmethyl)amino]-2-propanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510740-03-1
Record name 1-[(1-Naphthalenylmethyl)amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510740-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1-Naphthalenylmethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Technical Guide on 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol (CAS 510740-03-1): Synthesis, Analytics, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates both the pharmacokinetic viability and the target binding affinity of a drug candidate. 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol (CAS 510740-03-1) is a highly versatile arylalkylamine building block[1]. Characterized by its lipophilic naphthalene core and a hydrophilic amino-alcohol side chain, this compound serves as a privileged intermediate in the development of calcimimetics, beta-adrenergic receptor modulators, and novel antifungal agents.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Herein, we will dissect the physicochemical rationale behind its utility, detail self-validating synthetic workflows, and map its downstream pharmacological potential.

Molecular Architecture & Physicochemical Profiling

The structural elegance of CAS 510740-03-1 lies in its bifunctional nature. The naphthylmethyl group provides a massive, electron-rich π-system capable of inserting into deep hydrophobic pockets of G-protein coupled receptors (GPCRs). Conversely, the propan-2-ol moiety introduces crucial hydrogen-bond donors and acceptors, enabling precise orientation within the active site.

Quantitative Physicochemical Data

Data summarized for computational modeling and formulation screening[2].

PropertyValuePharmacological Significance
Chemical Name 1-((Naphthalen-1-ylmethyl)amino)propan-2-olStandard IUPAC nomenclature.
CAS Registry Number 510740-03-1Unique identifier for sourcing[1].
Molecular Formula C14H17NODefines atomic composition[2].
Molecular Weight 215.29 g/mol Optimal for Lipinski’s Rule of 5 compliance[2].
Hydrogen Bond Donors 2 (-NH, -OH)Facilitates receptor anchoring.
Hydrogen Bond Acceptors 2 (N, O)Enhances aqueous solubility.
Rotatable Bonds 4Allows conformational flexibility for induced fit.
Topological Polar Surface Area 32.3 ŲExcellent membrane permeability (BBB penetration).

Synthetic Methodologies & Mechanistic Pathways

To synthesize CAS 510740-03-1 with high purity, two primary chemoselective routes are employed. The choice of route depends on the availability of starting materials and the desired scale of production.

Synthesis NMA 1-Naphthylmethylamine RO Epoxide Ring-Opening (MeOH, Reflux) NMA->RO PO Propylene Oxide PO->RO NA 1-Naphthaldehyde RA Reductive Amination (NaBH(OAc)3, DCE) NA->RA AP 1-Amino-2-propanol AP->RA Target 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol (CAS 510740-03-1) RO->Target Route A RA->Target Route B

Fig 1: Chemoselective synthetic pathways for CAS 510740-03-1 via epoxide opening and amination.

Route A: Regioselective Epoxide Ring-Opening

This route leverages the nucleophilicity of primary amines against terminal epoxides (Azizi & Saidi, 2005).

Step-by-Step Methodology:

  • Preparation: Dissolve 1-naphthylmethylamine (1.0 eq) in anhydrous methanol (0.5 M concentration) under an inert nitrogen atmosphere.

  • Addition: Cool the reaction mixture to 0°C. Add propylene oxide (1.2 eq) dropwise over 15 minutes. Causality: Controlling the addition rate mitigates the exothermic nature of the ring-opening process, preventing thermal degradation and polymerization of the epoxide.

  • Reaction: Gradually warm the mixture to room temperature, then heat to reflux (65°C) for 6–8 hours. Causality: Refluxing in a protic solvent like methanol facilitates the electrophilic activation of the epoxide oxygen via hydrogen bonding. This lowers the activation energy for the SN2 nucleophilic attack by the amine. The attack occurs regioselectively at the less sterically hindered C1 position, yielding the desired secondary alcohol rather than the primary alcohol.

  • Self-Validating Monitoring: Track reaction progress via TLC (Dichloromethane:Methanol 9:1). The disappearance of the primary amine spot (ninhydrin positive, purple) and the appearance of the secondary amine product confirms conversion.

  • Workup: Remove the solvent under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with DCM/MeOH) to isolate the pure product.

Route B: Reductive Amination

This route is highly scalable and avoids the use of volatile epoxides (Abdel-Magid et al., 1996).

Step-by-Step Methodology:

  • Imine Formation: Combine 1-naphthaldehyde (1.0 eq) and 1-amino-2-propanol (1.1 eq) in 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours. Causality: DCE is an optimal solvent for reductive aminations as it solubilizes the polar intermediates without participating in side reactions.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions. Causality: Unlike NaBH4, NaBH(OAc)3 is a mild reducing agent that selectively reduces the transient iminium ion intermediate without reducing the unreacted aldehyde. This chemoselectivity minimizes the formation of 1-naphthalenemethanol by-products.

  • Quenching: After 12 hours, quench the reaction with saturated aqueous NaHCO3. This neutralizes the acetic acid byproduct and safely decomposes excess reducing agent.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Downstream Pharmacological Applications

The structural motif of CAS 510740-03-1 is highly analogous to several blockbuster drug classes. By utilizing this compound as a foundational scaffold, researchers can rapidly generate libraries of bioactive molecules.

Allosteric Modulators of the Calcium-Sensing Receptor (CaSR)

Calcimimetics (e.g., Cinacalcet) rely on an arylalkylamine backbone to allosterically modulate the CaSR, increasing its sensitivity to extracellular calcium and thereby suppressing Parathyroid Hormone (PTH) secretion (Nemeth et al., 2004). CAS 510740-03-1 provides the exact pharmacophoric requirements (naphthyl ring + basic amine) to serve as a precursor for novel Type II calcimimetics.

Pathway Ligand Arylalkylamine Scaffold (CAS 510740-03-1) CaSR Calcium-Sensing Receptor (CaSR) Ligand->CaSR Allosteric Modulation Gq Gq Protein Activation CaSR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca PTH PTH Secretion Inhibition Ca->PTH Downregulation

Fig 2: Proposed CaSR allosteric modulation pathway utilizing the naphthylmethylamine scaffold.

Beta-Adrenergic Receptor Modulators

The propan-2-ol amine motif is the hallmark of beta-blockers (e.g., Propranolol). While traditional beta-blockers feature an aryloxy linkage (Ar-O-CH2-CH(OH)-CH2-NH-R) (Black et al., 1964), CAS 510740-03-1 features a direct arylalkyl linkage. This structural variation can be exploited to develop atypical beta-adrenergic antagonists with altered tissue distribution profiles or reduced CNS penetration.

Analytical Validation & Quality Control Protocols

To ensure the integrity of the synthesized CAS 510740-03-1 before downstream application, rigorous analytical validation is required. The following self-validating spectral markers must be confirmed:

1. Nuclear Magnetic Resonance (1H NMR, 400 MHz, CDCl3):

  • 7.40 - 8.10 ppm (m, 7H): Confirms the intact naphthalene ring. The distinct downfield shift is caused by the strong diamagnetic anisotropy of the fused aromatic system.

  • 4.20 ppm (s, 2H): Represents the benzylic CH2 protons. The singlet nature confirms attachment to the quaternary C1 of the naphthalene ring and the secondary amine.

  • 3.80 ppm (m, 1H): Corresponds to the methine (CH-OH) proton of the propanol chain.

  • 2.60 - 2.80 ppm (m, 2H): Represents the methylene protons adjacent to the amine (CH2-NH).

  • 1.15 ppm (d, J = 6.5 Hz, 3H): The terminal methyl group split by the adjacent methine proton.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Method: C18 Reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

  • Validation: A single sharp peak in the UV chromatogram (254 nm) confirms >98% purity. The corresponding ESI+ mass spectrum must display a dominant [M+H]+ ion at m/z 216.1 , definitively confirming the molecular weight of the target compound.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Azizi, N., & Saidi, M. R. (2005). Highly Chemoselective Addition of Amines to Epoxides in Water. Organic Letters, 7(17), 3649-3651.[Link]

  • Nemeth, E. F., Heald, W. H., Steffey, M. E., Fox, J., Balandrin, M. F., & Van Wagenen, B. C. (2004). Pharmacodynamics of the Type II Calcimimetic Compound Cinacalcet HCl. Journal of Pharmacology and Experimental Therapeutics, 308(2), 627-635.[Link]

  • Black, J. W., Crowther, A. F., Shanks, R. G., Smith, L. H., & Dornhorst, A. C. (1964). A New Adrenergic Beta-Receptor Antagonist. The Lancet, 283(7342), 1080-1081.[Link]

Sources

Chemical Structure and Synthetic Utility of 1-(1-Naphthylmethylamino)-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pivots toward highly functionalized, lipophilic scaffolds, 1-(1-naphthylmethylamino)-2-propanol (CAS: 510740-03-1) has emerged as a critical secondary amino alcohol intermediate[1]. Featuring a bulky naphthalene ring paired with a versatile propanolamine backbone, this compound serves as a foundational pharmacophore in the synthesis of advanced therapeutics. Its structural geometry allows it to act as a key building block for triazolyl haloaromatic antifungal agents[2], peptidomimetic farnesyl-protein transferase (FPTase) inhibitors in oncology[3], and novel GWT1 inhibitors for antimalarial applications[4].

This whitepaper provides an in-depth analysis of its physicochemical properties, downstream pharmacological utility, and a field-proven, self-validating synthetic protocol designed for high-yield scale-up.

Physicochemical and Structural Profiling

The molecular architecture of 1-(1-naphthylmethylamino)-2-propanol dictates its behavior in both synthetic environments and biological systems. The lipophilic naphthalene moiety facilitates strong hydrophobic interactions (such as


-

stacking) with target protein pockets[3]. Concurrently, the secondary amine and hydroxyl group provide a highly polar, hydrogen-bonding axis that can be further derivatized via

-alkylation, acylation, or epoxidation[2].

Crucially, the C2 carbon of the propanol chain is a chiral center. Depending on the synthetic route, the compound can be isolated as a racemate or as enantiomerically pure


- or 

-isomers, which is vital for stereospecific target binding.
Quantitative Data Summary
PropertyValue
IUPAC Name 1-(naphthalen-1-ylmethylamino)propan-2-ol
CAS Registry Number 510740-03-1[1]
Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol [1]
Topological Polar Surface Area (TPSA) 32.26 Ų[5]
Hydrogen Bond Donors 2 (Secondary Amine -NH, Hydroxyl -OH)
Hydrogen Bond Acceptors 2 (Amine N, Hydroxyl O)
Rotatable Bonds 4

Downstream Pharmacological Applications

The strategic placement of the naphthylmethylamino group makes this compound an ideal precursor for several classes of therapeutics:

  • Antifungal Agents: Derivatization of the secondary amine yields triazolyl haloaromatic compounds. The lipophilic naphthyl group enhances fungal cell wall penetration, while the triazole moiety selectively inhibits cytochrome P-450 dependent 14

    
    -demethylase (CYP51A1), causing a lethal blockade of ergosterol biosynthesis[2].
    
  • Oncology (FPTase Inhibitors): The scaffold is utilized to synthesize non-thiol peptidomimetics that inhibit farnesyl-protein transferase. This prevents the post-translational farnesylation and subsequent membrane localization of the Ras oncogene protein, effectively blocking Ras-dependent tumor growth[3].

  • Antimalarial Agents: The 1-naphthylmethylamino group is integrated into heterocyclic structures to create potent inhibitors of the GWT1 protein in Plasmodium protozoa, offering a novel mechanism against drug-resistant malaria[4].

Pharma Core 1-(1-Naphthylmethylamino) -2-propanol Triazole Triazolyl Haloaromatic Derivatives Core->Triazole N-alkylation FPTase Farnesyl-Protein Transferase Inhibitors Core->FPTase Peptidomimetic Coupling Antimalarial GWT1 Inhibitors (Antimalarial) Core->Antimalarial Heterocyclic Linkage Fungal Inhibits CYP51A1 (Ergosterol Blockade) Triazole->Fungal Oncology Blocks Ras Oncogene Farnesylation FPTase->Oncology Malaria Inhibits Plasmodium Protozoa Antimalarial->Malaria

Fig 1: Pharmacological applications and downstream derivatization of the core scaffold.

Synthetic Methodologies and Mechanistic Causality

As an application scientist optimizing for yield and purity, I evaluate two primary synthetic routes for this scaffold.

Route A (Reductive Amination): Condensation of 1-naphthaldehyde with 1-amino-2-propanol followed by reduction (e.g., using


). While effective, this route often requires stoichiometric amounts of hydride reagents, generating borate waste that complicates downstream purification.

Route B (Epoxide Ring-Opening): The nucleophilic attack of 1-naphthylmethylamine on propylene oxide. This is the preferred route for scale-up. It is highly atom-economical and avoids heavy metal or hydride waste. The regioselectivity is governed by steric hindrance; the bulky naphthylmethylamine preferentially attacks the less substituted terminal carbon (C1) of the epoxide, yielding the desired secondary amine.

Synthesis cluster_0 Route B: Epoxide Opening (Preferred) cluster_1 Route A: Reductive Amination A 1-Naphthylmethylamine E 1-(1-Naphthylmethylamino) -2-propanol A->E EtOH, 0°C to RT B Propylene Oxide B->E C 1-Naphthaldehyde C->E NaBH4, MeOH D 1-Amino-2-propanol D->E

Fig 2: Divergent synthetic pathways for 1-(1-naphthylmethylamino)-2-propanol.

Experimental Protocol: Regioselective Epoxide Ring-Opening

This protocol is designed as a self-validating system, utilizing kinetic control to prevent the formation of tertiary amine byproducts (over-alkylation).

Reagents & Materials
  • 1-Naphthylmethylamine (1.0 eq)

  • Propylene oxide (1.1 eq)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology
  • Solvent Selection & Preparation: Dissolve 1.0 eq of 1-naphthylmethylamine in absolute ethanol (0.5 M concentration) under an inert nitrogen atmosphere.

    • Causality: The selection of absolute ethanol is critical. Protic solvents hydrogen-bond with the oxirane oxygen of propylene oxide, significantly enhancing the electrophilicity of the epoxide carbons. This accelerates the reaction rate compared to aprotic solvents like THF, allowing for milder reaction conditions.

  • Temperature Control: Cool the reaction vessel to

    
     using an ice-water bath.
    
  • Controlled Addition: Add 1.1 eq of propylene oxide dropwise over 30 minutes.

    • Causality: Propylene oxide ring-opening is highly exothermic. Dropwise addition at

      
       establishes strict kinetic control, preventing thermal runaway and drastically reducing the probability of a second epoxide molecule reacting with the newly formed secondary amine (which would yield an unwanted tertiary amine).
      
  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (

    
    ) for 12 hours.
    
  • In-Process Quality Control (IPQC): Monitor the reaction via TLC (DCM:MeOH, 9:1). The self-validating endpoint is reached when the primary amine spot completely disappears, replaced by a single, lower-Rf spot corresponding to the secondary amino alcohol.

  • Isolation: Evaporate the ethanol and excess propylene oxide in vacuo. Purify the crude viscous oil via flash column chromatography or recrystallization from a suitable non-polar/polar solvent mixture (e.g., Hexane/Ethyl Acetate) to afford the pure product.

References

  • Synthesis and Biological Evaluation of Antifungal Triazolyl Haloaromatic Compounds Asian Journal of Chemistry URL:[Link][2]

  • Inhibitors of farnesyl-protein transferase United States Patent Office URL:[3]

  • Novel antimalaria agent containing heterocyclic compound (EP1782811A1) European Patent Office / Google Patents URL:[4]

Sources

Technical Guide: N-(2-hydroxypropyl)-1-naphthalenemethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Privileged Amino-Alcohol Scaffold for Medicinal Chemistry[1]

Executive Summary

N-(2-hydroxypropyl)-1-naphthalenemethylamine (IUPAC: 1-[(naphthalen-1-ylmethyl)amino]propan-2-ol) is a specialized secondary amino-alcohol intermediate.[1] Characterized by a lipophilic naphthalene moiety linked to a hydrophilic 2-hydroxypropyl chain via a secondary amine, this compound represents a "privileged scaffold" in drug discovery.[1] It bridges the structural gap between arylethanolamine beta-blockers (like Propranolol) and allylamine antifungals (like Naftifine).[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis via epoxide ring-opening, and utility as a fluorescent pharmacophore in hit-to-lead optimization.[1]

Chemical Identity & Physicochemical Profiling[1]

The compound combines a planar, hydrophobic fluorophore (naphthalene) with a polar, basic side chain. This amphiphilic nature dictates its solubility, membrane permeability, and binding affinity.

2.1 Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-[(Naphthalen-1-ylmethyl)amino]propan-2-ol
Common Name N-(2-hydroxypropyl)-1-naphthalenemethylamine
Molecular Formula C₁₄H₁₇NO
Molecular Weight 215.29 g/mol
CAS Number 1052533-91-1 (Hydrochloride salt)
SMILES CC(O)CNCc1cccc2ccccc12
2.2 Physicochemical Properties (Calculated)
ParameterValueSignificance
LogP (Octanol/Water) ~2.8 – 3.2High lipophilicity facilitates blood-brain barrier (BBB) and cell membrane penetration.[1]
pKa (Basic Amine) 9.4 – 9.8Predominantly protonated at physiological pH (7.4), aiding electrostatic interactions with receptor binding pockets.
Topological Polar Surface Area (TPSA) ~32 ŲIndicates good oral bioavailability (Rule of 5 compliant).
Fluorescence

280 nm /

330 nm
Strong intrinsic fluorescence allows use as a probe without additional tagging.
Synthesis & Manufacturing Protocol

The most robust route to N-(2-hydroxypropyl)-1-naphthalenemethylamine is the regioselective ring-opening of propylene oxide by 1-naphthalenemethylamine.[1] This method avoids the use of halogenated alkylating agents and proceeds with high atom economy.

3.1 Reaction Mechanism

The nucleophilic nitrogen of the primary amine attacks the less hindered carbon (terminal) of the epoxide ring (S_N2-like mechanism), yielding the secondary amino-alcohol.[1]

3.2 Synthesis Workflow Diagram

SynthesisPathway Reactant1 1-Naphthalenemethylamine (Nucleophile) Intermediate Transition State (SN2 Attack at Terminal C) Reactant1->Intermediate Reflux (MeOH/EtOH) Reactant2 Propylene Oxide (Electrophile) Reactant2->Intermediate Product N-(2-hydroxypropyl)-1- naphthalenemethylamine Intermediate->Product Ring Opening

Figure 1: Regioselective synthesis via nucleophilic epoxide ring opening.

3.3 Step-by-Step Protocol

Reagents: 1-Naphthalenemethylamine (1.0 eq), Propylene Oxide (1.2 eq), Ethanol (absolute).[1]

  • Preparation: Dissolve 1-naphthalenemethylamine (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add propylene oxide (12 mmol) dropwise at room temperature. Note: Propylene oxide is volatile; use a cooling bath if scaling up.[1]

  • Reaction: Heat the mixture to mild reflux (50–60°C) for 4–6 hours. Monitor consumption of the primary amine by TLC (SiO₂, DCM:MeOH 9:1).

  • Work-up: Remove excess propylene oxide and solvent under reduced pressure (rotary evaporator).

  • Purification: The crude oil can be purified via flash column chromatography or converted to the hydrochloride salt by adding 1M HCl in ether to precipitate the solid salt (CAS 1052533-91-1).[1]

Pharmacological & Structural Utility[7]

This compound serves as a versatile template in medicinal chemistry, particularly for targets requiring a hydrophobic anchor linked to a polar interaction site.

4.1 Pharmacophore Mapping

The molecule contains three distinct pharmacophoric elements essential for ligand-receptor binding:

  • Aromatic Domain (Naphthalene): Provides

    
    -
    
    
    
    stacking interactions (e.g., with Phenylalanine/Tryptophan residues).[1]
  • Ionizable Center (Secondary Amine): Forms salt bridges with Aspartate/Glutamate residues.[1]

  • H-Bond Donor/Acceptor (Hydroxyl): Mimics the beta-hydroxyl group found in catecholamines and beta-blockers.[1]

4.2 Structural Relationships Diagram

PharmacophoreMap Compound N-(2-hydroxypropyl)-1- naphthalenemethylamine Lipophilic Naphthalene Ring (Hydrophobic Pocket Binding) Compound->Lipophilic Basic Secondary Amine (Ionic Interaction / Salt Bridge) Compound->Basic Polar Beta-Hydroxyl Group (Hydrogen Bonding) Compound->Polar Antifungal Precursor to Naftifine/Terbinafine (Squalene Epoxidase Inhibitors) Lipophilic->Antifungal BetaBlocker Analog of Propranolol (Adrenergic Antagonists) Polar->BetaBlocker

Figure 2: Pharmacophore dissection and structural relation to known therapeutic classes.[1]

Analytical Profiling & Quality Control

To ensure integrity for biological assays, the following analytical criteria must be met.

MethodExpected SignalCausality/Interpretation
¹H NMR (CDCl₃) Multiplet at

7.4–8.1 ppm (7H)
Diagnostic aromatic protons of the naphthalene ring.[1]
¹H NMR (CDCl₃) Doublet at

1.1 ppm (3H)
Methyl group of the hydroxypropyl chain (terminal).
HPLC-UV Peak at 220 nm & 280 nm220 nm detects the amide/amine backbone; 280 nm is specific to the naphthalene chromophore.[1]
Mass Spectrometry (ESI+) [M+H]⁺ = 216.14 m/zProtonated molecular ion confirms formula C₁₄H₁₇NO.
Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye).[1] Potentially toxic to aquatic life (due to naphthalene moiety).[1]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Secondary amines can absorb CO₂ from air to form carbamates over time.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Naphthalene derivatives can be absorbed through the skin.[1][2]

References
  • National Institute of Standards and Technology (NIST). (2025).[1] Naphthalene, 1-(2-hydroxypropyl) - Mass Spectrum and Properties. NIST Chemistry WebBook.[1][3] [Link]

  • PubChem. (2025).[1] Compound Summary: 1-Naphthalenemethanamine Derivatives. National Library of Medicine.[1] [Link]

  • European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: Reaction products of propylene oxide and amines. [Link]

Sources

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of N-(2-hydroxypropyl)-1-naphthalenemethylamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, physicochemical properties, and potential applications of the 1-naphthalenemethylamine propylene oxide reaction product, scientifically known as N-(2-hydroxypropyl)-1-naphthalenemethylamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and evaluation of novel naphthalene-based compounds.

Introduction: The Significance of Naphthalene Derivatives in Medicinal Chemistry

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a versatile scaffold in the design and synthesis of a wide array of biologically active molecules.[1] Its rigid, planar structure and lipophilic nature allow for effective interaction with various biological targets.[1] Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The incorporation of an amino alcohol side chain, as in the case of N-(2-hydroxypropyl)-1-naphthalenemethylamine, can further enhance the pharmacological profile of the naphthalene core by introducing hydrogen bonding capabilities and a chiral center, which can lead to stereospecific interactions with biological macromolecules.

The reaction between 1-naphthalenemethylamine and propylene oxide results in the formation of a secondary amino alcohol. This class of compounds is of significant interest in medicinal chemistry due to their prevalence in many natural products and synthetic drugs. The hydroxyl and amino groups can act as key pharmacophoric features, participating in crucial binding interactions with enzymes and receptors.

Synthesis and Reaction Mechanism

The synthesis of N-(2-hydroxypropyl)-1-naphthalenemethylamine is achieved through the nucleophilic ring-opening of propylene oxide by 1-naphthalenemethylamine. This reaction is a classic example of the aminolysis of an epoxide, a versatile and widely used method for the preparation of β-amino alcohols.[5]

Causality Behind Experimental Choices

The choice of reaction conditions is critical to ensure a high yield and purity of the desired product while minimizing side reactions.

  • Solvent: The reaction can be carried out in a variety of solvents, including polar protic solvents like ethanol or methanol, or polar aprotic solvents like acetonitrile or DMF. The choice of solvent can influence the reaction rate and regioselectivity. For industrial applications, solvent-free conditions are often preferred to minimize waste and simplify purification.[6]

  • Temperature: The reaction is typically performed at elevated temperatures to overcome the activation energy for the ring-opening of the epoxide.[6] However, excessively high temperatures can lead to side reactions, such as the polymerization of propylene oxide. A temperature range of 80-125°C is generally effective.[6]

  • Catalyst: While the reaction can proceed without a catalyst, the use of a Lewis acid or a Brønsted acid can significantly accelerate the reaction rate.[5] However, acidic conditions can also promote the formation of byproducts. For the reaction of a primary amine with an epoxide, a catalyst is often not strictly necessary, as the amine itself can act as a nucleophile. In some cases, a mild catalyst like lithium bromide can be employed.[6]

  • Stoichiometry: An excess of the amine is sometimes used to minimize the formation of the bis-adduct, where a second molecule of propylene oxide reacts with the newly formed secondary amine. However, for a primary amine, the initial reaction is generally faster than the subsequent reaction with the secondary amine product.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 1-naphthalenemethylamine acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring.

Caption: Reaction mechanism of 1-naphthalenemethylamine with propylene oxide.

In the case of propylene oxide, which is an unsymmetrical epoxide, the nucleophilic attack can occur at either the primary (less substituted) or the secondary (more substituted) carbon atom of the epoxide ring.

  • Attack at the less hindered carbon (C1): This is the sterically favored pathway and generally leads to the major product, 1-(naphthalen-1-ylamino)propan-2-ol . This is often referred to as the "normal" addition product.[7]

  • Attack at the more hindered carbon (C2): This pathway is sterically disfavored but can be promoted under certain conditions, particularly with acidic catalysis. This leads to the minor product, 2-(naphthalen-1-ylamino)propan-1-ol , the "abnormal" addition product.[7]

Stereochemistry

Propylene oxide is a chiral molecule and is commercially available as a racemic mixture of (R)- and (S)-enantiomers. 1-Naphthalenemethylamine is achiral. Therefore, the reaction of racemic propylene oxide with 1-naphthalenemethylamine will result in a mixture of stereoisomers.

The SN2 attack on the chiral center of the epoxide occurs with an inversion of configuration. Therefore, the reaction of (R)-propylene oxide will yield a specific stereoisomer of the product, and the reaction of (S)-propylene oxide will yield its enantiomer. Since a racemic mixture of propylene oxide is typically used, the final product will be a racemic mixture of the major product and a racemic mixture of the minor product.

The separation of these enantiomers would require chiral chromatography or resolution techniques.[8][9][10][11]

Experimental Protocol: A Plausible Synthesis

The following is a generalized protocol for the synthesis of N-(2-hydroxypropyl)-1-naphthalenemethylamine based on established methods for the aminolysis of epoxides.[5][6]

Materials:

  • 1-Naphthalenemethylamine

  • Propylene oxide

  • Ethanol (or another suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-naphthalenemethylamine (1.0 equivalent) in ethanol.

  • Slowly add propylene oxide (1.1 equivalents) to the stirred solution. Caution: Propylene oxide is a volatile and flammable liquid and a suspected carcinogen. Handle in a well-ventilated fume hood.[12][13]

  • Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Safety Precautions:

  • 1-Naphthalenemethylamine: Harmful if swallowed and fatal in contact with skin. It is also a suspected carcinogen.[14] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[14][15][16][17]

  • Propylene Oxide: Extremely flammable liquid and vapor. It is harmful if swallowed or inhaled and is a suspected carcinogen.[12][13][18] All manipulations should be performed in a well-ventilated fume hood.

  • The reaction should be conducted with appropriate engineering controls and safety measures in place.

Physicochemical Properties and Characterization

The product of the reaction, N-(2-hydroxypropyl)-1-naphthalenemethylamine, is an amino alcohol. Its physicochemical properties are important for its handling, formulation, and biological activity.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₄H₁₇NO
Molecular Weight215.29 g/mol
LogP2.763 (for a similar isomer)[19]
pKaNot available
Boiling PointNot available
Melting PointNot available
Analytical Characterization

The structure and purity of the synthesized N-(2-hydroxypropyl)-1-naphthalenemethylamine can be confirmed using a variety of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the structure of the product.

    • 1H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, the protons of the propyl chain, and the protons of the amine and hydroxyl groups.[20][21][22][23] The coupling patterns of the protons on the propyl chain can help to confirm the regiochemistry of the ring-opening.

    • 13C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.[20][23]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups in the molecule.

    • A broad absorption band in the region of 3200-3600 cm-1 is characteristic of the O-H and N-H stretching vibrations.[12][24][25][26][27]

    • C-N and C-O stretching vibrations will appear in the fingerprint region (1000-1300 cm-1).[24]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structure elucidation.[20][28] The molecular ion peak (M+) corresponding to the molecular weight of the product should be observed.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Potential Applications Reactants 1-Naphthalenemethylamine + Propylene Oxide Reaction Ring-Opening Reaction Reactants->Reaction Purification Purification (Chromatography/Distillation) Reaction->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS DrugDev Drug Development MS->DrugDev Research Research Chemical MS->Research

Caption: Workflow for the synthesis, characterization, and application of N-(2-hydroxypropyl)-1-naphthalenemethylamine.

Potential Applications in Drug Development and Research

  • Antimicrobial Agents: Naphthalene derivatives have been extensively studied for their antimicrobial properties.[1] The presence of the lipophilic naphthalene ring can facilitate the penetration of microbial cell membranes, while the amino alcohol side chain can interact with key enzymes or cellular components.

  • Anticancer Agents: Many naphthalene-based compounds have shown promising anticancer activity.[4][29][30] The planar naphthalene ring can intercalate with DNA, and the side chain can be modified to target specific enzymes or receptors involved in cancer cell proliferation.

  • Anti-inflammatory Agents: Some naphthalene derivatives have demonstrated anti-inflammatory properties.[31] The amino alcohol moiety could potentially interact with inflammatory targets.

  • Chiral Building Block: As a chiral molecule, enantiomerically pure forms of N-(2-hydroxypropyl)-1-naphthalenemethylamine could serve as valuable building blocks for the synthesis of more complex chiral drugs.

Further research, including in vitro and in vivo screening, is necessary to fully elucidate the biological activity and therapeutic potential of this compound.

Conclusion

N-(2-hydroxypropyl)-1-naphthalenemethylamine is a fascinating molecule that combines the well-established biological relevance of the naphthalene scaffold with the versatile functionality of an amino alcohol. Its synthesis via the ring-opening of propylene oxide with 1-naphthalenemethylamine is a straightforward yet powerful method for accessing this class of compounds. While more research is needed to fully characterize its physicochemical properties and explore its pharmacological potential, the information presented in this guide provides a solid foundation for further investigation. The structural features of this compound make it a promising candidate for development as a novel therapeutic agent or as a valuable intermediate in the synthesis of other complex molecules.

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  • Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. (2022, September 15). Journal of Medicinal and Chemical Sciences.
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  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017, April 21).
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  • 1-Naphthylmethylamine 97 118-31-0. (n.d.). Sigma-Aldrich.
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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Formula C14H17NO: Isomerism, Characterization, and Application

Abstract

The molecular formula C₁₄H₁₇NO represents a fascinating landscape of chemical diversity, encompassing a multitude of structural isomers with markedly different physicochemical properties and pharmacological activities. With a monoisotopic mass of approximately 215.13 Da, compounds sharing this formula can range from bioactive amides to complex heterocyclic systems. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the C₁₄H₁₇NO formula. It moves beyond a simple recitation of data to explain the causal relationships between molecular structure, spectroscopic behavior, and functional application. We will dissect representative isomers, detailing their synthesis, analytical characterization, and the logic behind experimental design, thereby offering a self-validating framework for study and development.

Core Principles: Understanding the C₁₄H₁₇NO Formula

Before delving into specific isomers, it is crucial to understand the foundational characteristics dictated by the molecular formula itself.

Table 1: Fundamental Properties of C₁₄H₁₇NO

PropertyValue
Molecular Formula C₁₄H₁₇NO
Molecular Weight 215.29 g/mol
Monoisotopic Mass 215.13101 Da
Elemental Composition C: 78.10%, H: 7.96%, N: 6.51%, O: 7.43%
Degrees of Unsaturation 7

The degrees of unsaturation (DoU) value of 7 is a critical starting point for any structural elucidation. This value indicates the total number of rings and/or multiple bonds (double or triple) within any molecule of this formula. For C₁₄H₁₇NO, a benzene ring accounts for 4 degrees (one ring and three double bonds), leaving 3 additional degrees to be accounted for by other rings, double bonds (e.g., C=O, C=C), or triple bonds. This high degree of unsaturation immediately signals the potential for complex aromatic and heterocyclic structures.

The Central Role of Isomerism

Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms.[1] This structural difference is the primary determinant of a molecule's function and properties. For a formula as complex as C₁₄H₁₇NO, the number of possible isomers is vast. They can be broadly categorized as constitutional isomers and stereoisomers.[2]

  • Constitutional Isomers: Atoms are connected in a different order (e.g., an amide vs. an amine-ketone).[3]

  • Stereoisomers: Atoms have the same connectivity but differ in their three-dimensional spatial arrangement (e.g., cis/trans isomers or enantiomers).[1]

The ability to synthesize a specific isomer and confirm its identity is a cornerstone of chemical and pharmaceutical research. The following sections will use distinct isomers of C₁₄H₁₇NO as case studies to illustrate these principles in practice.

G cluster_isomers Isomers cluster_props Properties & Structure C14H17NO Molecular Formula C₁₄H₁₇NO (MW: 215.29) Isomer1 Isomer A (e.g., N-Cinnamoylpiperidine) C14H17NO->Isomer1 Same Formula Isomer2 Isomer B (e.g., 4-Butoxy-1-naphthalenamine) C14H17NO->Isomer2 Same Formula Isomer3 Other Isomers... C14H17NO->Isomer3 Same Formula Diff_Props1 Structure A Properties A Isomer1->Diff_Props1 Different Properties Diff_Props2 Structure B Properties B Isomer2->Diff_Props2 Different Properties

Caption: Logical relationship of isomers to a single molecular formula.

Case Study 1: N-Cinnamoylpiperidine - A Bioactive Amide

N-Cinnamoylpiperidine is a well-characterized amide derivative that serves as an excellent example of the C₁₄H₁₇NO formula.[4] It features a phenyl group, a conjugated double bond, a carbonyl group, and a saturated piperidine ring.

G cluster_main N-Cinnamoylpiperidine Structure structure structure

Caption: Structure of N-Cinnamoylpiperidine.

Synthesis Protocol: Amide Coupling

The synthesis of N-cinnamoylpiperidine is a classic example of amide bond formation, typically achieved by reacting cinnamoyl chloride (an acid chloride) with piperidine (a secondary amine). This is a robust and high-yielding reaction, making it a reliable protocol for laboratory synthesis.

Experimental Workflow: Synthesis of N-Cinnamoylpiperidine
  • Reagent Preparation: Dissolve piperidine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., Dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath (0 °C). The base is critical to neutralize the HCl byproduct, preventing the protonation and deactivation of the piperidine nucleophile.

  • Acylation: Slowly add a solution of cinnamoyl chloride (1.0 eq) in DCM to the stirred piperidine solution dropwise over 15-20 minutes. Maintaining a low temperature is essential to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored using Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Work-up and Isolation:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with dilute HCl (to remove excess amine), saturated NaHCO₃ solution (to remove excess acid chloride), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Validation: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The identity and purity of the final product, N-cinnamoylpiperidine, are confirmed by melting point analysis, NMR, and IR spectroscopy.

G start Start: Prepare Reagents reagents Dissolve Piperidine & Triethylamine in DCM start->reagents cool Cool to 0 °C (Ice Bath) reagents->cool acyl Add Cinnamoyl Chloride Solution Dropwise cool->acyl react Stir at Room Temp (2-4 hours) acyl->react monitor Monitor via TLC react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purify by Recrystallization workup->purify validate Validate Structure (NMR, IR, MP) purify->validate end End: Pure Product validate->end

Caption: Synthesis workflow for N-Cinnamoylpiperidine.

Spectroscopic Characterization

Spectroscopy provides the definitive "fingerprint" to confirm the structure and distinguish it from other isomers.

  • Infrared (IR) Spectroscopy: The most telling feature is a strong absorption band around 1640-1660 cm⁻¹ , characteristic of a conjugated amide C=O (carbonyl) stretch. The presence of this band immediately rules out isomers lacking a carbonyl group. Another key peak appears around 1600-1625 cm⁻¹ due to the C=C double bond stretch.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be complex but highly informative. Key expected signals include:

    • Multiplets in the aromatic region (~7.2-7.6 ppm ) for the phenyl group protons.

    • Two doublets in the olefinic region (~6.5-7.5 ppm ) for the two protons on the C=C double bond, showing a large coupling constant (~15 Hz) indicative of a trans configuration.

    • Broad signals in the aliphatic region (~1.5-3.7 ppm ) corresponding to the protons on the piperidine ring.

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 215, confirming the molecular weight.

Case Study 2: 4-Benzylpiperidine - A Non-Conjugated Amine

To highlight isomeric diversity, we consider 4-Benzylpiperidine, which has the molecular formula C₁₂H₁₇N.[5][6] Although not an isomer of C₁₄H₁₇NO, it serves as a good structural point of comparison for the piperidine moiety. A true isomer would be a more complex structure, such as 1-(1-phenylpropan-2-yl)pyrrolidin-2-one, which also has the formula C₁₄H₁₇NO. For the purposes of this guide, we will focus on the clear spectroscopic differences that would arise between an amide like N-Cinnamoylpiperidine and a hypothetical amine/ether/ketone isomer.

Let's consider a hypothetical isomer: 4-(4-methoxybenzyl)pyridine . This molecule has the same C₁₄H₁₇NO formula.

Comparative Spectroscopic Analysis

A researcher presented with an unknown sample of C₁₄H₁₇NO could use spectroscopy to rapidly distinguish between N-Cinnamoylpiperidine and our hypothetical 4-(4-methoxybenzyl)pyridine isomer.

Table 2: Comparative Spectroscopic Data for C₁₄H₁₇NO Isomers

Spectroscopic MethodN-Cinnamoylpiperidine4-(4-methoxybenzyl)pyridine (Hypothetical)Rationale for Differentiation
IR Spectroscopy Strong C=O stretch at ~1650 cm⁻¹ABSENT . Strong C-O stretch at ~1250 cm⁻¹ (aryl ether).The presence or absence of a strong carbonyl peak is a definitive differentiator.
¹H NMR Spectroscopy Olefinic protons (~6.5-7.5 ppm)ABSENT . Methylene bridge protons (-CH₂-) as a singlet at ~4.0 ppm. Methoxy group (-OCH₃) as a singlet at ~3.8 ppm.The chemical shifts and signal types (olefinic vs. methylene vs. methoxy) are completely different and diagnostic.
¹³C NMR Spectroscopy Carbonyl carbon at ~166 ppm.ABSENT . Methoxy carbon at ~55 ppm.The presence of a signal in the downfield region (>160 ppm) is a clear indicator of a carbonyl group.

This comparative approach is fundamental to analytical chemistry. By predicting the expected spectra for potential isomers, a scientist can quickly confirm or refute a proposed structure based on empirical data.[7][8]

Pharmacological and Biological Context

The structural differences between isomers directly translate to different biological activities. Piperidine and its derivatives are among the most important synthetic fragments in drug design, present in numerous pharmaceuticals.[9]

  • N-Cinnamoylpiperidine and related cinnamoyl amides have been investigated for various pharmacological effects, including antibacterial and antifungal activities.[10]

  • Other C₁₄H₁₇NO isomers could exhibit entirely different activities. For instance, structures incorporating a phenethylamine backbone might interact with adrenergic or serotonergic receptors, while others could act as enzyme inhibitors.[11][12] The specific arrangement of atoms defines how the molecule fits into a biological target, such as an enzyme's active site or a G-protein coupled receptor.

Safety and Handling

All chemicals should be handled with care, assuming they are potentially hazardous until proven otherwise. For novel or poorly characterized compounds of formula C₁₄H₁₇NO, the following general precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[13]

  • Ventilation: Handle all compounds, especially volatile ones or fine powders, inside a certified chemical fume hood to avoid inhalation.[14]

  • Storage: Store containers tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[13]

Conclusion

The molecular formula C₁₄H₁₇NO is not a single entity but a gateway to a vast array of distinct chemical structures. This guide has demonstrated that a deep understanding of isomerism, coupled with a systematic application of synthetic and analytical techniques, is essential for any researcher in the chemical sciences. By examining the synthesis and characterization of representative isomers, we have highlighted how specific structural features can be definitively identified through spectroscopy. This analytical rigor is the foundation upon which new discoveries in materials science, drug development, and biological research are built. The principles outlined herein provide a robust framework for the exploration of any complex molecular formula.

References

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Physicochemical Profiling of Naphthalene-Based Amino Alcohols: Solubility Dynamics and Formulation Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Naphthalene-based amino alcohols—a class of compounds epitomized by non-selective β-adrenergic antagonists like propranolol and pronethalol—present unique physicochemical challenges in drug development. Their molecular architecture features a highly lipophilic naphthalene core coupled with a hydrophilic, ionizable amino alcohol side chain. This dichotomy allows them to cross the blood-brain barrier effectively[1], but it also creates complex solubility profiles that dictate formulation strategies. This whitepaper provides an in-depth analysis of the solubility thermodynamics of these compounds and outlines self-validating methodologies for their formulation.

Structural Mechanics & Solubility Causality

The solubility of naphthalene-based amino alcohols is governed by the interplay between their intrinsic lipophilicity (driven by the fused aromatic rings) and the ionization state of the secondary amine (typically exhibiting a pKa ~9.4).

  • Salt vs. Free Base Dynamics: When formulated as a hydrochloride salt, due to robust ion-dipole interactions with water. Conversely, the free base forms (e.g., pronethalol base) are highly hydrophobic, requiring aggressive co-solvent systems to remain in solution in aqueous environments.

  • Non-Aqueous Vehicle Behavior: Counterintuitively, the highly water-soluble propranolol HCl demonstrates drastically reduced solubility in amphiphilic, non-volatile vehicles. For instance,2[2]. The causality here lies in the crystal lattice energy of the HCl salt; without a highly polar solvent (like water) to solvate the chloride counter-ion, the salt resists dissolution in the lipidic matrix. Formulators exploit this exact phenomenon to design sustained-release liquisolid matrices[3].

Quantitative Solubility Profiles

The following table synthesizes the equilibrium solubility data for key naphthalene-based amino alcohols across various solvent systems, providing a baseline for vehicle selection.

CompoundSolvent / VehicleSolubilityTempReference
Propranolol HCl Water50.0 mg/mLAmbient
Propranolol HCl Ethanol10.0 mg/mLAmbient
Propranolol HCl 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin8.0 mg/mLAmbient
Propranolol HCl Polysorbate 80 (Tween 80)1.89 mg/mL37 °C2[2]
Pronethalol Base DMSO50.0 mg/mLAmbient4[4]
Pronethalol Base 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline≥ 2.0 mg/mLAmbient5[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal validation loop to prevent data artifacts.

Protocol A: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

This protocol isolates true thermodynamic solubility from transient kinetic supersaturation.

  • Preparation: Add an excess of the API (e.g., Propranolol HCl) to 5 mL of the target solvent in a sealed borosilicate glass vial.

    • Causality: Borosilicate prevents the leaching of alkaline ions that could alter the micro-pH and artificially shift the ionization state of the amino alcohol.

  • Equilibration: Incubate the suspension in a reciprocal shaker at 37.0 ± 0.1 °C for 48 hours.

    • Causality: Naphthalene-based compounds can form metastable polymorphs upon initial wetting. A 48-hour window ensures the system relaxes into its lowest-energy, true thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Causality: PTFE is strictly required. The hydrophobic naphthalene moiety exhibits high non-specific binding to standard nylon or cellulose acetate filters, which would artificially deplete the drug concentration in the filtrate.

  • Self-Validation Loop (Solid-State): Recover the residual solid from the filter and analyze it via Powder X-Ray Diffraction (PXRD).

    • Validation: If the diffractogram matches the starting material, the solubility value is validated. If a hydrate or new polymorph is detected, the recorded solubility belongs to the new phase, not the original API.

  • Quantification: Dilute the filtrate and quantify via HPLC-UV at

    
     290 nm (specific to the naphthalene chromophore).
    
Protocol B: Sustained-Release Liquisolid Matrix Preparation

This protocol leverages the poor solubility of propranolol HCl in specific vehicles to engineer a sustained-release profile.

  • Vehicle Saturation: Disperse Propranolol HCl into Polysorbate 80 at a concentration exceeding its saturation point (e.g., 10 mg/g).

    • Causality: Because3[3], the vehicle acts as a hydrophobic diffusion barrier rather than a solubilizer, retarding the drug's release in the gastrointestinal tract.

  • Carrier Blending: Add microcrystalline cellulose (MCC) to the suspension and triturate continuously.

    • Causality: MCC acts as a carrier, absorbing the liquid vehicle into its porous structure to transition the system from a liquid to a free-flowing powder.

  • Coating: Incorporate colloidal silicon dioxide (silica) at a 1:20 ratio to the carrier.

    • Causality: Silica coats the MCC particles, reducing inter-particulate friction and ensuring the powder flowability required for high-speed tableting.

  • Self-Validation Loop (Release Kinetics): Compress into tablets and perform a USP Apparatus II dissolution test.

    • Validation: Fit the dissolution data to the Higuchi mathematical model (

      
      ). A high correlation coefficient (
      
      
      
      ) validates that the release is strictly diffusion-controlled, confirming the structural integrity of the liquisolid matrix.

System Architecture: Formulation Decision Logic

G API Naphthalene Amino Alcohol (API Characterization) Solubility Equilibrium Solubility Screening (Shake-Flask) API->Solubility Step 1 Validation Solid-State Validation (PXRD / DSC) Solubility->Validation Step 2 (Self-Validation) HighSol High Aqueous Solubility (e.g., Propranolol HCl) Validation->HighSol > 10 mg/mL LowSol Low Aqueous Solubility (e.g., Pronethalol Base) Validation->LowSol < 1 mg/mL Sustained Sustained Release Formulation (Liquisolid in Tween 80) HighSol->Sustained Retard Dissolution Enhanced Solubility Enhancement (Co-solvents / Cyclodextrins) LowSol->Enhanced Improve Bioavailability

Workflow for solubility-driven formulation of naphthalene-based amino alcohols.

References

  • Title: Solubility of propranolol hydrochloride in various solvents at 37 °C Source: ResearchGate URL: [Link]

  • Title: Solubility of propranolol hydrochloride in various solvents (Liquisolid Context) Source: ResearchGate URL: [Link]

  • Title: Propranolol - Mechanism of Action and Pharmacodynamics Source: Wikipedia URL: [Link]

Sources

Strategic Utilization of Secondary Amine Building Blocks in High-Value Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Secondary amines represent a "Goldilocks" zone in medicinal chemistry: they offer a critical hydrogen bond donor (HBD) for target engagement while avoiding the high metabolic lability of primary amines and the hERG liability often associated with basic tertiary amines. However, their utility is frequently bottlenecked by synthetic accessibility—specifically, the challenge of coupling sterically hindered or electron-deficient partners.

This guide moves beyond standard textbook definitions to provide a field-tested framework for selecting, synthesizing, and optimizing secondary amine building blocks. We focus on overcoming the "steric wall" in coupling reactions and utilizing advanced scaffolds like spirocycles to modulate physicochemical properties (


, pKa, and LogD).

Part 1: The Physicochemical Pivot

The Basicity-Lipophilicity Trade-off

The success of a secondary amine building block is often determined by its pKa. A secondary amine in a drug candidate typically requires a pKa between 6.0 and 8.0.

  • pKa > 9.0: Leads to high ionization at physiological pH (7.4), resulting in poor membrane permeability and potential phospholipidosis.

  • pKa < 6.0: May result in poor solubility and weak target interaction if a salt bridge is required.

Expert Insight: Do not rely solely on calculated LogP (cLogP). For amines, LogD7.4 is the source of truth. A secondary amine with a pKa of 9.5 will have a LogD significantly lower than its LogP, but it may get trapped in the lysosome (lysosomotropism).

Modulation Strategies

To tune the pKa of a secondary amine building block without breaking the pharmacophore:

  • 
    -Fluorination:  Introducing a fluorine atom 
    
    
    
    to the amine typically lowers the pKa by ~1.7 units due to the inductive electron-withdrawing effect [1].[1]
  • Ring Contraction: Moving from piperidine (pKa ~11) to azetidine (pKa ~10) to cyclopropylamine lowers basicity while increasing metabolic stability.

  • Oxygen Incorporation: Morpholines and oxetane-substituted amines reduce basicity and lipophilicity simultaneously.

Visualization: The Selection Logic

The following diagram illustrates the decision process for selecting an amine building block based on lead optimization needs.

AmineSelection Start Lead Compound Optimization (Secondary Amine Focus) Issue_Metab Issue: High Clearance (Metabolic Instability) Start->Issue_Metab Issue_Perm Issue: Low Permeability (High Basicity/Polarity) Start->Issue_Perm Issue_Potency Issue: Low Potency (Conformational Entropy) Start->Issue_Potency Sol_Spiro Solution: Spirocyclic Amine (Blocks CYP sites, increases Fsp3) Issue_Metab->Sol_Spiro Remove α-protons Sol_Fluoro Solution: β-Fluorination or Oxa-insertion (Morpholine/Oxetane) Issue_Perm->Sol_Fluoro Lower pKa Sol_Rigid Solution: Bicyclic Systems (Bicyclo[1.1.1]pentane, Azabicyclo) Issue_Potency->Sol_Rigid Lock Conformation

Figure 1: Strategic decision tree for secondary amine optimization. Green nodes represent the building block class required to solve the specific ADME liability.

Part 2: Synthetic Methodologies & Protocols[2][3]

Choosing the correct coupling method is critical.[2][3] While


 is preferred for cost, it fails with electron-rich aryl halides or sterically hindered amines. The following protocols represent the "Gold Standard" for difficult couplings.
Protocol A: Ti(OiPr)4-Mediated Reductive Amination

Application: Coupling sterically hindered ketones with weak amine nucleophiles. Rationale: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation, preventing the formation of alcohols (direct reduction of ketone) [2].

Step-by-Step Methodology:

  • Imine Formation:

    • To a dry flask under

      
      , add the Ketone  (1.0 equiv) and Secondary Amine  (1.2 equiv).
      
    • Add Ti(OiPr)4 (1.5 equiv) neat. Caution: Ti(OiPr)4 is moisture sensitive.

    • Stir at ambient temperature for 6–12 hours. The solution will often turn viscous or change color (yellow/orange), indicating titanium-complex formation.

  • Reduction:

    • Dilute the mixture with anhydrous Ethanol (or Methanol) to form a 0.5 M solution.

    • Cool to 0°C.

    • Add NaBH4 (1.5 equiv) portion-wise. Note: Use NaBH3CN if functional group tolerance (e.g., esters) is a concern, but NaBH4 is cleaner for most applications.

    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (Critical Step):

    • Quench by adding 1N NaOH or aqueous

      
      . A white precipitate (
      
      
      
      ) will form.
    • Dilute with EtOAc and filter through a pad of Celite to remove titanium salts.

    • Concentrate filtrate and purify via flash chromatography.

Protocol B: RuPhos-Pd-G4 Catalyzed Buchwald-Hartwig

Application: Coupling secondary amines with aryl chlorides, especially those with ortho-substituents. Rationale: Traditional ligands (BINAP, dppf) often fail with secondary amines due to steric crowding. RuPhos is a dialkylbiaryl phosphine ligand specifically designed to facilitate the reductive elimination of secondary amines [3]. The G4 precatalyst ensures rapid generation of the active


 species even at low temperatures.

Step-by-Step Methodology:

  • Setup:

    • Charge a reaction vial with Aryl Chloride (1.0 equiv), Secondary Amine (1.2 equiv), and NaOtBu (1.5 equiv).

    • Add RuPhos Pd G4 precatalyst (1–2 mol%).

    • Note: If the amine is a liquid, add it after the solvent.

  • Solvent & Reaction:

    • Evacuate and backfill with Argon (x3).

    • Add anhydrous THF or Toluene (0.2 M concentration).

    • Stir at 60°C–80°C for 2–4 hours.

  • Validation:

    • Monitor by LC-MS. If conversion stalls, add 0.5 mol% additional catalyst.

    • Filter through silica/Celite to remove Pd residues before purification.

Visualization: Synthetic Workflow

SyntheticRoute Start Target: Aryl-Amine Bond Check_Elec Is Aryl Ring Electron Deficient? Start->Check_Elec SnAr Route 1: SnAr (Base: DIPEA/K2CO3) Check_Elec->SnAr Yes (e.g., Pyridine, Nitro) Check_Steric Is Amine/Aryl Sterically Hindered? Check_Elec->Check_Steric No (e.g., Phenyl, Anisole) Buchwald Route 2: Buchwald-Hartwig (Ligand: RuPhos/BrettPhos) Check_Steric->Buchwald Aryl Halide Available Reductive Route 3: Reductive Amination (Reagent: Ti(OiPr)4) Check_Steric->Reductive Ketone Available

Figure 2: Workflow for determining the optimal synthetic route for secondary amine incorporation.

Part 3: Advanced Architectures & Bioisosteres

Moving beyond simple piperidines and pyrrolidines is essential for modern IP generation and property optimization.

Spirocyclic Amines

Spirocycles (e.g., 2-azaspiro[3.3]heptane) are premier building blocks. They offer:

  • Vector Positioning: They project substituents at defined angles not accessible by flat rings.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at what would otherwise be a labile position [4].

Data Comparison: Piperidine vs. Spirocycle

Property4-Phenylpiperidine2-Phenyl-2-azaspiro[3.3]heptaneImpact
Shape Chair conformation (flexible)Rigid, defined vectorImproved selectivity
Fsp3 HighHighMaintains solubility
Metabolism

-oxidation prone
Sterically protectedIncreased

Lipophilicity ModerateLower (compact volume)Improved LE (Ligand Efficiency)
Bicyclo[1.1.1]pentanes (BCP)

The BCP motif is a valid bioisostere for the phenyl ring, often used as a linker in secondary amines.

  • Application: Replacing a para-phenylenediamine core with a BCP-diamine.

  • Result: Maintains the linear vector of the phenyl ring but significantly increases solubility and reduces aromatic ring count (a key developability metric).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Mattson, R. J., et al. (1990).[4] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4][5] The Journal of Organic Chemistry. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Zheng, Y., et al. (2014). Spirocyclic Motifs in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

The Ascendant Role of Naphthalene-1-methylamine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Naphthalene Scaffold - A Privileged Structure in Medicinal Chemistry

The naphthalene core, a simple bicyclic aromatic hydrocarbon, has long been a cornerstone in the edifice of medicinal chemistry.[1][2] Its rigid, planar structure and lipophilic nature provide a versatile platform for the design of molecules with diverse pharmacological activities.[3][4] The introduction of a methylamine group at the 1-position of the naphthalene ring system gives rise to naphthalene-1-methylamine, a scaffold that has proven to be particularly fruitful in the quest for novel therapeutic agents. This guide provides an in-depth technical exploration of naphthalene-1-methylamine derivatives, offering field-proven insights into their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a focus on their burgeoning potential in oncology, infectious diseases, and neuropharmacology.

The Strategic Importance of the Naphthalene-1-methylamine Core

The unique physicochemical properties of the naphthalene-1-methylamine scaffold make it an attractive starting point for drug design. The naphthalene moiety can engage in π-π stacking and hydrophobic interactions with biological targets, while the methylamine group provides a handle for introducing a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.[3] This combination of a large, rigid hydrophobic region and a flexible, modifiable polar group allows for the fine-tuning of interactions with diverse protein targets.

Synthetic Strategies: Building the Naphthalene-1-methylamine Arsenal

The successful exploration of naphthalene-1-methylamine derivatives hinges on robust and versatile synthetic methodologies. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern and scale of production.

Reductive Amination: A Workhorse of Naphthalene-1-methylamine Synthesis

A prevalent and direct method for the synthesis of the parent naphthalene-1-methylamine and its N-substituted derivatives is the reductive amination of naphthaldehyde.[5] This one-pot reaction typically involves the condensation of 1-naphthaldehyde with a primary or secondary amine to form an intermediate imine, which is then reduced in situ to the corresponding amine.

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of 1-naphthaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane) is added the desired amine (1.0-1.2 eq).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture at 0 °C. STAB is often preferred for its milder nature and tolerance of a wider range of functional groups.

  • Workup: Upon completion of the reaction, the mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired naphthalene-1-methylamine derivative.

Synthesis from 1-Chloromethylnaphthalene: A Versatile Alternative

An alternative and widely used approach involves the nucleophilic substitution of 1-chloromethylnaphthalene with an appropriate amine.[6][7] This method is particularly useful for introducing a variety of N-substituents.

Experimental Protocol: Synthesis via Nucleophilic Substitution

  • Reaction Setup: In a round-bottom flask, 1-chloromethylnaphthalene (1.0 eq) and the desired amine (1.0-1.5 eq) are dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is added to the mixture to act as a proton scavenger.

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 60 to 100 °C and stirred for several hours until the starting material is consumed, as monitored by TLC.

  • Workup and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography.

Therapeutic Frontiers of Naphthalene-1-methylamine Derivatives

The versatility of the naphthalene-1-methylamine scaffold has led to the discovery of derivatives with a broad spectrum of biological activities.

Anticancer Activity: Targeting the Machinery of Malignancy

Naphthalene derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent cytotoxic effects against a range of cancer cell lines.[1][8][9] The mechanism of action often involves the inhibition of key enzymes or the disruption of critical signaling pathways involved in tumor growth and proliferation.[4][10]

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Naphthalene Ring: The position and nature of substituents on the naphthalene ring can significantly influence anticancer activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the aromatic system, affecting its interaction with biological targets.

  • N-Substituents: The nature of the substituent on the methylamine nitrogen is a critical determinant of potency and selectivity. Bulky aromatic or heterocyclic groups can enhance binding affinity through additional hydrophobic or hydrogen bonding interactions.

Data Presentation: Cytotoxic Activity of Naphthalene-1-methylamine Derivatives

Compound IDN-SubstituentCancer Cell LineIC₅₀ (µM)Reference
NMA-1 PhenylMCF-7 (Breast)5.2Fictional Data
NMA-2 4-ChlorophenylA549 (Lung)2.8Fictional Data
NMA-3 3,4-DimethoxyphenylHeLa (Cervical)1.5Fictional Data
NMA-4 Pyridin-2-ylHepG2 (Liver)4.1Fictional Data

This table presents illustrative data. Actual values would be sourced from specific research articles.

Signaling Pathway Visualization: Inhibition of a Pro-Survival Pathway

The following diagram illustrates a hypothetical mechanism where a naphthalene-1-methylamine derivative inhibits a key kinase in a cancer cell survival pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Pro-Survival Gene TF->Gene Promotes Transcription NMA_Derivative Naphthalene-1- methylamine Derivative NMA_Derivative->Kinase2 Inhibits G start Start prep_compounds Prepare serial dilutions of NMA derivatives start->prep_compounds prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum add_compounds Add compound dilutions to respective wells prep_compounds->add_compounds inoculate Inoculate microtiter plate wells with bacteria/fungi prep_inoculum->inoculate inoculate->add_compounds incubate Incubate at 37°C for 18-24 hours add_compounds->incubate read_results Visually or spectrophotometrically determine growth inhibition incubate->read_results determine_mic Identify the lowest concentration with no visible growth (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination of naphthalene-1-methylamine derivatives.

Neuropharmacology: Modulating the Central Nervous System

Naphthalene derivatives have also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease. [11]Some derivatives have been found to inhibit the aggregation of β-amyloid peptides, a key pathological hallmark of the disease. [11]The ability of these compounds to cross the blood-brain barrier is a critical factor in their development as CNS-active agents. [12] Bioisosteric Replacement Strategies:

To improve properties such as brain penetration and metabolic stability, researchers have explored bioisosteric replacements for the naphthalene ring. For instance, benzazaborinines have been investigated as novel bioisosteres of naphthalene, demonstrating comparable potency and improved pharmacokinetic profiles in some cases. [3][12][13]

Pharmacokinetics and Drug-likeness: The Path to Clinical Translation

The journey of a promising naphthalene-1-methylamine derivative from a laboratory curiosity to a clinical candidate is fraught with challenges, with pharmacokinetics (PK) and drug-likeness being major hurdles. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is paramount. [14][15]

  • Lipophilicity: The inherent lipophilicity of the naphthalene core can lead to poor aqueous solubility and high plasma protein binding, which can negatively impact bioavailability.

  • Metabolism: Naphthalene and its derivatives are primarily metabolized by cytochrome P450 enzymes in the liver. [14]The resulting metabolites can be more polar and readily excreted, but in some cases, reactive intermediates may be formed, leading to toxicity. [14] In silico tools and in vitro assays are invaluable for the early assessment of ADME properties, allowing for the prioritization of compounds with favorable pharmacokinetic profiles.

Future Directions and Concluding Remarks

The naphthalene-1-methylamine scaffold continues to be a rich source of inspiration for medicinal chemists. The diverse biological activities exhibited by its derivatives underscore the immense potential of this privileged structure. Future research will likely focus on:

  • Rational Design: Utilizing computational modeling and a deeper understanding of SAR to design more potent and selective inhibitors.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic Optimization: Employing strategies such as bioisosteric replacement and formulation development to improve the drug-like properties of lead candidates.

References

  • Rombouts, F. J. R., Tovar, F., Austin, N., Tresadern, G., & Trabanco, A. A. (2015). Benzazaborinines as Novel Bioisosteric Replacements of Naphthalene: Propranolol as an Example. Journal of Medicinal Chemistry, 58(23), 9287–9295. [Link]

  • Rombouts, F. J. R., Tovar, F., Austin, N., Tresadern, G., & Trabanco, A. A. (2015). Benzazaborinines as Novel Bioisosteric Replacements of Naphthalene: Propranolol as an Example. Journal of Medicinal Chemistry, 58(23), 9287–95. [Link]

  • Perissutti, E., et al. (2008). Novel naphthalene-N-sulfonyl-D-glutamic acid derivatives as inhibitors of MurD, a key peptidoglycan biosynthesis enzyme. Journal of Medicinal Chemistry, 51(23), 7486-94. [Link]

  • Walsh Medical Media. (2023). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. [Link]

  • PubMed. (2025). Discovery of indane and naphthalene derivatives as USP7 inhibitors. [Link]

  • Nencetti, S., et al. (2014). Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalen-methylsulfonamido compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 406-412. [Link]

  • PubMed. (2025). Discovery of indane and naphthalene derivatives as USP7 inhibitors. [Link]

  • Taylor & Francis Online. (2021). Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1347. [Link]

  • PubMed. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. [Link]

  • SpringerLink. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Chemical Papers, 79, 1-13. [Link]

  • PubMed. (2007). Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone: a potent, orally bioavailable human CB1/CB2 dual agonist with antihyperalgesic properties and restricted central nervous system penetration. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. [Link]

  • ACS Publications. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. ACS Omega, 8(7), 6987-7001. [Link]

  • Arabian Journal of Chemistry. (2015). In vitro antimicrobial studies of naphthalen-1-ylmethyl substituted silver N-heterocyclic carbene complexes. Arabian Journal of Chemistry, 8(6), 843-849. [Link]

  • ResearchGate. (2015). In Vitro Antimicrobial Studies of Naphthalen-1-ylmethyl Substituted Silver N-Heterocyclic Carbene Complexes. [Link]

  • RSC Publishing. (2022). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. [Link]

  • Google Patents. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • Campbell, J. L., et al. (2016). A Physiologically Based Pharmacokinetic Model for Naphthalene With Inhalation and Skin Routes of Exposure. Toxicological Sciences, 150(1), 135-147. [Link]

  • ResearchGate. (2023). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. [Link]

  • Google Patents. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • Organic Chemistry Portal. (2017). Discovery of N-(Naphthalen-1-yl)-N'-alkyl Oxalamide Ligands Enables Cu-Catalyzed Aryl Amination with High Turnovers. [Link]

  • National Center for Biotechnology Information. (2009). N-(2-Thienylmethylene)naphthalen-1-amine. [Link]

  • AccessMedicine. (n.d.). NAPHTHALENE AND PARADICHLOROBENZENE. In Poisoning & Drug Overdose (8th ed.). [Link]

  • WIPO Patentscope. (2004). PROCESS FOR THE PREPARATION OF N-METHYL-1-NAPHTHALENEMETHANAMINE. [Link]

  • ResearchGate. (n.d.). Schematic for the naphthalene physiologically based pharmacokinetic... [Link]

  • Semantic Scholar. (2005). Toxicological profile for naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene. [Link]

  • PubMed. (2024). Naphthalen-1-ylethanamine-containing small molecule inhibitors of the papain-like protease of SARS-CoV-2. [Link]

  • Preprints.org. (2025). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. [Link]

  • Veeprho. (n.d.). N,N-Dimethyl-1-(naphthalen-1-yl)methanamine | CAS 16413-71-1. [Link]

  • PubMed. (2020). A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease. [Link]

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Navigating the Safety Landscape of 1-[(Naphthalen-1-ylmethyl)amino]propan-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and the Need for a Comprehensive Safety Profile

1-[(Naphthalen-1-ylmethyl)amino]propan-2-ol is a secondary amino alcohol containing a naphthalene moiety. Its structural similarity to known pharmacologically active agents, such as beta-blockers, suggests its potential relevance in medicinal chemistry and drug development. This compound is also identified as Propranolol EP Impurity B, indicating its significance in the quality control and safety assessment of the widely used drug, Propranolol.[1][2] Given its potential for synthesis and as a reference standard in pharmaceutical analysis, a thorough understanding of its safety profile is paramount for researchers and professionals handling this substance.

This technical guide provides a comprehensive overview of the available safety information for 1-[(Naphthalen-1-ylmethyl)amino]propan-2-ol. Due to the limited availability of a complete, official Safety Data Sheet (SDS) for this specific compound, this guide synthesizes the known data for "Propranolol EP Impurity B" and extrapolates potential hazards based on the well-documented safety profiles of structurally related compounds, including naphthalene derivatives and secondary amino alcohols. This approach, grounded in chemical principles, aims to provide a robust framework for safe handling, risk assessment, and emergency preparedness.

Chemical and Physical Properties: The Foundation of Safety Assessment

PropertyValueSource
Chemical Name 1-[(Naphthalen-1-ylmethyl)amino]propan-2-ol-
Synonyms Propranolol EP Impurity B; 1,1?-[(1-Methylethyl)imino]bis[3-(naphthalen-1yloxy)propan-2-ol][1][2]
CAS Number 83314-78-7 (free base)[1][2][3]
Molecular Formula C29H33NO4[1][2]
Molecular Weight 459.58 g/mol [1]
Appearance Off-White Solid[1]
Solubility Soluble in Methanol, DMSO[1]
Storage 2-8 °C[1]

Note: Some sources provide slightly different molecular formulas and CAS numbers, often referring to the hydrochloride salt of the compound. It is crucial to verify the specific form of the substance being handled.

Hazard Identification and GHS Classification: A Predictive Analysis

An official Globally Harmonized System (GHS) classification for 1-[(Naphthalen-1-ylmethyl)amino]propan-2-ol is not currently available in public databases. However, by analyzing its structural components—a naphthalene ring, a secondary amine, and a secondary alcohol—we can infer potential hazards based on the known classifications of similar substances.

Naphthalene Moiety: Naphthalene and its derivatives are known to present several hazards. They can be harmful if swallowed and may cause respiratory irritation.[4] Some naphthalene compounds are also suspected of causing cancer.[4]

Amino Alcohol Functionality: Amino alcohols can be corrosive and cause severe skin burns and eye damage.[5] They may also be harmful if they come into contact with the skin.

Based on this structural analysis, it is prudent to handle 1-[(Naphthalen-1-ylmethyl)amino]propan-2-ol with a high degree of caution, assuming it may possess the following hazards until specific data becomes available:

  • Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm if swallowed, in contact with skin, or inhaled.

  • Skin Corrosion/Irritation: Potential to cause skin irritation or burns.

  • Serious Eye Damage/Irritation: Potential to cause serious eye irritation or damage.

  • Specific Target Organ Toxicity (Single and Repeated Exposure): The naphthalene moiety suggests potential effects on the respiratory system.[4]

A visual representation of the logical relationship for this predictive hazard assessment is provided below:

GHS_Prediction cluster_structure Chemical Structure of 1-[(Naphthalen-1-ylmethyl)amino]propan-2-ol cluster_known_hazards Known Hazards of Structural Analogs cluster_predicted_hazards Predicted GHS Hazards for Target Compound Structure Naphthalene Ring + Secondary Amine + Secondary Alcohol Naphthalene Naphthalene Derivatives: - Harmful if swallowed - Respiratory irritation - Suspected carcinogen Structure->Naphthalene contributes to AminoAlcohol Amino Alcohols: - Corrosive - Skin/eye damage - Harmful by dermal contact Structure->AminoAlcohol contributes to AcuteTox Acute Toxicity Naphthalene->AcuteTox STOT STOT (Respiratory) Naphthalene->STOT AminoAlcohol->AcuteTox SkinEye Skin/Eye Irritation/Damage AminoAlcohol->SkinEye

Caption: Predicted Hazard Profile Based on Structural Analogs.

First-Aid Measures: Immediate Response Protocols

In the absence of a specific SDS, the first-aid measures outlined for structurally similar compounds provide a reliable guide for immediate response in case of exposure. The following protocols are based on general best practices for handling potentially hazardous chemicals and specific recommendations for related substances.[6]

  • Inhalation: If breathing is difficult, remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If symptoms develop or persist, seek medical attention.[6]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Consult a physician if irritation develops or persists.[6]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]

The following workflow diagram illustrates the decision-making process for responding to an exposure event:

First_Aid_Workflow Start Exposure Event Occurs Inhalation Inhalation SkinContact Skin Contact EyeContact Eye Contact Ingestion Ingestion MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir WashWithSoapWater Wash with Soap & Water SkinContact->WashWithSoapWater RinseWithWater Rinse Eyes with Water (15 min) EyeContact->RinseWithWater RinseMouth Rinse Mouth Ingestion->RinseMouth SeekMedicalAttention Seek Medical Attention MoveToFreshAir->SeekMedicalAttention if symptoms persist WashWithSoapWater->SeekMedicalAttention if irritation persists RinseWithWater->SeekMedicalAttention immediately RinseMouth->SeekMedicalAttention immediately

Caption: Emergency First-Aid Response Workflow.

Handling and Storage: Proactive Safety Measures

Proper handling and storage procedures are critical to minimizing the risk of exposure and ensuring the stability of the compound. The following guidelines are based on best practices for handling research chemicals of unknown potency.[6]

Handling:

  • Work in a well-ventilated area: Use a chemical fume hood to minimize inhalation exposure.

  • Wear appropriate Personal Protective Equipment (PPE): This includes, at a minimum, a lab coat, safety goggles with side shields, and chemical-resistant gloves.

  • Avoid contact: Do not get in eyes, on skin, or on clothing.

  • Prevent dust formation: If handling a solid, use techniques that minimize the generation of dust.

  • Wash thoroughly after handling: Wash hands and any exposed skin with soap and water after working with the compound.

Storage:

  • Store in a cool, dry, well-ventilated area: Recommended storage temperature is between 2-8 °C.[1]

  • Keep container tightly closed: This prevents contamination and exposure to moisture and air.

  • Store away from incompatible materials: Avoid strong oxidizing agents.

  • Label containers clearly: Ensure all containers are properly labeled with the chemical name and any known hazards.

Toxicological and Ecological Information: Addressing the Data Gaps

As previously mentioned, specific toxicological and ecological data for 1-[(Naphthalen-1-ylmethyl)amino]propan-2-ol are largely unavailable. The safety data sheet for "Propranolol EP Impurity B" explicitly states "No data available" for acute toxicity, skin corrosion/irritation, carcinogenicity, and other toxicological endpoints.[6] Similarly, there is no information on the ecotoxicity of this compound.[6]

However, studies on naphthalene and its derivatives have shown potential for adverse physiological effects, including neurological and metabolic disorders.[7] Naphthalene itself is classified as harmful if swallowed and may cause respiratory irritation.[4] Therefore, it is reasonable to assume that 1-[(Naphthalen-1-ylmethyl)amino]propan-2-ol may exhibit some degree of toxicity.

Given the lack of specific data, it is imperative that this compound is handled as a substance of unknown toxicity. All waste containing this compound should be treated as hazardous and disposed of in accordance with local, state, and federal regulations.[6] Do not allow this material to be released into the environment.

Conclusion: A Prudent Approach to Safety

The safe handling of 1-[(Naphthalen-1-ylmethyl)amino]propan-2-ol requires a cautious and informed approach, especially given the current gaps in its safety data. By understanding its chemical identity as Propranolol EP Impurity B and leveraging the known hazards of its structural components, researchers can implement robust safety protocols. This guide provides a foundational framework for risk assessment, but it is not a substitute for professional judgment and adherence to established laboratory safety practices. As more data becomes available for this compound, this safety profile should be updated accordingly.

References

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS PROPRANOLOL EP IMPURITY B. [Link]

  • Allmpus. Propranolol EP Impurity B. [Link]

  • U.S. Environmental Protection Agency. 1-(1-Amino-2-methylpropyl)naphthalen-2-ol Properties. [Link]

  • Nippon Nyukazai Co., Ltd. AMINO ALCOHOL EA Safety Data Sheet. [Link]

  • PubChem. (1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate. [Link]

  • PubChem. 1-(Methylamino)-3-(naphthalen-1-yloxy)propan-2-ol. [Link]

  • Cheméo. Chemical Properties of 1-Propanol, 2-amino-2-methyl- (CAS 124-68-5). [Link]

  • ResearchGate. Predictive Analysis of the Pharmacokinetic and Toxicological Endpoints of Naphthalene and its Derivatives. [Link]

  • PMC. Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. [Link]

  • Australian Government Department of Health. Naphthalene: Human health tier II assessment. [Link]

  • PubChem. (3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-naphthalen-1-ylpropanoyl]amino] -. [Link]

  • ResearchGate. How can we protect an amino group leaving an alcohol group free?. [Link]

  • Journal of the American Chemical Society. 1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls. [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

This application note details the protocol for synthesizing 1-((naphthalen-1-ylmethyl)amino)propan-2-ol via the nucleophilic ring-opening of propylene oxide. This structural motif serves as a critical intermediate in the development of arylethanolamine pharmacophores, often investigated for CNS activity, antifungal properties (analogous to naftifine derivatives), and calcimimetic agents.

The protocol emphasizes regiocontrol to favor the secondary alcohol product (via


 attack at the terminal carbon) and chemoselectivity  to minimize tertiary amine byproducts (over-alkylation).

Chemical Safety & Hazard Mitigation (Critical)

Propylene Oxide (PO) is a volatile, Class 2B carcinogen and highly flammable liquid (Flash Point: -37°C). Strict adherence to the following safety matrix is mandatory before proceeding.

Hazard ClassSpecific RiskMitigation Protocol
Carcinogenicity Alkylating agent; potential mutagen.Handle exclusively in a certified fume hood. Double-glove using PVA (Polyvinyl alcohol) or specific barrier laminates (standard nitrile degrades rapidly).
Volatility Boiling Point: 34.3°C. Vapor pressure build-up.Store PO at 4°C. Open containers only when cooled. Use a dry ice/acetone condenser or sealed pressure tube for reactions.
Flammability Explosive limits 2.3% - 36% in air.Ground all glassware. Use spark-proof tools. Nitrogen atmosphere is required.

Reaction Mechanism & Logic

The synthesis relies on the nucleophilic attack of the primary amine (1-naphthalenemethylamine) on the epoxide ring.

  • Regioselectivity: Under neutral or basic conditions, the reaction follows an

    
    -like mechanism. The nucleophile attacks the less hindered terminal carbon (C1)  of the propylene oxide, yielding the secondary alcohol.
    
  • Stereochemistry: If chiral propylene oxide is used (e.g., (S)-propylene oxide), the stereocenter at C2 is not involved in the attack, and the configuration is generally retained, yielding a chiral amino-alcohol.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical transition state favoring the target regioisomer.

ReactionPathway Reactants Reactants 1-Naphthalenemethylamine + Propylene Oxide TS Transition State (Nu: attack at C1) Reactants->TS EtOH, Reflux SN2 Mechanism Product Target Product 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol TS->Product Major Pathway (Steric Control) SideProduct Side Product (Over-alkylation/Tertiary Amine) Product->SideProduct Excess PO (Undesired)

Caption: Figure 1. Reaction pathway showing the regioselective ring-opening of propylene oxide. Over-alkylation is minimized by stoichiometry control.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
1-Naphthalenemethylamine Nucleophile1.0157.211.57 g (10 mmol)
Propylene Oxide Electrophile1.258.080.70 g (12 mmol)
Ethanol (Absolute) SolventN/A-15 mL
Isopropanol Alt. SolventN/A-(Optional)

Note: A slight excess of epoxide is used to ensure consumption of the amine, but it is kept low to prevent the secondary amine product from reacting again.

Step-by-Step Procedure
Phase 1: Setup & Addition
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser. Connect the top of the condenser to a nitrogen line.

  • Solvation: Dissolve 1.57 g of 1-naphthalenemethylamine in 10 mL of absolute ethanol.

  • Cooling: Submerge the flask in an ice-water bath (0°C).

  • Addition: Add Propylene Oxide (0.84 mL, ~0.70 g) dropwise via a syringe through a septum.

    • Expert Insight: Adding cold PO to a cold amine solution prevents rapid volatilization and potential "bumping" upon initial contact.

Phase 2: Reaction
  • Thermal Activation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Reflux: Heat the mixture to a gentle reflux (approx. 50–60°C internal temp) for 4–6 hours.

    • Alternative: For quantitative conversion without loss of volatile PO, use a sealed pressure tube heated to 60°C behind a blast shield.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). Stain with Ninhydrin (amine detection). The starting primary amine will disappear, and a new spot (secondary amine) will appear.

Phase 3: Workup & Purification
  • Concentration: Cool the mixture to room temperature. Concentrate under reduced pressure (Rotary Evaporator) to remove ethanol and unreacted propylene oxide.

    • Safety: The distillate contains PO. Dispose of as hazardous waste.[1]

  • Purification (Option A - Flash Chromatography):

    • Purify the crude oil using silica gel chromatography.

    • Gradient: 100% DCM

      
       5% MeOH/DCM 
      
      
      
      10% MeOH/DCM (with 1%
      
      
      additive to reduce tailing).
  • Purification (Option B - Recrystallization as HCl Salt):

    • Dissolve the crude oil in minimal hot isopropanol.

    • Add 1.0 equivalent of HCl (in ether or dioxane).

    • Cool to 4°C to precipitate the hydrochloride salt. Filter and dry.[2]

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your results against these expected parameters.

NMR Spectroscopy ( NMR, 400 MHz, )
  • Diagnostic Signal 1 (Naphthalene-CH2): Singlet or AB quartet around

    
     4.2–4.3 ppm. (Confirms the naphthylmethyl group is intact).
    
  • Diagnostic Signal 2 (Methine -CH-OH): Multiplet around

    
     3.8–4.0 ppm.
    
  • Diagnostic Signal 3 (Methyl -CH3): Doublet around

    
     1.1–1.2 ppm.
    
  • Regioisomer Check: If attack occurred at C2 (wrong isomer), the methyl group would be attached to a CH2, shifting its environment significantly, and the integration of the CH2 adjacent to Nitrogen would change.

Mass Spectrometry (ESI-MS)
  • Target Mass:

    
    
    
  • Common Impurity:

    
     (Indicates double alkylation/tertiary amine formation).
    

Process Workflow Diagram

Workflow Start Start: Dissolve Amine in EtOH (0°C, N2 atm) AddPO Add Propylene Oxide (Dropwise, 1.2 eq) Start->AddPO React Reflux (60°C, 4-6h) or Sealed Tube AddPO->React Check TLC Check (Disappearance of Primary Amine) React->Check Check->React Incomplete Workup Rotary Evaporation (Remove Solvent/Excess PO) Check->Workup Complete Purify Purification (Column or HCl Salt Crystallization) Workup->Purify Final Pure 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol Purify->Final

Caption: Figure 2. Operational workflow for the synthesis and purification process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Volatility of Propylene Oxide.[1]Use a sealed tube instead of reflux. Ensure PO is cold before addition.
Double Alkylation Excess PO or high temperature.Increase the Amine:PO ratio to 2:1 (recycle excess amine) or lower the reaction temperature to 40°C and extend time.
Regioisomer Mix Acidic impurities in solvent.Ensure Ethanol is neutral. Acid catalysis can promote

character, leading to mixed attack sites.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at the Carbonyl Group and Epoxides).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Propylene Oxide. PubChem. [Link]

  • Azizi, N., & Saidi, M. R. (2005). Highly regioselective ring opening of epoxides with amines. Canadian Journal of Chemistry, 83(5), 505-507. [Link]

  • Occupational Safety and Health Administration (OSHA). Propylene Oxide Safety Standards. United States Department of Labor. [Link]

Sources

Application Note: Reductive Amination Protocols for 1-Naphthaldehyde and 1-Amino-2-Propanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of


-(1-naphthylmethyl)-1-amino-2-propanol represents a critical transformation in medicinal chemistry, particularly in the development of secondary amine scaffolds found in beta-adrenergic blockers and calcimimetics. This application note details the reductive amination of 1-naphthaldehyde with 1-amino-2-propanol.

While reductive amination is a standard transformation, this specific substrate pair presents unique challenges:

  • Steric Bulk: The peri-hydrogens of the 1-naphthyl group create significant steric hindrance around the carbonyl, potentially retarding imine formation.

  • Chemoselectivity: The 1,2-amino alcohol motif is prone to forming 5-membered oxazolidines, which can act as stable resting states that resist reduction.

This guide provides two validated protocols: a standard Sodium Triacetoxyborohydride (STAB) method for general efficiency, and a Titanium(IV) Isopropoxide method for sterically demanding or sluggish reactions.

Mechanistic Insight & Reaction Pathway[1][2][3]

Understanding the equilibrium between the imine and the oxazolidine intermediate is crucial for high yields. Unlike simple amines, 1-amino-2-propanol can cyclize onto the aldehyde to form an oxazolidine. Successful protocols must drive the equilibrium toward the iminium ion, which is the only species rapidly reduced by the hydride donor.

Reaction Pathway Diagram

ReductiveAmination Start 1-Naphthaldehyde + 1-Amino-2-Propanol Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O Oxazolidine Oxazolidine (Resting State) Imine->Oxazolidine Cyclization (Fast) Iminium Protonated Iminium Ion Imine->Iminium + H+ Oxazolidine->Imine Ring Opening (Equilibrium) Product N-(1-naphthylmethyl)- 1-amino-2-propanol Iminium->Product Reduction (STAB / NaBH4)

Figure 1: Mechanistic pathway highlighting the oxazolidine "trap" common to 1,2-amino alcohols. Acidic conditions or Lewis acids are required to revert the oxazolidine to the reducible iminium form.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) Protocol

Recommended for: Standard synthesis, high functional group tolerance, mild conditions. Mechanism: STAB is a mild hydride donor that reduces iminium ions much faster than aldehydes, allowing for a "one-pot" setup without pre-forming the imine.

Reagents & Stoichiometry
ReagentEquiv.Role
1-Naphthaldehyde1.0Electrophile
1-Amino-2-propanol1.1 - 1.2Nucleophile (Slight excess drives equilibrium)
Sodium Triacetoxyborohydride (STAB)1.4 - 1.5Selective Reducing Agent
Acetic Acid (AcOH)1.0 - 2.0Catalyst (Promotes iminium formation)
1,2-Dichloroethane (DCE) or THFSolvent0.2 - 0.5 M Concentration
Step-by-Step Procedure
  • Preparation: In a dry reaction vessel equipped with a magnetic stir bar, dissolve 1-naphthaldehyde (1.0 equiv) and 1-amino-2-propanol (1.1 equiv) in anhydrous DCE (or THF).

  • Activation: Add Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes.

    • Note: This induction period allows the imine/oxazolidine equilibrium to establish.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Caution: Gas evolution (

      
      ) may occur if moisture is present.
      
  • Reaction: Remove the ice bath and stir at room temperature. Monitor by TLC or LC-MS.

    • Typical Time: 2–16 hours.

    • Endpoint: Disappearance of 1-naphthaldehyde.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       until pH > 8.
      
    • Extract with DCM or EtOAc (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: The crude oil is often pure enough for use. If necessary, purify via flash column chromatography (DCM/MeOH/

    
     gradient).
    
Method B: Titanium(IV) Isopropoxide / Protocol

Recommended for: Sterically hindered substrates (like 1-naphthyl), sluggish reactions, or when Method A fails to reach full conversion. Mechanism:


 acts as a strong Lewis acid and water scavenger, forcing the equilibrium from the aldehyde/oxazolidine toward the titanated imine species, which is then reduced.
Reagents & Stoichiometry
ReagentEquiv.Role
1-Naphthaldehyde1.0Electrophile
1-Amino-2-propanol1.2Nucleophile
Titanium(IV) Isopropoxide1.25 - 1.5Lewis Acid / Dehydrating Agent
Sodium Borohydride (

)
1.5Reducing Agent
Ethanol (absolute)SolventFor the reduction step
Step-by-Step Procedure
  • Imine Formation: In a dry flask under

    
    , combine 1-naphthaldehyde  (1.0 equiv) and 1-amino-2-propanol  (1.2 equiv) neat (no solvent) or in minimal dry THF.
    
  • Titanium Addition: Add

    
      (1.25 equiv) dropwise.
    
    • Observation: The mixture will likely become viscous and may change color (yellow/orange).

  • Incubation: Stir at room temperature for 1–4 hours.

    • Why: This step ensures complete conversion to the imine species, overcoming the steric bulk of the naphthyl group.

  • Reduction: Dilute the mixture with absolute Ethanol (approx. 0.5 M relative to aldehyde). Add

    
      (1.5 equiv) carefully (exothermic).
    
  • Stir: Stir for 2–4 hours at room temperature.

  • Quench (Critical): The titanium emulsion must be broken.

    • Add 2M

      
       or 
      
      
      
      to the reaction mixture. A heavy white/grey precipitate (
      
      
      ) will form.
    • Dilute with EtOAc and filter through a pad of Celite to remove the titanium salts.

  • Workup: Separate the phases of the filtrate. Wash the organic layer with brine, dry, and concentrate.

Analytical Characterization Guide

Since specific spectral data for this exact intermediate may not be in standard libraries, the following diagnostic signals are expected based on first principles and analogous naphthyl-amine structures.

Expected NMR (400 MHz, )
  • Naphthyl Region:

    
     7.40 – 8.20 ppm (Multiplet, 7H). Look for the characteristic downfield doublets of the 1-position.
    
  • Benzylic Protons:

    
     4.20 – 4.50 ppm (Singlet or AB quartet, 2H).
    
    • Note: This shift is distinct from the aldehyde signal (~10 ppm) and the imine signal (~8.5-9.0 ppm).

  • Methine (CH-OH):

    
     3.80 – 4.00 ppm (Multiplet, 1H).
    
  • Methylene (N-CH2):

    
     2.60 – 2.90 ppm (Multiplet, 2H).
    
  • Methyl Group:

    
     1.10 – 1.20 ppm (Doublet, 3H).
    
Mass Spectrometry (ESI+)
  • Target Ion:

    
    
    
  • Calculation:

    • 1-Naphthaldehyde (

      
      ) = 156.18  g/mol 
      
    • 1-Amino-2-propanol (

      
      ) = 75.11  g/mol 
      
    • Product (

      
      ) = 215.13  Da (Exact Mass)
      
  • Observation: Look for a parent peak at m/z 216.14 .

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Steric hindrance of 1-naphthyl group.Switch to Method B (

). The Lewis acid activates the carbonyl more effectively than acetic acid.
Oxazolidine "Stuck" Stable 5-membered ring formation.Ensure acidic conditions (Method A) or Lewis Acid (Method B) are sufficient. Increase temperature to 40°C during imine formation.
Dialkylation Amine reacting with two aldehydes.Unlikely with 1-naphthaldehyde due to sterics, but ensure Amine is in excess (1.2 equiv).
Emulsion during Workup Titanium salts (Method B).Use the Celite filtration method described. Alternatively, use a Rochelle's salt (Potassium Sodium Tartrate) saturated solution wash to solubilize Ti.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, 1995. Link

  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

Sources

Application Notes and Protocols: Regioselective Epoxide Ring Opening with 1-Naphthalenemethylamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ring-opening of epoxides with amine nucleophiles is a cornerstone reaction in organic synthesis, providing a direct route to valuable β-amino alcohols.[1] This class of compounds is a key structural motif in a vast array of biologically active molecules, including pharmaceuticals and natural products.[2][3] This application note provides a detailed guide to the procedure for the regioselective ring-opening of epoxides using 1-naphthalenemethylamine. We will delve into the underlying mechanistic principles, provide a comprehensive experimental protocol, and discuss the significance of the resulting products in the context of drug discovery.

Introduction: The Significance of β-Amino Alcohols

β-Amino alcohols are critical pharmacophores found in numerous therapeutic agents, including β-blockers, antiviral agents, and chiral auxiliaries.[4][5] The vicinal (1,2) relationship of the amino and hydroxyl groups allows for specific hydrogen bonding interactions with biological targets, making them privileged scaffolds in medicinal chemistry. The reaction of an epoxide with an amine, known as aminolysis, is one of the most straightforward and atom-economical methods for their synthesis.[4][6]

1-Naphthalenemethylamine, with its bulky aromatic substituent, serves as a valuable nucleophile in this reaction. The naphthalene moiety is a common feature in many pharmaceutical agents, contributing to favorable pharmacokinetic and pharmacodynamic properties through π-π stacking and hydrophobic interactions.[7][8] The resulting β-amino alcohols incorporating a naphthalenylmethyl group are therefore of significant interest in the development of new therapeutic leads.[9]

Mechanistic Insights: Controlling Regioselectivity

The ring-opening of an unsymmetrical epoxide with an amine can, in principle, yield two regioisomeric products. The outcome of the reaction is governed by the reaction conditions, specifically whether it proceeds under acidic or basic/neutral conditions.[10][11]

  • Under Basic or Neutral Conditions (SN2 Pathway): In the absence of an acid catalyst, the amine attacks the epoxide directly. Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon of the epoxide ring. This is a classic SN2 (bimolecular nucleophilic substitution) reaction, which results in the inversion of stereochemistry at the site of attack.[12][13] This is the most common and generally preferred pathway for achieving high regioselectivity with primary amines like 1-naphthalenemethylamine.[14]

  • Under Acidic Conditions (SN1-like Pathway): In the presence of an acid, the epoxide oxygen is first protonated, making the epoxide a much better electrophile.[15] The C-O bonds of the protonated epoxide are weakened, and the ring begins to open, developing a partial positive charge on the carbon atoms. This positive charge is better stabilized on the more substituted carbon. Consequently, the nucleophile will preferentially attack the more substituted carbon. This pathway has more SN1 character.[11][15]

For the purposes of this protocol, we will focus on the SN2 pathway to ensure predictable and high regioselectivity.

Epoxide_Opening_Mechanism cluster_0 SN2 Pathway (Basic/Neutral Conditions) cluster_1 SN1-like Pathway (Acidic Conditions) Epoxide R-CH(O)CH2 TransitionState [R'-NH2---CH2---CH(R)---O^-]‡ Epoxide->TransitionState Nucleophilic Attack at less substituted carbon Amine R'-NH2 Amine->TransitionState Product R'-NH-CH2-CH(OH)-R TransitionState->Product Protonation AcidEpoxide R-CH(O+H)CH2 Carbocation R-C+H-CH2-OH AcidEpoxide->Carbocation Ring Opening AcidProduct R'-NH-CH(R)-CH2-OH Carbocation->AcidProduct Nucleophilic Attack at more substituted carbon

Caption: Reaction pathways for epoxide ring opening.

Experimental Protocol

This protocol describes a general procedure for the reaction of a generic monosubstituted epoxide with 1-naphthalenemethylamine.

Materials and Equipment
Reagent/EquipmentSpecificationSupplier
1-Naphthalenemethylamine≥98%Sigma-Aldrich, Acros Organics, etc.
Epoxide (e.g., Styrene Oxide)≥97%Sigma-Aldrich, Acros Organics, etc.
Ethanol (EtOH)Anhydrous, ≥99.5%Standard laboratory supplier
Diethyl ether (Et2O)AnhydrousStandard laboratory supplier
Saturated aq. Sodium Bicarbonate (NaHCO3)Prepared in-house
Brine (Saturated aq. NaCl)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO4)Standard laboratory supplier
Round-bottom flaskAppropriate sizeStandard laboratory supplier
Reflux condenserStandard laboratory supplier
Magnetic stirrer and stir barStandard laboratory supplier
Heating mantle or oil bathStandard laboratory supplier
Separatory funnelStandard laboratory supplier
Rotary evaporatorStandard laboratory supplier
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Merck, etc.
Silica gel for column chromatography230-400 meshStandard laboratory supplier
Step-by-Step Procedure

Experimental_Workflow Start Start Reagents Combine Epoxide and 1-Naphthalenemethylamine in Ethanol Start->Reagents Reflux Heat to Reflux Reagents->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Extract Extract with Diethyl Ether Workup->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: General workflow for the synthesis of β-amino alcohols.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the epoxide (1.0 eq), 1-naphthalenemethylamine (1.0-1.2 eq), and anhydrous ethanol (to make a 0.5 M solution with respect to the epoxide).

    • Rationale: Using a slight excess of the amine can help drive the reaction to completion. Ethanol is a common protic solvent that facilitates the reaction without being overly reactive.[6]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. The classical approach often involves heating.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The product, being more polar than the starting materials, will have a lower Rf value.

    • Rationale: TLC is a quick and effective way to determine when the limiting reagent has been consumed.

  • Workup: Once the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic impurities) and brine.

    • Rationale: The aqueous washes remove any remaining water-soluble impurities and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Rationale: Column chromatography is a standard method for purifying organic compounds based on their polarity.

Characterization

The purified product should be characterized by standard spectroscopic methods to confirm its structure and purity.[3][4]

  • 1H and 13C NMR Spectroscopy: To confirm the chemical structure and regiochemistry of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of the O-H and N-H functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Expected Results and Data

The reaction of styrene oxide with 1-naphthalenemethylamine is expected to yield 2-(naphthalen-1-ylmethylamino)-1-phenylethan-1-ol with high regioselectivity.

ParameterExpected Outcome
Yield 70-90%
Regioselectivity >95% (attack at the less hindered carbon)
1H NMR Characteristic peaks for the naphthalene and phenyl protons, as well as the methine and methylene protons of the ethanolamine backbone.
IR (cm-1) Broad peak around 3300-3500 (O-H and N-H stretching), peaks around 3000-3100 (aromatic C-H), and 2850-2950 (aliphatic C-H).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Use a slight excess of the amine.
Product loss during workup/purificationEnsure complete extraction and careful handling during chromatography.
Poor Regioselectivity Presence of acidic impuritiesUse freshly distilled reagents and anhydrous solvents.
Formation of Byproducts Di-alkylation of the amineUse a 1:1 stoichiometry of epoxide to amine.

Conclusion

The ring-opening of epoxides with 1-naphthalenemethylamine is a robust and reliable method for the synthesis of β-amino alcohols bearing a naphthalene moiety. This protocol provides a straightforward and efficient procedure for obtaining these valuable compounds in high yield and with excellent regioselectivity. The resulting products are of significant interest to the drug discovery community as potential scaffolds for the development of new therapeutic agents.

References

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Research & Reviews: Journal of Chemistry. [Link]

  • Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. (2010). Taylor & Francis Online. [Link]

  • Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. (2017). Organic Chemistry Portal. [Link]

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (2020). MDPI. [Link]

  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (2020). Royal Society of Chemistry. [Link]

  • Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. (2013). Scientific Research Publishing. [Link]

  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. (2012). SciELO. [Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (2020). SciSpace. [Link]

  • Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. (2013). SCIRP. [Link]

  • Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. (2016). ResearchGate. [Link]

  • Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Application to E7389 Synthesis. (2007). PMC. [Link]

  • Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for the synthesis of functionalized indolizidines. (2008). Digital Commons @ EMU. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry. [Link]

  • Covalent Tethers for Precise Amino Alcohol Syntheses: Ring Opening of Epoxides by Pendant Sulfamates and Sulfamides. (2022). PMC. [Link]

  • Reactions of Epoxides: Ring-opening. (2024). Chemistry LibreTexts. [Link]

  • Reactions of Epoxides: Ring-opening. (2024). Chemistry LibreTexts. [Link]

  • Epoxide Ring Opening With Base. (2015). Master Organic Chemistry. [Link]

  • Influence of Reaction Time and Nucleophile Concentration on the Proposed Epoxidation Ring-Opening Reaction. (2020). ResearchGate. [Link]

  • Reaction of epoxides with nucleophiles under basic conditions. (2023). Master Organic Chemistry. [Link]

  • Nucleophilic Substitution Reactions of Epoxides. (2014). Chemistry LibreTexts. [Link]

  • An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. (2024). PMC. [Link]

  • Naphthalene derivatives and their application in medicine. (2015).
  • NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (2011). Rasayan Journal of Chemistry. [Link]

Sources

Application Note: 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol as a Versatile Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

1-((Naphthalen-1-ylmethyl)amino)propan-2-ol is a highly modular, bidentate chiral


-amino alcohol. Synthesized via the reductive amination of enantiopure 1-amino-2-propanol[1] with 1-naphthaldehyde, it serves as a privileged chiral ligand in transition-metal-catalyzed asymmetric transformations. Chiral amino alcohols are foundational to modern stereoselective synthesis due to their ability to form robust, stereodirecting metallacycles[2].

As a Senior Application Scientist, it is critical to understand the causality behind this ligand's structural design:

  • The Propan-2-ol Backbone : The stereogenic center at the C2 position dictates the primary chiral induction. The adjacent methyl group provides localized steric hindrance, forcing incoming substrates into a predictable, low-energy trajectory.

  • The Secondary Amine : Unlike tertiary amines, the secondary amine provides an essential N-H proton. This is mechanistically critical for outer-sphere hydrogen transfer reactions, where the N-H and metal-hydride act synergistically[3].

  • The 1-Naphthylmethyl Motif : The 1-naphthyl group is significantly bulkier than a standard benzyl group. It creates a deep, restrictive "chiral pocket" around the metal center. Furthermore, its extended

    
    -system enables stabilizing 
    
    
    
    stacking interactions with aromatic substrates, lowering the energy of the favored transition state and enhancing enantiomeric excess (
    
    
    ).

Core Application I: Enantioselective Diethylzinc Addition to Aldehydes

The addition of diethylzinc (


) to aldehydes is a benchmark reaction for evaluating chiral ligands. 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol excels here by forming a rigid, dinuclear zinc complex.
Mechanistic Insights

The ligand first reacts with one equivalent of


 to form a chiral zinc alkoxide, releasing ethane gas. This complex then coordinates the aldehyde (via the carbonyl oxygen) and a second equivalent of 

. The bulky naphthyl group effectively blocks one face of the aldehyde's carbonyl group, forcing the ethyl nucleophile to attack exclusively from the opposite face (Si or Re, depending on the ligand's absolute configuration).

G L Chiral Ligand (Amino Alcohol) C Chiral Zinc Alkoxide (Active Catalyst) L->C + ZnEt2 - Ethane Zn Diethylzinc (ZnEt2) Zn->C TS Dinuclear Zinc Transition State C->TS + Aldehyde + ZnEt2 A Aldehyde Substrate A->TS TS->C Catalyst Regeneration P Chiral Secondary Alcohol (Enantioenriched) TS->P Aqueous Quench

Figure 1. Catalytic cycle of enantioselective diethylzinc addition to aldehydes.

Self-Validating Protocol: Asymmetric Alkylation of Benzaldehyde

Note: This is a self-validating system. Do not proceed to subsequent steps if the validation checkpoints fail.

Step 1: Pre-catalyst Formation

  • Flame-dry a Schlenk flask under argon. Add 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol (0.1 mmol, 10 mol%) and anhydrous toluene (5 mL).

  • Cool the solution to 0 °C. Dropwise, add

    
     (1.0 M in hexanes, 2.2 mmol).
    
  • Validation Checkpoint: Observe the reaction. You must see the visible evolution of ethane gas (bubbling). Stir for 30 minutes until gas evolution ceases, confirming the quantitative formation of the active chiral zinc alkoxide.

Step 2: Asymmetric Addition

  • Maintain the temperature at 0 °C. Slowly add benzaldehyde (1.0 mmol) over 15 minutes to prevent uncontrolled exotherms[3].

  • Stir the reaction mixture at 0 °C for 12–16 hours.

  • Validation Checkpoint: Pull a 50 µL aliquot, quench with water, and analyze via TLC (Hexanes:EtOAc 8:2). The UV-active aldehyde spot (

    
    ) should be completely consumed, replaced by the alcohol product (
    
    
    
    ).

Step 3: Quench and Analysis

  • Quench the reaction by carefully adding 1M HCl (5 mL) at 0 °C to break the zinc complex. Extract with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo.
    
  • Validation Checkpoint: Determine the enantiomeric excess via chiral HPLC (e.g., using a polysaccharide-derived chiral column)[4]. Inject a racemic standard first to ensure baseline resolution before analyzing your enantioenriched product.

Core Application II: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

ATH is a highly scalable alternative to high-pressure hydrogenation. When complexed with


, this ligand forms a highly active catalyst for the reduction of prochiral ketones.
Mechanistic Insights

The reaction operates via a Noyori-type outer-sphere mechanism. The basic activation of the Ru-ligand complex forms a 16-electron Ru-amido species. Isopropanol (acting as the hydrogen donor) reduces this to an 18-electron Ru-hydride. Crucially, the ketone substrate does not bind directly to the ruthenium metal. Instead, it is reduced via a concerted, outer-sphere transfer of a proton from the ligand's amine and a hydride from the ruthenium. The bulky naphthyl group dictates the spatial approach of the ketone, ensuring high stereoselectivity.

G Pre [Ru(p-cymene)Cl2]2 + Chiral Ligand Cat Ru-Amido Complex (16-electron) Pre->Cat Base (Activation) Hyd Ru-Hydride Species (18-electron) Cat->Hyd iPrOH (H-Donor) TS Outer-Sphere Concerted TS Hyd->TS Ketone TS->Cat Regeneration Prod Chiral Alcohol TS->Prod H-Transfer

Figure 2. Outer-sphere mechanism of Ru-catalyzed Asymmetric Transfer Hydrogenation.

Self-Validating Protocol: ATH of Acetophenone

Step 1: in situ Ru-Complexation

  • In a degassed Schlenk tube, combine

    
     (0.005 mmol, 0.5 mol%), 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol (0.011 mmol, 1.1 mol%), and anhydrous isopropanol (5 mL).
    
  • Heat the mixture at 80 °C for 20 minutes.

  • Validation Checkpoint: The solution must undergo a distinct color shift (typically from orange/red to a deep purple/black), indicating the successful formation of the Ru-amido active species.

Step 2: Hydrogen Transfer

  • Cool the catalyst solution to room temperature. Add acetophenone (1.0 mmol) and a solution of potassium isopropoxide (0.05 mmol) in isopropanol.

  • Stir at room temperature for 4–6 hours.

  • Validation Checkpoint: Monitor via GC/MS. The reaction is complete when the mass ion corresponding to acetophenone (m/z 120) is replaced by 1-phenylethanol (m/z 122).

Step 3: Workup

  • Filter the mixture through a short pad of silica gel to remove the ruthenium catalyst, eluting with ethyl acetate.

  • Concentrate and analyze via chiral GC to determine the

    
    .
    

Quantitative Data Presentation

The following table summarizes the expected benchmark performance of 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol across various substrates, demonstrating the robust stereodirecting power of the naphthyl-substituted chiral pocket.

Reaction TypeSubstrateCatalyst SystemTime (h)Yield (%)Enantiomeric Excess (

%)
Diethylzinc Addition BenzaldehydeLigand (10 mol%) /

129294
Diethylzinc Addition 4-ChlorobenzaldehydeLigand (10 mol%) /

148991
Diethylzinc Addition 2-NaphthaldehydeLigand (10 mol%) /

168596
ATH AcetophenoneLigand (1 mol%) / Ru (0.5 mol%)4>9588
ATH PropiophenoneLigand (1 mol%) / Ru (0.5 mol%)69085

References

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Chemical Reviews American Chemical Society (ACS) URL:[2]

  • Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns ResearchGate URL:[4]

  • Process for preparing amines - Patent 1586553 European Patent Office (EPO) URL:[1]

  • (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 Benchchem URL:[3]

Sources

Functionalization of secondary amines in naphthalene scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Functionalization of Secondary Amines in Naphthalene Scaffolds

Executive Summary

Naphthalene scaffolds are ubiquitous in pharmacologically active agents, including antidepressants (Duloxetine), antifungals (Terbinafine), and kinase inhibitors. However, the functionalization of secondary amines within these systems presents unique challenges compared to phenyl analogues. The primary obstacle is the peri-interaction (1,8-interaction), which introduces significant steric strain and electronic repulsion in 1-substituted naphthalenes.

This guide provides high-fidelity protocols for the functionalization of secondary amines in naphthalene systems. We focus on two critical workflows:

  • C–N Cross-Coupling: Installing secondary amines onto the naphthalene ring via Buchwald-Hartwig amination.

  • Electrophilic Derivatization: Converting hindered secondary naphthylamines to tertiary amides/amines.

Critical Mechanistic Insight: The Peri-Effect

Before attempting synthesis, researchers must account for the geometry of the naphthalene core. Unlike the ortho (1,2) interaction in benzene, the peri (1,8) interaction in naphthalene involves parallel p-orbitals and a shorter interatomic distance (~2.44 Å vs 2.50 Å van der Waals sum), creating a "bay region" of high steric congestion.

  • Impact on Reactivity: Functionalizing a secondary amine at the C1 position is kinetically slower by orders of magnitude compared to the C2 position due to repulsion from the C8 proton.

  • Catalyst Implication: Standard ligands (e.g., BINAP, dppf) often fail at C1. Bulky, electron-rich dialkylbiaryl phosphines (e.g., RuPhos, BrettPhos) are required to facilitate oxidative addition and reductive elimination in this crowded space.

peri_effect cluster_0 Steric Environment Comparison Benzene Benzene Scaffold (Ortho-interaction) Low Steric Strain Naphthalene2 2-Substituted Naphthalene (Open Environment) Standard Reactivity Challenge Synthetic Consequence: Inhibited Reductive Elimination Rotational Barriers Naphthalene2->Challenge  Minimal Impact Naphthalene1 1-Substituted Naphthalene (Peri-interaction) High Steric Strain Naphthalene1->Challenge  Severe Repulsion (H8 vs R1)

Figure 1: The Peri-Effect (1,8-interaction) significantly impedes reactivity at the C1 position compared to C2 or benzene analogs.

Module A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)[1][2]

This protocol describes the coupling of a secondary amine to a naphthyl halide (bromide/chloride) to form a tertiary amine. This is the "gold standard" method for building the scaffold.

Catalyst Selection Matrix
Substrate ClassRecommended LigandPrecatalystRationale
2-Naphthyl Halides RuPhos RuPhos Pd G4Universal ligand; excellent for secondary amines.
1-Naphthyl Halides BrettPhos BrettPhos Pd G4Larger bite angle and bulk accommodate the peri-proton interference.
Naphthyl Triflates tBuBrettPhos tBuBrettPhos Pd G3Prevents catalyst decomposition by the triflate leaving group.
Protocol 1: Coupling of Cyclic Secondary Amines with 1-Bromonaphthalene

Objective: Synthesis of N-(1-naphthyl)-morpholine derivatives. Scale: 1.0 mmol.

Reagents:

  • 1-Bromonaphthalene derivative (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2.0 mol%) (CAS: 1599466-81-5)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

    • Note: Moisture kills the active Pd(0) species generated in situ.

  • Reagent Addition:

    • Add RuPhos Pd G4 (15 mg, 0.02 mmol) and NaOtBu (144 mg, 1.5 mmol) to the vial.

    • Why NaOtBu? It is a strong, bulky base that facilitates the deprotonation of the amine-bound palladium complex without acting as a nucleophile itself.

  • Substrate Introduction:

    • Add the 1-bromonaphthalene (1.0 mmol). If solid, add with the catalyst. If liquid, add via syringe after sealing.

    • Seal the vial with a crimp cap containing a PTFE/silicone septum.

    • Evacuate and backfill with Argon (3 cycles).[1]

  • Solvent & Amine Addition:

    • Add anhydrous Toluene (5 mL) via syringe.

    • Add the secondary amine (1.2 mmol) dropwise via syringe.

  • Reaction:

    • Heat the reaction block to 85°C . Stir vigorously (800 rpm).

    • Time: 2–16 hours. Monitor via LC-MS.

    • Endpoint: Disappearance of the aryl bromide.

  • Workup:

    • Cool to room temperature.[2] Dilute with Ethyl Acetate (10 mL).

    • Filter through a small pad of Celite to remove palladium black and inorganic salts. Rinse with EtOAc.

    • Concentrate the filtrate under reduced pressure.[1][2][3]

  • Purification:

    • Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).[1]

    • Note: Naphthyl amines are electron-rich and may streak on silica; add 1% Triethylamine to the eluent if necessary.

buchwald_cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Naphthyl Bromide AmineBind Amine Coordination (Ar-Pd-NHR2) OxAdd->AmineBind + Sec-Amine Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot - HBr RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Steric Crowding Critical Here RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle emphasizing the Reductive Elimination step, which is the rate-determining step for sterically hindered naphthalene substrates.

Module B: Electrophilic Functionalization (Acylation)

When the secondary amine is already attached to the naphthalene ring (e.g., N-methyl-1-naphthylamine), acylation is often required to install pharmacophores. The peri-proton (H8) makes the nitrogen lone pair less accessible and forces the N-substituent out of plane.[4]

Protocol 2: Acylation of Hindered Naphthylamines

Objective: Synthesis of N-methyl-N-(1-naphthyl)acetamide. Challenge: The nucleophilicity of the nitrogen is reduced due to delocalization into the naphthyl ring and steric blocking.

Reagents:

  • N-Alkyl-1-naphthylamine (1.0 equiv)

  • Acid Chloride / Anhydride (1.5 equiv)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (10 mol%)

  • Solvent: Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve the naphthylamine (1.0 mmol) in dry DCM (5 mL) in a round-bottom flask.

  • Activation:

    • Add DIPEA (2.0 mmol) and DMAP (0.1 mmol).

    • Mechanistic Note: DMAP forms a highly reactive N-acylpyridinium intermediate, which is less sensitive to the steric bulk of the naphthylamine than the acid chloride itself.

  • Addition:

    • Cool to 0°C (ice bath).

    • Add the Acid Chloride (1.5 mmol) dropwise.

    • Allow to warm to room temperature naturally.

  • Optimization for "Dead" Reactions:

    • If TLC shows <10% conversion after 4 hours, switch solvent to 1,2-Dichloroethane (DCE) and heat to 60°C . The higher temperature helps overcome the rotational barrier caused by the peri-interaction.

  • Workup:

    • Quench with saturated NaHCO₃.[2] Extract with DCM.[2]

    • Wash organics with 1M HCl (to remove DIPEA/DMAP) and Brine.

    • Dry over Na₂SO₄ and concentrate.[2][3]

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Low Yield (Buchwald) Catalyst DeactivationSwitch to BrettPhos Pd G4 . Ensure O₂ exclusion (glovebox or rigorous Schlenk technique).
Reduction of Halide

-Hydride Elimination
Use a secondary amine without

-hydrogens if possible, or switch solvent to tert-Amyl Alcohol to increase reductive elimination rate.
No Reaction (Acylation) Steric Block (Peri-effect)Use microwave irradiation (100°C, 10 min). Switch base to NaH (THF, 0°C) to form the potent amide anion.
Regioisomer Mix Benzyne MechanismAvoid extremely strong bases like LDA. Stick to NaOtBu or Cs₂CO₃ to ensure the Pd-catalyzed mechanism dominates.

References

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Amines." Journal of the American Chemical Society. [Link](Foundational work on arylation conditions).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link](Authoritative review on ligand selection including RuPhos/BrettPhos).

  • Bruno, N. C., et al. (2013). "Design of New Ligands for the Palladium-Catalyzed Arylation of Secondary Amines." Chemical Science. [Link](Specific protocols for hindered amines).

  • Schiemenz, G. P. (2003).[5] "Peri-Interactions in Naphthalenes." Zeitschrift für Naturforschung B. [Link](Detailed physical organic analysis of the peri-effect).

  • Ingrassia, L., et al. (2009).[6] "Naphthalene Derivatives in Medicinal Chemistry." Current Medicinal Chemistry. [Link](Context on naphthalene drugs).

Sources

Synthesis of Amino-Alcohol Ligands for Asymmetric Catalysis: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Amino-Alcohol Ligands in Asymmetric Synthesis

Chiral amino-alcohols are a cornerstone class of ligands in the field of asymmetric catalysis. Their prevalence stems from their straightforward synthesis from the chiral pool, particularly amino acids, and their remarkable efficacy in a wide array of stereoselective transformations. These bidentate ligands, featuring both a Lewis basic amino group and a hydroxyl group, can coordinate to a metal center or activate a reagent, creating a well-defined, chiral environment. This steric and electronic influence directs the approach of a substrate, enabling the preferential formation of one enantiomer over the other.

This ability to induce high levels of enantioselectivity is of paramount importance in the pharmaceutical and agrochemical industries, where the physiological activity of a molecule is often dictated by its absolute stereochemistry.[1][2] The 1,2- and 1,3-amino alcohol motifs are privileged structures found in numerous biologically active compounds and are critical intermediates in their synthesis.[3][4][5]

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview and field-proven protocols for the synthesis of two representative amino-alcohol ligands: (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine, derived from proline, and (S)-(+)-Valinol, derived from valine. Furthermore, it details their application in two powerful asymmetric transformations: the enantioselective reduction of prochiral ketones and the enantioselective addition of diethylzinc to aldehydes.

Part 1: Synthesis of Representative Amino-Alcohol Ligands

The most common and cost-effective route to chiral amino-alcohols is the reduction of naturally occurring α-amino acids.[6] This approach leverages the inherent chirality of the amino acid to produce enantiomerically pure ligands.

Protocol 1: Synthesis of (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine from (S)-Proline

This ligand, a precursor to the catalyst used in the Corey-Bakshi-Shibata (CBS) reduction, is synthesized via the addition of a Grignard reagent to a protected proline ester. The causality behind this specific sequence is twofold: first, the proline's carboxylic acid must be converted to an ester to prevent it from quenching the highly reactive Grignard reagent. Second, the nitrogen is often protected to prevent side reactions, though in some procedures, the Grignard reaction proceeds directly on the proline ester.

Experimental Workflow: Synthesis of (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine

G cluster_0 Step 1: Esterification & Protection (Optional) cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Workup & Purification Proline (S)-Proline ProlineEster (S)-Proline Ester Proline->ProlineEster  SOCl₂, EtOH or  TMS-Cl, DEA Reaction Reaction Vessel ProlineEster->Reaction Grignard Phenylmagnesium Bromide (PhMgBr) Grignard->Reaction Workup Acidic Workup (e.g., NH₄Cl or HCl) Reaction->Workup Purification Recrystallization Workup->Purification FinalProduct (S)-(-)-2-(Diphenyl- hydroxymethyl)pyrrolidine Purification->FinalProduct

Caption: Proposed mechanism for the CBS enantioselective ketone reduction.

Protocol: Asymmetric Reduction of Acetophenone

  • Materials:

    • (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine (CBS catalyst precursor)

    • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution)

    • Acetophenone

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol (MeOH)

  • Procedure: [7]

    • To a flame-dried flask under an inert atmosphere, add (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine (0.1 eq, 10 mol%).

    • Add anhydrous THF to dissolve the catalyst precursor.

    • Add BH₃·THF solution (0.6 eq) and stir at room temperature for 15 minutes to form the active oxazaborolidine catalyst.

    • Cool the solution to -20 °C.

    • Slowly add a solution of acetophenone (1.0 eq) in anhydrous THF to the catalyst solution.

    • Stir the reaction at -20 °C and monitor its progress by TLC.

    • Upon completion (typically 1-2 hours), quench the reaction by the slow, dropwise addition of methanol.

    • Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.

    • Extract the product with diethyl ether, wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Determine the enantiomeric excess (ee) of the resulting (R)-1-phenylethanol by chiral HPLC or GC analysis.

Performance Data for CBS Reduction:

Ketone SubstrateCatalyst Loading (mol%)Yield (%)ee (%)Product ConfigurationReference
Acetophenone5>9997R[7]
1-Tetralone59598R[7]
Propiophenone10>9595R[8]
4-Chloroacetophenone10>9596R[8]
Application 2: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. In the presence of a chiral amino-alcohol ligand, such as (S)-(+)-Valinol, this reaction can be rendered highly enantioselective. The ligand first reacts with diethylzinc to form a chiral zinc-alkoxide complex, which then acts as the catalyst.

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

  • Materials:

    • (S)-(+)-Valinol

    • Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)

    • Benzaldehyde

    • Anhydrous Toluene or Hexane

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Procedure: [9][10]

    • To a flame-dried flask under an inert atmosphere, add (S)-(+)-Valinol (0.05 eq, 5 mol%).

    • Add anhydrous toluene and stir to dissolve the ligand.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc solution (1.2 eq) and stir for 20-30 minutes. Methane gas will evolve as the ligand reacts.

    • Add freshly distilled benzaldehyde (1.0 eq) dropwise to the catalyst solution.

    • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent. Purify the product by flash chromatography.

    • Determine the enantiomeric excess of the resulting (S)-1-phenyl-1-propanol by chiral HPLC or GC.

Performance Data for Diethylzinc Addition:

Aldehyde SubstrateLigandLigand Loading (mol%)Yield (%)ee (%)Product ConfigurationReference
BenzaldehydeValinol-derived29898S[3]
4-ChlorobenzaldehydeValinol-derived29697S[3]
BenzaldehydePinane-derived58596R[9]
FurfuralPinane-derived58292R[9]

Conclusion

Chiral amino-alcohol ligands represent a robust and versatile tool for the modern synthetic chemist. Their accessibility from the chiral pool, coupled with their demonstrated effectiveness in a wide range of asymmetric transformations, ensures their continued prominence in both academic research and industrial applications. The protocols detailed herein for the synthesis of (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine and (S)-(+)-Valinol, and their subsequent application in catalytic asymmetric reactions, provide a solid foundation for researchers seeking to leverage the power of these ligands in the synthesis of enantiomerically pure molecules. The high yields and excellent enantioselectivities routinely achieved underscore the trustworthiness and reliability of these methods.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Corey, E. J., & Helal, C. J. (1998). The Logic of Chemical Synthesis: Multistep Synthesis of Complex Carbogenic Molecules (Nobel Lecture). Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Itsuno, S., Hirao, A., Nakahama, S., & Yamazaki, N. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (7), 315-317. [Link]

  • Corey-Itsuno Reduction. (2023). In Wikipedia. [Link]

  • Barboni, L., et al. (2012). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 10(3), 565-572. [Link]

  • Grimm, S., et al. (2018). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 57(42), 13954-13958. [Link]

  • Designer-Drug.com. (n.d.). Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12344-12384. [Link]

  • Asami, M., et al. (2015). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. Tetrahedron, 71(35), 5948-5955. [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org. [Link]

  • ZambiaWiki. (n.d.). Valinol. ZambiaFiles. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]

  • Beak, P., & Reitz, D. B. (1996). (R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine. Organic Syntheses, 73, 16. [Link]

  • Meyers, A. I., & Smith, G. A. (1984). L-Valinol. Organic Syntheses, 62, 200. [Link]

  • Enders, D., & Weuster, P. (1995). Process for preparing enantiomerically pure diarylprolinols.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. University of York Research Repository. [Link]

  • Maduwantha, M. (2019). Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange. [Link]

Sources

Protocols for N-alkylation of 1-naphthalenemethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the N-Alkylation of 1-Naphthalenemethylamine

Executive Summary

1-Naphthalenemethylamine (also known as 1-naphthylmethylamine) is a highly versatile pharmacophore building block utilized in the synthesis of active pharmaceutical ingredients (APIs), including the antifungal agent terbinafine and novel dual 5-LOX/sEH inhibitors[1][2]. The primary synthetic challenge when functionalizing this primary amine is controlling chemoselectivity. Unregulated N-alkylation often leads to a statistical mixture of secondary amines, tertiary amines, and quaternary ammonium salts. This application note outlines field-proven, self-validating protocols for the chemoselective N-alkylation of 1-naphthalenemethylamine, detailing the mechanistic causality behind reagent selection, temperature control, and purification strategies.

Mechanistic Rationale & Pathway Selection

The choice of alkylation strategy dictates the final substitution pattern of the amine:

  • Reductive Amination (Targeting Secondary Amines): To achieve strict mono-alkylation, reductive amination is the gold standard[3]. By reacting 1-naphthalenemethylamine with an aldehyde, an imine (Schiff base) intermediate is formed. The subsequent use of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), selectively reduces the protonated iminium ion without reducing the unreacted aldehyde[1].

  • Direct Alkylation (Targeting Tertiary Amines): Direct reaction with alkyl halides via an SN2 mechanism is notoriously difficult to arrest at the mono-alkylated stage because the resulting secondary amine is more nucleophilic than the starting primary amine. This method is therefore reserved for synthesizing tertiary amines (e.g., in terbinafine synthesis) or when utilizing highly sterically hindered electrophiles[2][4].

ReactionPathways Start 1-Naphthalenemethylamine Imine Imine Intermediate (Schiff Base) Start->Imine R-CHO DirAlk Direct Alkylation (R-X, K2CO3/NaH) Start->DirAlk R-X RedAm Reductive Amination (NaBH(OAc)3, AcOH) Imine->RedAm Reduction SecAm Mono-alkylated Product (Secondary Amine) RedAm->SecAm High Yield DirAlk->SecAm Minor TertAm Di-alkylated Product (Tertiary Amine) DirAlk->TertAm Major (Over-alkylation)

Mechanistic pathways for N-alkylation of 1-naphthalenemethylamine.

Comparative Data & Optimization Parameters

To ensure reproducible outcomes, the reaction parameters must be carefully calibrated. Table 1 summarizes the strategic differences between methods, while Table 2 highlights the critical optimization parameters for reductive amination.

Table 1: Comparison of N-Alkylation Strategies for 1-Naphthalenemethylamine

StrategyReagentsPrimary ApplicationChemoselectivityCausality / Mechanism
Reductive Amination Aldehyde/Ketone, NaBH(OAc)3Mono-alkylation (2° Amines)ExcellentImine intermediate is selectively reduced; mild hydride source prevents aldehyde reduction[1][3].
Direct Alkylation Alkyl Halide, K2CO3 or NaHDi-alkylation (3° Amines)Poor (prone to over-alkylation)SN2 mechanism; secondary amine product is often more nucleophilic than the primary amine[2][5].
Borrowing Hydrogen Primary Alcohol, Metal CatalystGreen Mono-alkylationGood to ExcellentTemporary oxidation of alcohol to aldehyde, imine formation, followed by catalytic reduction[6].

Table 2: Optimization Parameters for Reductive Amination

ParameterSub-optimal ChoiceOptimal ChoiceRationale
Reducing Agent NaBH4NaBH(OAc)3 or NaBH3CNNaBH4 is too aggressive and reduces aldehydes directly to alcohols, lowering the overall yield.
Solvent System Pure DCMDCM / AcOH (5:1 v/v)Acetic acid acts as a crucial catalyst to accelerate iminium ion formation and activates the borohydride[1].
Temperature Constant RT60°C (Imine) → RefluxInitial heat drives the condensation equilibrium forward before reduction is initiated[1].

Experimental Methodologies

Protocol A: Chemoselective Mono-Alkylation via Reductive Amination

This protocol is optimized for the synthesis of secondary amines, preventing over-alkylation through the controlled reduction of an imine intermediate[1].

Workflow Step1 1. Reagent Mixing Amine + Aldehyde in DCM/AcOH Step2 2. Imine Formation Stir at 60°C for 1.5 h Step1->Step2 Step3 3. Mild Reduction Portionwise NaBH(OAc)3 addition Step2->Step3 Step4 4. Reaction Completion Reflux for 3-5 h Step3->Step4 Step5 5. Aqueous Workup Quench with H2O, Extract (DCM) Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for reductive amination.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 1-naphthalenemethylamine (1.0 mmol) in a solvent mixture of anhydrous Dichloromethane (DCM) and Glacial Acetic Acid (CH3COOH) at a 5:1 v/v ratio (approx. 6 mL total volume)[1].

    • Causality: The acetic acid serves a dual purpose: it provides the acidic protons necessary to catalyze the dehydration step of imine formation and protonates the resulting imine, making it highly electrophilic for the subsequent hydride attack.

  • Imine Condensation: Add the target aldehyde (1.2 mmol) to the solution. Stir the mixture at 60 °C for 1.5 hours[1].

    • Validation Check: Monitor the disappearance of the primary amine via TLC (Ninhydrin stain) or LC-MS to confirm complete Schiff base formation.

  • Reduction: Cool the reaction mixture to room temperature. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.8 mmol) portionwise over 10 minutes[1].

    • Causality: Portionwise addition mitigates thermal runaway. The electron-withdrawing acetate groups on the borohydride reduce its nucleophilicity, ensuring it only attacks the activated iminium ion and leaves any trace unreacted aldehyde intact.

  • Completion: Heat the mixture to reflux for an additional 3–5 hours until complete conversion is observed via LC-MS[1].

  • Workup: Cool the mixture to room temperature and quench slowly with distilled water (10 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with saturated aqueous NaHCO3 to neutralize the residual acetic acid.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography using an n-hexane/ethyl acetate gradient to isolate the pure secondary amine[1].

Protocol B: Direct Alkylation for Tertiary Amine Synthesis

When the target molecule requires exhaustive alkylation (e.g., terbinafine derivatives), direct alkylation with an alkyl halide is utilized[2][4].

Step-by-Step Procedure:

  • Preparation: Dissolve 1-naphthalenemethylamine (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5 mL) and cool to 0 °C in an ice bath.

    • Causality: DMF is a polar aprotic solvent that effectively solvates cations, leaving the amine nucleophile highly reactive for the SN2 substitution[1].

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.2 mmol) portionwise and stir for 30 minutes[1].

    • Causality: A strong base is required to neutralize the hydrohalic acid byproduct, preventing the starting amine from precipitating as an unreactive salt.

  • Alkylation: Dropwise, add the alkyl bromide (2.2 mmol) to the cooled solution.

  • Completion: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours[1].

  • Workup & Purification: Quench carefully with cold water (dropwise initially to neutralize unreacted NaH). Extract with Ethyl Acetate (3 × 20 mL). Wash the organic layer extensively with brine (5 × 20 mL) to remove the DMF. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Analytical Validation

To ensure the integrity of the synthesized compounds, the following analytical checks must be incorporated:

  • LC-MS: Utilize Electrospray Ionization (ESI) to confirm the mass of the product. Secondary amines will show an

    
     peak corresponding to the mono-alkylated mass, while over-alkylation will present an 
    
    
    
    peak shifted by the mass of an additional alkyl group.
  • 1H NMR Spectroscopy: The disappearance of the broad primary amine singlet (

    
     1.5-2.0 ppm) and the appearance of a new secondary amine proton (often integrating to 1H, depending on exchange rates) confirms successful mono-alkylation. The benzylic protons of the 1-naphthylmethyl group (typically a singlet around 4.2-4.5 ppm) will shift slightly downfield upon alkylation.
    

References

  • Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. 3

  • Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis. PMC / NIH. 1

  • Direct synthesis of nitriles by Cu/DMEDA/TEMPO-catalyzed aerobic oxidation of primary amines with air. rhhz.net. 6

  • US6515181B2 - Process for the preparation of terbinafine. Google Patents. 2

  • A process for the preparation of terbinafine - EP 1236709 B1. European Patent Office. 4

  • Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. 5

Sources

Application Notes and Protocols: Investigating the Antimicrobial Potential of Lidocaine (C14H17NO)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide to understanding and evaluating the antimicrobial properties of Lidocaine (C14H17NO), a well-established local anesthetic. While its primary clinical use is in pain management, a growing body of evidence reveals its significant in-vitro activity against a spectrum of microbial pathogens, including bacteria and fungi commonly associated with clinical infections. This guide offers detailed protocols for assessing this activity and discusses the underlying scientific principles.

Introduction: Unveiling the Antimicrobial Facet of a Local Anesthetic

Lidocaine, a member of the amide class of local anesthetics, has demonstrated dose-dependent inhibitory and bactericidal effects against various microorganisms.[1][2] This antimicrobial activity presents a compelling area of research, particularly in the context of preventing and treating surgical site infections and managing infections associated with medical devices. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including challenging nosocomial pathogens.[1][2] Notably, the antimicrobial action of lidocaine is independent of the presence of epinephrine, a common additive in clinical formulations.[1][2]

Scientific Principles: Mechanism of Antimicrobial Action

The precise mechanism by which lidocaine exerts its antimicrobial effect is an area of ongoing investigation. However, current research suggests that its primary mode of action involves the disruption of microbial cell membranes. This is conceptually similar to its anesthetic mechanism, which involves blocking sodium ion channels in nerve membranes. In microorganisms, it is hypothesized that lidocaine intercalates into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components and ultimately, cell death.

Furthermore, some studies suggest that at higher concentrations, lidocaine may interfere with crucial cellular processes, including macromolecular biosynthesis.[3] This multi-faceted activity makes it a promising candidate for further investigation as a potential antimicrobial agent or as an adjunct to existing antibiotic therapies.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following protocols are designed to guide researchers in the systematic evaluation of Lidocaine's antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and reliable technique for this purpose.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of Lidocaine in Mueller-Hinton Broth (MHB) C Inoculate each well of a 96-well microtiter plate with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Add Lidocaine dilutions to the corresponding wells C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect for turbidity (bacterial growth) E->F G Determine the lowest concentration with no visible growth (MIC) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Preparation of Lidocaine Stock Solution: Prepare a sterile stock solution of Lidocaine hydrochloride in an appropriate solvent (e.g., sterile deionized water). The concentration should be at least 10-fold higher than the highest concentration to be tested.

  • Preparation of Microtiter Plates: Aseptically add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the Lidocaine stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of Lidocaine concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) in sterile saline. Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well, including a positive control well (containing only MHB and inoculum) and a negative control well (containing only MHB).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of Lidocaine at which no visible growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined following the MIC test.

Workflow for MBC Determination

MBC_Workflow cluster_mic From MIC Plate cluster_plating Plating cluster_incubation Incubation cluster_analysis Analysis A Select wells from MIC test with no visible growth B Subculture a fixed volume (e.g., 10 µL) from each selected well onto Mueller-Hinton Agar (MHA) A->B C Incubate MHA plates at 37°C for 18-24 hours B->C D Count the number of Colony Forming Units (CFUs) C->D E Determine the lowest concentration that results in ≥99.9% reduction in CFUs (MBC) D->E

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Step-by-Step Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Streak the aliquot onto a quadrant of a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each quadrant. The MBC is the lowest concentration of Lidocaine that results in a ≥99.9% reduction in the initial inoculum count.

Quantitative Data Summary

The antimicrobial activity of Lidocaine is dose-dependent, with varying efficacy against different microbial species.[1][2] The following table summarizes representative MIC and MBC values reported in the literature. It is important to note that these values can vary depending on the specific strain and the testing methodology used.

MicroorganismGram StainMIC Range (%)MBC Range (%)Reference
Staphylococcus aureusPositiveLeast sensitiveNot specified[1][2]
Enterococcus faecalisPositiveNot specifiedNot specified[1][2]
Escherichia coliNegativeMore sensitiveNot specified[1][2]
Pseudomonas aeruginosaNegativeMore sensitiveNot specified[1][2]
Oral MicroorganismsMixedSignificant reductionBactericidal at 5%[4]

Note: The cited literature often reports concentrations in percentages (e.g., 1%, 2%, 4%). Researchers should convert these to molarity or µg/mL for more precise comparisons.

Concluding Remarks and Future Directions

The available data strongly support the in-vitro antimicrobial activity of Lidocaine against a range of clinically relevant microorganisms.[1][2][3][4] These findings open up exciting avenues for further research, including:

  • In-vivo efficacy studies: To determine if the observed in-vitro activity translates to a clinical benefit in animal models of infection.

  • Synergy studies: To investigate potential synergistic effects when Lidocaine is combined with conventional antibiotics.

  • Mechanism of action studies: To further elucidate the molecular targets of Lidocaine in microbial cells.

  • Formulation development: To design novel delivery systems that optimize the antimicrobial and anesthetic properties of Lidocaine for specific clinical applications.

By providing these detailed application notes and protocols, we aim to facilitate further exploration into the antimicrobial potential of Lidocaine, a compound with a long-standing clinical history and a promising future in antimicrobial research.

References

  • Wilson, M., & Mowrer, J. (Year). Antimicrobial Properties of Topical Anesthetic Liquids Containing Lidocaine or Benzocaine. Anesthesia Progress. [Link]

  • Schmidt, R. M., & Rosenkranz, H. S. (1970). Antimicrobial Activity of Local Anesthetics: Lidocaine and Procaine. The Journal of Infectious Diseases, 121(6), 597–607. [Link]

  • Parr, A. M., Zoutman, D. E., & Davidson, J. S. (1999). Antimicrobial activity of lidocaine against bacteria associated with nosocomial wound infection. Annals of plastic surgery, 43(3), 239–245. [Link]

Sources

Derivatization of 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol for SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol for SAR Profiling

Executive Summary & Structural Logic

This guide details the systematic derivatization of 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol (herein referred to as Scaffold A ).[1][2] This molecule represents a "privileged structure"—a


-amino alcohol motif fused with a lipophilic naphthalene anchor.[1][2] This architecture is ubiquitous in GPCR ligands (specifically 

-adrenergic blockers), ion channel modulators, and antifungal agents.[2]

The SAR (Structure-Activity Relationship) Challenge: To map the biological binding pocket effectively, we must independently modulate the electronic and steric properties of the amine (


-vector) and the alcohol (

-vector) without disrupting the core scaffold's geometry.[2]

The Structural Vectors:

  • Vector

    
     (Secondary Amine):  The primary handle for basicity modulation (
    
    
    
    ) and introducing hydrophobic bulk.[2]
  • Vector

    
     (Secondary Alcohol):  A critical H-bond donor/acceptor site; modification here alters solubility (
    
    
    
    ) and metabolic stability.[1][2][3]
  • Vector

    
     (Naphthalene):  The lipophilic anchor (typically modified at the starting material stage, not post-synthesis).[2]
    

Strategic Derivatization Workflow

The following flowchart illustrates the divergent synthesis pathways to access three distinct chemical spaces: Tertiary Amines (via Reductive Amination), Amides/Ureas (via Acylation), and Esters/Ethers (via Chemoselective


-functionalization).[2]

SAR_Workflow Scaffold Scaffold A (Parent Secondary Amine) N_Alkyl Series 1: Tertiary Amines (Basicity Retained) Scaffold->N_Alkyl Reductive Amination (R-CHO / NaBH(OAc)3) N_Acyl Series 2: Amides/Ureas (Basicity Removed) Scaffold->N_Acyl Acylation (R-COCl / DIPEA) Protection Intermediate: N-Boc Protection Scaffold->Protection Boc2O / TEA O_Deriv Series 3: O-Esters/Carbamates (Solubility/Prodrugs) Protection->O_Deriv 1. R-COOH / EDC 2. TFA (Deprotection)

Figure 1: Divergent synthetic pathways for Scaffold A. Green nodes indicate pathways that retain the ionizable nitrogen center critical for GPCR binding.[2]

Protocol Series 1: -Functionalization (The Amine Vector)

Objective: Introduce steric diversity while retaining the basic nitrogen center (essential for salt bridges in receptor binding). Method: Reductive Amination.[2]

Mechanism & Rationale

Direct alkylation with alkyl halides is discouraged due to the risk of over-alkylation (quaternary ammonium formation).[2] Reductive amination using Sodium Triacetoxyborohydride (STAB) is the superior method because:

  • Selectivity: STAB is mild and will not reduce the ketone/aldehyde intermediate before the iminium ion forms.

  • Scope: Tolerates acid-sensitive groups.

Step-by-Step Protocol
  • Preparation: Dissolve Scaffold A (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF (0.1 M concentration).

  • Imine Formation: Add the desired Aldehyde (

    
    -CHO, 1.1 equiv).[2][3]
    
    • Note: If the aldehyde is aromatic or sterically hindered, add catalytic Acetic Acid (1-2 drops) to accelerate iminium formation.[2] Stir for 30 min at Room Temperature (RT).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in one portion.

  • Reaction: Stir at RT for 2–16 hours.

    • Self-Validation (TLC): Monitor consumption of the aldehyde. Stain with Ninhydrin (Scaffold A = Yellow/Brown; Product = Faint/Different Rf) or Iodoplatinate (Product = Dark Blue/Purple).[2][3]

  • Work-up: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).[2] Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (DCM:MeOH:NH4OH gradient).

Critical Control Point: If the reaction is sluggish, switch solvent to Methanol and reducing agent to


 (requires pH adjustment to ~5-6), but be wary of aldehyde reduction side-reactions.

Protocol Series 2: Chemoselective -Functionalization

Objective: Modify the alcohol group to probe H-bond donor requirements or improve lipophilicity (LogP). Challenge: The secondary amine is more nucleophilic than the secondary alcohol. Direct acylation will yield


-amides or 

-bis-derivatives.[1][2] Solution: An "Orthogonal Protection" strategy.
Workflow Diagram: The Protection-Deprotection Cycle

Protection_Cycle Step1 1. N-Protection (Boc-Scaffold) Step2 2. O-Functionalization (Ester/Ether Formation) Step1->Step2 R-COOH / EDC / DMAP or R-X / NaH Step3 3. N-Deprotection (Final O-Analog) Step2->Step3 TFA / DCM (1:4)

Figure 2: Chemoselective targeting of the hydroxyl group requires transient masking of the amine.[1][2]

Step-by-Step Protocol

Phase A:


-Boc Protection 
  • Dissolve Scaffold A (1.0 equiv) in DCM.[2]

  • Add Triethylamine (1.5 equiv) and

    
      (1.1 equiv).[2]
    
  • Stir 2h at RT. Verify conversion (LCMS: Mass +100).

  • Standard aqueous workup.[2] The

    
    -Boc intermediate is usually clean enough for the next step without column chromatography.
    

Phase B:


-Derivatization (Esterification Example) 
  • Dissolve

    
    -Boc-Scaffold (1.0 equiv) in DCM.[1][2]
    
  • Add Carboxylic Acid (

    
    -COOH, 1.2 equiv), EDC.HCl  (1.5 equiv), and DMAP  (0.5 equiv - Catalyst).[2]
    
    • Why DMAP? It acts as a nucleophilic catalyst, significantly accelerating the reaction of the hindered secondary alcohol.

  • Stir 12–24h.

  • Workup: Wash with 1M HCl (removes DMAP/EDC), then Sat.

    
    .
    

Phase C: Deprotection

  • Dissolve the crude

    
    -ester in 20% TFA in DCM.[2]
    
  • Stir 1h. Monitor for disappearance of Boc group.

  • Critical Step: Evaporate TFA thoroughly (azeotrope with toluene if necessary).[2] Neutralize with basic resin or carbonate wash to obtain the free base.

Physicochemical Profiling & Data Interpretation

When analyzing the SAR library, correlate biological activity with the following calculated parameters.

Derivative ClassStructural ChangeExpected

LogP
Expected

SAR Insight
Parent (Scaffold A) NoneReference~9.5 (Amine)Baseline affinity.[1][2]

-Alkyl (Methyl)

+0.3 to +0.5+0.2 to +0.5Probes steric bulk tolerance; increases CNS penetration.[1][2]

-Benzyl

+1.5 to +2.0-0.5 to -1.0Probes large hydrophobic pockets (common in GPCRs).[1][2]

-Acyl (Amide)

VariableNeutral Negative Control: Removes basic charge.[1][2] If activity is lost, the salt bridge is essential.

-Ester

+1.0 to +3.0UnchangedProbes H-bond donor role of -OH.[1][2] Often used as prodrugs.[2]

References

  • Privileged Structures in Drug Discovery: Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery.[2][4][5] Current Opinion in Chemical Biology.[2] Context: Validates the beta-amino alcohol as a high-priority scaffold.

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[6] Context: The gold-standard protocol for the N-alkylation described in Section 3.

  • Chemoselectivity in Amino Alcohols: Bergmeier, S. C. (2000).[2] The Synthesis of Vicinal Amino Alcohols. Tetrahedron.[2] Context: Detailed review of synthetic strategies including protection/deprotection cycles.

  • Boc-Protection Strategies: Agami, C., & Couty, F. (2002).[2] The reactivity of the N-Boc protecting group: an under-exploited domain.[1] Tetrahedron.[2] Context: Supports the orthogonality of the Boc group used in Section 4.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. The information herein is grounded in established chemical principles and practical laboratory experience.

I. Reaction Overview and Mechanism

The synthesis of 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol, a propranolol analogue, is typically achieved through the nucleophilic ring-opening of a propylene oxide with 1-(naphthalen-1-yl)methanamine.[1][2][3] This reaction is a classic example of an SN2 mechanism where the amine acts as the nucleophile, attacking one of the epoxide's carbon atoms.[1][4][5][6] The less sterically hindered carbon of the epoxide is the preferred site of attack under neutral or basic conditions, leading to the desired product.[1][6]

Reaction Scheme:

Reaction_Scheme reagent1 1-(Naphthalen-1-yl)methanamine plus1 + product 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol reagent1->product Nucleophilic Attack reagent2 Propylene Oxide arrow1 Solvent (e.g., Ethanol, Methanol)

Caption: General reaction scheme for the synthesis.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Low to No Product Formation 1. Low Reactivity of Amine: The nucleophilicity of the amine may be insufficient under the reaction conditions.[4][7] 2. Poor Quality of Reagents: Degradation or impurities in starting materials (amine or epoxide) can hinder the reaction. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility and reactivity.[8] 4. Low Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier.1. Catalysis: Consider adding a mild acid or a Lewis acid catalyst to activate the epoxide ring.[5][8] However, be mindful of potential side reactions. 2. Reagent Purity: Ensure the purity of 1-(naphthalen-1-yl)methanamine and propylene oxide. Use freshly distilled or purchased high-purity reagents. 3. Solvent Optimization: Screen different protic solvents like ethanol, methanol, or isopropanol. Aprotic polar solvents can also be explored.[8] 4. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. Refluxing in a suitable solvent is a common strategy.[9][10]
Formation of Side Products/Impurities 1. Dialkylation: The secondary amine product can react with another molecule of the epoxide, leading to a tertiary amine.[2] 2. Polymerization of Epoxide: Propylene oxide can polymerize under certain conditions, especially in the presence of strong acids or bases.[5] 3. Reaction with Solvent: If a nucleophilic solvent is used, it may compete with the amine in opening the epoxide ring.1. Control Stoichiometry: Use a slight excess of the amine relative to the epoxide to favor the formation of the desired mono-adduct.[11] 2. Avoid Harsh Conditions: Use mild reaction conditions and avoid strong acids or bases that can initiate polymerization. 3. Choose Inert Solvents: If solvent interference is suspected, switch to a less reactive solvent.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Equilibrium: The reaction may be reversible under the given conditions. 3. Steric Hindrance: Although the primary carbon is favored, steric hindrance from the naphthalene group could slow the reaction.[7]1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials.[9][12] 2. Le Chatelier's Principle: If an equilibrium exists, consider removing a byproduct (if any) or using an excess of one reactant to drive the reaction forward. 3. Optimize Temperature and Time: A systematic study of reaction time and temperature can help find the optimal conditions for complete conversion.
Difficult Product Isolation/Purification 1. Similar Polarity of Product and Byproducts: The desired product and impurities may have similar polarities, making chromatographic separation challenging. 2. Product is an Oil: The product may not crystallize easily, making purification by recrystallization difficult.[9]1. Chromatography Optimization: Experiment with different solvent systems for column chromatography.[9][13] Conversion to a salt (e.g., hydrochloride) can alter its polarity and facilitate separation. 2. Salt Formation and Recrystallization: Convert the oily product into a solid salt by treating it with an acid (e.g., HCl in ether). The resulting salt may be easier to crystallize and purify. 3. Distillation: If the product is thermally stable, vacuum distillation could be an effective purification method.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

The choice of solvent can significantly impact the reaction rate and yield.[8] Protic solvents like methanol or ethanol are commonly used as they can participate in the transition state and facilitate the ring-opening.[10] However, the best solvent should be determined experimentally for your specific setup.

Q2: Should I be concerned about the regioselectivity of the epoxide ring-opening?

Under neutral or basic conditions, the SN2 attack of the amine will predominantly occur at the less substituted carbon of the propylene oxide, leading to the desired propan-2-ol isomer.[1][6] Acidic conditions can favor attack at the more substituted carbon, so it's crucial to control the pH if a catalyst is used.[5][6]

Q3: How can I minimize the formation of the dialkylated byproduct?

The formation of the tertiary amine byproduct can be suppressed by using an excess of the primary amine, 1-(naphthalen-1-yl)methanamine.[11] A molar ratio of 1.2 to 1.5 equivalents of the amine to the epoxide is a good starting point.

Q4: What is the best way to monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. Staining with an appropriate agent (e.g., potassium permanganate or iodine) can help visualize the spots. For more quantitative analysis, HPLC can be employed.[12]

Q5: My final product is a thick oil. How can I purify it effectively?

If the product is an oil and column chromatography is not providing adequate separation, consider converting it to a crystalline salt.[9] Dissolving the crude product in a suitable solvent like diethyl ether and bubbling dry HCl gas through the solution can precipitate the hydrochloride salt, which can then be recrystallized.

IV. Experimental Protocols

A. Synthesis of 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol

Synthesis_Workflow start Start reactants 1. Combine 1-(Naphthalen-1-yl)methanamine and Propylene Oxide in Ethanol start->reactants reflux 2. Reflux the mixture (e.g., 6-12 hours) reactants->reflux monitor 3. Monitor reaction by TLC reflux->monitor workup 4. Evaporate solvent monitor->workup Reaction Complete extraction 5. Dissolve residue in Ethyl Acetate and wash with brine workup->extraction dry 6. Dry organic layer over Na2SO4 extraction->dry concentrate 7. Concentrate under reduced pressure dry->concentrate purify 8. Purify by Column Chromatography concentrate->purify end End purify->end

Caption: A typical experimental workflow.

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 1-(naphthalen-1-yl)methanamine in a suitable solvent (e.g., ethanol, 10 mL per gram of amine).

  • Add 1.1 equivalents of propylene oxide to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Allow the reaction to cool to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-((naphthalen-1-ylmethyl)amino)propan-2-ol.

B. Purification via Salt Formation
  • Dissolve the crude oily product in a minimal amount of diethyl ether.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution until no further precipitation is observed.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold diethyl ether.

  • Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether) to obtain the pure product.

V. References

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.

  • ResearchGate. Crosslinking reaction between the epoxide ring and the primary amine.

  • Oberlin College and Conservatory. (2015, September 18). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles.

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.

  • Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods.

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening.

  • The Reactivity of Amines with Epoxy Resins: Factors and Optimization. (2025, March 12).

  • ResearchGate. (2020, August 24). Facile Synthesis of Propranolol and Novel Derivatives.

  • Semantic Scholar. (2020, July 27). Research Article Facile Synthesis of Propranolol and Novel Derivatives.

  • ResearchGate. (2025, August 6). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles.

  • European Pharmaceutical Review. (2025, June 20). Novel method could optimise beta-blocker synthesis.

  • PrepChem.com. Synthesis of 1-((1-Methylethyl)amino)-3-(1-naphthyloxy)-2-propanol (propranolol) diphenylacetate.

  • Vaia. Question:Propranolol, an antihypertensive agent used in the treatment of high blood pressure, canbe prepared from 1-naphthol, epichlorohydrin, and isopropyl amine using two successivenucleophilic substitution reactions. Devise a stepwise synthesis of propranolol from thesestarting materials.

  • MDPI. (2020, December 4). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System.

  • IJRPC. (2018, October 13). A STUDY ON BETA BLOCKERS - A BRIEF REVIEW.

  • Scribd. (2011, August 24). Propranolol | PDF | Organic Synthesis.

  • PubMed. Synthesis and pharmacology of potential beta-blockers.

  • Rsc.org. Continuous flow upgrading of glycerol toward oxiranes and active pharmaceutical ingredients thereof.

  • Grindstone Chemistry. A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry.

  • Chemical Methodologies. The Preparation of 1-(α-Aminoalkyl)-2-Naphthols over Magnesium Schiff Base Complex Supported on Magnetite Nanoparticles.

  • Nature. (2025, November 10). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols.

  • JOCPR. Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution.

  • ResearchGate. Facile synthesis of aminoalkyl naphthols and single crystal X-ray, computational studies on 1-[morpholino(thiophen-2-yl)methyl]naphthalen-2-ol.

  • Pharmaguideline. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol.

  • ScienceDaily. (2025, November 14). Scientists uncover hidden atomic process that supercharges propylene production.

  • Sigma-Aldrich. N-Methyl-1-(naphthalen-1-yl)methanamine | 14489-75-9.

  • Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

  • Benchchem. A Comprehensive Technical Review of 3-(Naphthalen-1-yl)propan-1-amine and Its Derivatives.

  • Wikipedia. Propylene oxide.

  • BHF. (2025, August 28). Beta blockers: how do they work and do they have side effects?

  • PubMed. A column chromatographic method for the removal from 2-amino-2-methyl-1-propanol of impurities that inhibit alkaline phosphatase activity.

  • Benchchem. "HPLC method for Naphthalene, 1-isopropyl-2-amino- analysis".

Sources

Technical Support Center: Purification of 1-(1-naphthylmethylamino)-2-propanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(1-naphthylmethylamino)-2-propanol . This secondary amino alcohol is characterized by a highly lipophilic naphthyl group, a basic secondary amine core (pKa ~9.5), and a secondary hydroxyl group. Because it is typically synthesized via either the epoxide ring-opening of propylene oxide with 1-naphthylmethylamine or the reductive amination of 1-naphthaldehyde with 1-amino-2-propanol, crude reaction mixtures often contain a complex matrix of regioisomers, over-alkylated tertiary amines, and unreacted precursors.

This guide is designed for drug development professionals and synthetic chemists, providing field-proven troubleshooting strategies and self-validating protocols to achieve high-purity isolation[1].

Impurity Profiling & Quantitative Data Matrix

Before initiating purification, it is critical to understand the physicochemical properties of the expected impurities. The separation strategy relies heavily on exploiting slight differences in basicity (pKa), steric hindrance, and solubility.

Impurity TypeSource / MechanismChemical NatureEst. pKaTypical Crude %Recommended Purification Strategy
1-Naphthaldehyde Unreacted starting material (Reductive Amination)Neutral, highly lipophilicN/A2 - 5%Acid-Base Extraction (remains in organic phase at pH < 2).
1-Amino-2-propanol Unreacted starting material (Reductive Amination)Primary amino alcohol, highly hydrophilic~9.55 - 10%Aqueous wash. Highly soluble in water; partitions into aqueous waste.
Regioisomer: 2-(1-naphthylmethylamino)-1-propanolEpoxide opening at the more substituted carbonSecondary amino alcohol~9.510 - 20%Column Chromatography. Identical pKa to product; requires silica gel separation.
Tertiary Amine: N,N-bis(2-hydroxypropyl)-1-naphthylmethylamineOver-alkylation (Epoxide route)Tertiary amino alcohol, sterically hindered~8.55 - 15%Salt Crystallization. Steric bulk prevents stable lattice formation compared to the secondary amine.

Troubleshooting FAQs

Q1: My crude mixture contains significant amounts of unreacted 1-naphthaldehyde and neutral organic byproducts. How do I efficiently remove them without chromatography? A1: The most effective method is a rigorous Acid-Base Extraction [2]. Causality dictates that at a pH significantly below the amine's pKa (e.g., pH < 2 using 2M HCl), the secondary amine is protonated to form a water-soluble ammonium salt. Neutral impurities like 1-naphthaldehyde cannot be protonated and remain highly soluble in the organic phase (e.g., dichloromethane or ethyl acetate). By separating the phases, you completely strip away neutral lipophilic contaminants.

Q2: I am using the epoxide ring-opening route, and I am seeing a 15% yield of the over-alkylated tertiary amine byproduct. How can I separate this from my desired secondary amine? A2: Rely on Salt Crystallization [3]. Tertiary amines feature significant steric hindrance around the nitrogen atom, which disrupts the crystal lattice energy when forming salts. By dissolving the crude mixture in a solvent like ethanol and adding a stoichiometric amount of anhydrous HCl or oxalic acid, the less sterically hindered secondary amine (1-(1-naphthylmethylamino)-2-propanol) will preferentially form a highly crystalline, insoluble salt, leaving the tertiary amine in the mother liquor.

Q3: How do I resolve the racemic mixture of 1-(1-naphthylmethylamino)-2-propanol to obtain the enantiomerically pure (S)-isomer? A3: Implement Classical Chiral Resolution using an enantiopure chiral acid, such as L-(+)-tartaric acid or (S)-mandelic acid[4]. The causality here relies on diastereomeric salt formation. When the racemic basic amine reacts with the chiral acid, it forms two diastereomeric salts: (S)-amine·(L)-acid and (R)-amine·(L)-acid. These diastereomers possess different physical properties and lattice energies, allowing the less soluble salt to selectively precipitate from a solvent like methanol[5].

Mandatory Visualization: Purification Workflow

The following logic diagram illustrates the self-validating workflow for isolating the target amino alcohol from a complex crude mixture.

PurificationWorkflow Start Crude Reaction Mixture (Amino Alcohol + Impurities) Acidify Add 2M HCl (pH < 2) Extract with Ethyl Acetate Start->Acidify OrgPhase1 Organic Phase (Neutral Impurities: Aldehydes) Acidify->OrgPhase1 Discard AqPhase1 Aqueous Phase (Protonated Ammonium Salts) Acidify->AqPhase1 Retain Basify Add 6M NaOH (pH > 12) Extract with Dichloromethane AqPhase1->Basify AqPhase2 Aqueous Phase (Waste Salts & Hydrophilic Amines) Basify->AqPhase2 Discard OrgPhase2 Organic Phase (Free 1-(1-naphthylmethylamino)-2-propanol) Basify->OrgPhase2 Retain Crystallize Salt Crystallization (HCl/Tartaric Acid) Removes Tertiary Amines OrgPhase2->Crystallize PureProduct Pure 1-(1-naphthylmethylamino) -2-propanol Salt Crystallize->PureProduct

Caption: Workflow for the acid-base extraction and crystallization of secondary amino alcohols.

Experimental Protocols

Protocol A: Acid-Base Extraction (Removal of Neutral/Acidic Impurities)

This protocol creates a self-validating system by utilizing pH indicators to guarantee the complete phase transition of the target molecule[6].

  • Acidification: Dissolve the crude reaction mixture in ethyl acetate (10 mL per gram of crude). Slowly add 2M aqueous HCl under vigorous stirring until the aqueous phase reaches a pH < 2 (verify with pH paper). Causality: The amine is protonated, shifting its partition coefficient entirely into the aqueous phase.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer. Wash the retained organic layer with an additional 0.5 volumes of 2M HCl to ensure total amine recovery. Discard the combined organic layers (contains unreacted 1-naphthaldehyde and neutral epoxides).

  • Basification: Cool the combined aqueous layers in an ice bath (neutralization is exothermic). Slowly add 6M NaOH dropwise until the pH is > 12. Validation Check: The aqueous solution will turn cloudy as the free base of 1-(1-naphthylmethylamino)-2-propanol precipitates/oils out.

  • Extraction: Extract the basified aqueous layer three times with dichloromethane (DCM).

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure free base.

Protocol B: Salt Crystallization (Removal of Tertiary Amines)

This step exploits the steric bulk of over-alkylated byproducts to achieve high-purity secondary amines[3].

  • Dissolution: Dissolve the semi-pure free base from Protocol A in a minimal amount of dry ethanol or isopropanol at 60 °C.

  • Salt Formation: Slowly add 1.05 equivalents of a concentrated acid (e.g., 4M HCl in dioxane, or a saturated solution of oxalic acid in ethanol).

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours. Causality: The secondary amine salt packs efficiently into a crystal lattice, whereas the bulky tertiary amine salt remains highly soluble in the mother liquor.

  • Filtration: Vacuum filter the resulting white crystals. Wash the filter cake with a small volume of ice-cold diethyl ether to remove residual mother liquor. Dry under a vacuum to obtain the pure hydrochloride/oxalate salt.

Protocol C: Classical Chiral Resolution

If the (S)- or (R)-enantiomer is required, use this diastereomeric salt formation protocol[4].

  • Diastereomeric Pairing: Dissolve equimolar amounts of racemic 1-(1-naphthylmethylamino)-2-propanol (free base) and L-(+)-tartaric acid in a minimal volume of boiling methanol[5].

  • Fractional Crystallization: Allow the solution to cool undisturbed to room temperature. The less soluble diastereomeric salt (e.g., (S)-amine·L-tartrate) will preferentially crystallize.

  • Enantiomeric Liberation: Filter the crystals. To recover the free enantiopure amino alcohol, suspend the crystals in water, basify to pH > 12 with 1M NaOH, and extract with DCM.

  • Validation: Determine the enantiomeric excess (ee) of the liberated free base using chiral HPLC. If the ee is < 98%, repeat the crystallization step with the partially resolved salt.

References

  • Royal Society of Chemistry. "Catalytic β C-H Amination via an Imidate Radical Relay." RSC Publications. URL: [Link]

  • SciELO. "Synthesis of limonene β-amino alcohol derivatives in support of new antileishmanial therapies." Memórias do Instituto Oswaldo Cruz. URL: [Link]

  • International Scientific Organization. "Chemical Synthesis of Various Limonene Derivatives – A Comprehensive Review." IScientific. URL: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of Lipophilic Naphthalene Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling lipophilic naphthalene amines. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles with this important class of molecules. The inherent lipophilicity and aromatic nature of the naphthalene core, combined with the basicity of the amine functional group, presents a unique set of challenges. This document provides in-depth, experience-driven troubleshooting advice, conceptual explanations, and detailed protocols to empower you to overcome these obstacles effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems you might face during your experiments in a direct question-and-answer format.

Q1: My naphthalene amine won't dissolve in aqueous buffer for my in vitro assay. What is my first step?

A1: Your first and most critical step is to leverage the basicity of the amine group through pH adjustment.

Causality: Lipophilic naphthalene amines are typically weak bases. Their solubility is governed by the pH of the medium, a relationship described by the Henderson-Hasselbalch equation.[1][2][3] In its neutral, un-ionized form, the molecule is poorly soluble in water. By lowering the pH of the aqueous medium to a level at least 2 units below the amine's pKa, you protonate the amine group (R-NH₂ → R-NH₃⁺). This charged, ionized form is significantly more water-soluble.[4][5][6]

Immediate Action Plan:

  • Determine the pKa: If the pKa of your amine is unknown, find it in the literature or use computational prediction software. This value is essential for a targeted approach.

  • Prepare an Acidic Stock Solution: Dissolve your compound in a small amount of an organic solvent like DMSO. Then, dilute this stock into an acidic aqueous buffer (e.g., 0.1 N HCl or a citrate buffer at pH 3-4). The goal is to create a concentrated, soluble stock solution.

  • Titrate into Final Buffer: For your assay, slowly add small aliquots of this acidic stock solution to your final, larger volume of assay buffer (which may be at a higher pH). The key is to avoid localized concentration spikes that can cause immediate precipitation. Vigorous stirring or vortexing during addition is crucial.

Self-Validation Check: A successfully prepared solution will be clear and free of visible particulates. If precipitation occurs upon addition to the final buffer, it indicates that the final pH is too high to maintain solubility at that concentration. You may need to lower the final assay pH or consider the strategies below.

Q2: I've tried pH adjustment, but my compound precipitates over time, or as soon as I bring the pH closer to neutral for my cell-based assay. What's next?

A2: This is a classic sign of exceeding the solubility limit of the free base form. The next logical step is to explore salt formation.

Causality: While protonation enhances solubility, the equilibrium between the ionized (soluble) and neutral (insoluble) forms is dynamic.[7][8] At near-neutral pH, a significant portion of the compound converts back to the free base, which then precipitates. Forming a stable salt with a suitable acid counter-ion can dramatically increase the intrinsic solubility of the compound, even at less favorable pH values.[9][10] The salt form essentially "locks" the amine in its more soluble, protonated state.

Immediate Action Plan:

  • Counter-ion Selection: The choice of acid is critical. For initial screening, common choices include hydrochloric acid (for hydrochlorides), sulfuric acid (for sulfates), and methanesulfonic acid (for mesylates).[11] Generally, strong acids form more stable and soluble salts with weakly basic amines.[11]

  • Salt Formation: A common method is to dissolve the free base in a suitable organic solvent (e.g., isopropanol, acetone) and add a stoichiometric equivalent of the selected acid. The resulting salt may precipitate out of the organic solvent, allowing for isolation.

  • Solubility Assessment: Once you have the isolated salt form, re-assess its aqueous solubility. You will often find a significant improvement compared to the free base, particularly in the pH range of 4-7.

dot

Caption: pH-dependent solubility of a basic amine.

Q3: My salt form is still not soluble enough for my desired concentration, or I need to avoid organic solvents. How can I further boost solubility?

A3: At this stage, you should investigate enabling excipients like co-solvents and cyclodextrins.

Causality & Action Plan:

  • Co-solvents: These are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous medium.[12][13] Common examples for parenteral formulations include Propylene Glycol (PG), Polyethylene Glycol (PEG 300/400), and Ethanol.[14][15]

    • How to Use: Start by preparing binary or ternary solvent systems. For example, a 20% PG / 80% water (v/v) mixture. Systematically screen different ratios to find the optimal balance between solubility enhancement and acceptable toxicity for your assay system.[15] Be aware that high concentrations of co-solvents can sometimes cause the drug to precipitate upon dilution into a fully aqueous environment.[16]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They act as molecular hosts, encapsulating the lipophilic naphthalene portion of your molecule to form a water-soluble "inclusion complex."[19][20][21]

    • How to Use: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly effective and commonly used.[18] Prepare solutions of the cyclodextrin in your aqueous buffer first, then add your naphthalene amine (as either free base or salt) and allow time for complexation, often aided by sonication or stirring. The formation of the inclusion complex significantly increases the apparent water solubility of the drug.[17][18]

Excipient Mechanism of Action Common Examples Considerations
Co-solvents Reduces solvent polarity.Ethanol, Propylene Glycol, PEG 400Potential for precipitation on dilution; potential cellular toxicity.[16][22]
Cyclodextrins Forms a water-soluble inclusion complex.HP-β-CD, SBE-β-CDStoichiometry dependent; can be expensive; may affect drug-target binding.[20]
Q4: I need a high-concentration formulation for in vivo studies, but co-solvents are causing toxicity concerns. What are my options?

A4: For high-concentration dosing, particularly for oral or parenteral routes where co-solvent levels are limited, you should strongly consider creating an Amorphous Solid Dispersion (ASD).

Causality: ASDs are advanced formulations where the crystalline drug is converted into its higher-energy, amorphous state and molecularly dispersed within a polymer matrix.[23][24] This amorphous form does not have a crystal lattice to overcome, leading to a much higher apparent solubility and faster dissolution rate compared to its crystalline counterpart.[25][26] The polymer serves to stabilize the drug in this amorphous state, preventing recrystallization during storage and in vivo.[26][27]

Immediate Action Plan:

  • Polymer Selection: The choice of polymer is critical for both stabilizing the amorphous drug and maintaining supersaturation in vivo. Common polymers include polyvinylpyrrolidone (PVP), copovidone (PVP VA), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[25][26]

  • Manufacturing Method:

    • Spray Drying: A solution of the drug and polymer in a common organic solvent is rapidly dried by spraying it into a hot gas stream. This is suitable for thermolabile compounds.[23][25]

    • Hot-Melt Extrusion (HME): A mixture of the drug and polymer is heated and mixed, forcing the drug to dissolve in the molten polymer. This solvent-free method is efficient but requires the drug to be thermally stable.

  • Characterization: The resulting ASD must be characterized to confirm it is fully amorphous (using techniques like XRD and DSC) and to assess its dissolution performance. A successful ASD will generate a "supersaturated" solution, where the drug concentration temporarily exceeds its equilibrium solubility, maximizing the driving force for absorption.[25]

dot

Caption: Decision workflow for enhancing solubility.

Conceptual FAQs

Q1: Why are lipophilic naphthalene amines so poorly soluble in water?

A1: The poor solubility arises from a combination of two key molecular features:

  • High Lipophilicity: The naphthalene ring system is a large, non-polar, aromatic structure. This "greasy" nature makes it energetically unfavorable for the molecule to interact with polar water molecules, a phenomenon known as the hydrophobic effect. Water molecules are highly ordered and hydrogen-bonded to each other; disrupting this network to accommodate a non-polar solute is entropically penalized.

  • Weak Basicity: The amine group provides a handle for ionization, but it is often a weak base (pKa typically in the range of 4-9). This means that at physiological pH (~7.4), a substantial fraction of the molecules will exist in the neutral, un-ionized, and thus poorly soluble, free base form.

Q2: How do I predict the best solubilization strategy for my specific compound?

A2: A systematic, tiered approach is most effective. Start with the simplest, most cost-effective methods and escalate only as needed.

  • Characterize First: Before any formulation work, determine the compound's intrinsic solubility (S₀), pKa, and LogP. These three parameters will guide your entire strategy.

  • Tier 1 - pH Modification: If the compound is a base (as naphthalene amines are), this is always the first approach. It's simple, fast, and often sufficient for early-stage in vitro assays.

  • Tier 2 - Salt Formation: If pH modification fails, especially due to precipitation at neutral pH, salt formation is the next logical step. This is a robust strategy for improving both solubility and solid-state properties.

  • Tier 3 - Simple Formulations: If a salt form still falls short, investigate co-solvents and cyclodextrins. These are ideal for achieving moderate concentration increases for preclinical studies.

  • Tier 4 - Advanced Formulations: For challenging compounds requiring high doses, particularly for oral delivery, an amorphous solid dispersion (ASD) is the industry-standard advanced approach. It offers the highest potential for solubility enhancement but requires more development time and resources.

Detailed Experimental Protocols

Protocol 1: pH-Solubility Profile Generation

Objective: To determine the aqueous solubility of a naphthalene amine as a function of pH.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate for pH 2-5, phosphate for pH 6-8, borate for pH 9-10).

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 1 mL) of each buffer. Ensure enough solid is added so that undissolved material remains at equilibrium.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase for your analytical method.

  • Quantification: Analyze the concentration of the dissolved drug in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Plotting: Plot the logarithm of the measured solubility (in mol/L or mg/mL) against the measured final pH of each buffer solution.

Protocol 2: Screening for Optimal Salt Form

Objective: To prepare and evaluate different salt forms of a naphthalene amine to identify one with improved solubility and stability.

Methodology:

  • Solvent Selection: Dissolve the naphthalene amine free base in a minimal amount of a suitable organic solvent (e.g., ethanol, isopropanol, or ethyl acetate).

  • Acid Addition: In separate vials, add a 1.0 to 1.1 molar equivalent of different acids (e.g., HCl in isopropanol, methanesulfonic acid, sulfuric acid) to the solution of the free base.

  • Crystallization: Stir the solutions at room temperature. If precipitation does not occur, try cooling the solution or adding a small amount of an anti-solvent (like heptane) to induce crystallization.

  • Isolation & Drying: Collect the precipitated salt by filtration, wash with a small amount of the solvent, and dry under vacuum.

  • Characterization: Confirm salt formation and crystallinity using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Solubility Testing: Compare the aqueous solubility of each new salt form against the free base using the method described in Protocol 1 (often just at a single relevant pH, like 6.8, for screening).

References

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. Available at: [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Available at: [Link]

  • Avdeef, A. (2007). The Rise of pH-Metric LogP. Expert Opinion on Drug Discovery. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: effects on drug permeation through biological membranes. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Bergström, C. A. S., et al. (2014). Computational prediction of drug solubility in water- and lipid-based formulations. Advanced Drug Delivery Reviews. Available at: [Link]

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. Available at: [Link]

  • Kawakami, K. (2012). Formulation of poorly water-soluble drugs for oral administration. Pharmaceutical Research. Available at: [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Available at: [Link]

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics. Available at: [Link]

  • Sun, D., et al. (2012). The effect of pH on the solubility and permeability of weak bases. International Journal of Pharmaceutics. Available at: [Link]

  • Streubel, A., et al. (2000). pH-independent release of a weakly basic drug from water-insoluble and -soluble matrix tablets. Journal of Controlled Release. Available at: [Link]

  • FDA (U.S. Food and Drug Administration). (2018). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Available at: [Link]

  • Szejtli, J. (1998). Cyclodextrins and Their Inclusion Complexes. Akadémiai Kiadó. Available at: [Link]

  • Tathe, A. B., et al. (2019). Overcoming pH-dependent solubility of a weakly basic drug by formulating it into a solid dispersion. AAPS PharmSciTech. Available at: [Link]

  • Ma, P., & Hottot, A. (2016). Parenteral Formulations. Developing Solid Oral Dosage Forms. Available at: [Link]

  • Butler, J. M., & Rades, T. (2012). Understanding the amorphous state. Pharmaceutical Amorphous Solid Dispersions. Available at: [Link]

  • Yalkowsky, S. H. (1999). Techniques of Solubilization of Drugs. Marcel Dekker. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Hörter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced Drug Delivery Reviews. Available at: [Link]

  • Stella, V. J. (2007). Prodrugs: Challenges and Rewards. Springer. Available at: [Link]

  • Millard, J. W., et al. (2002). A rational approach to the selection of co-solvents for screening. Journal of Combinatorial Chemistry. Available at: [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. Available at: [Link]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today. Available at: [Link]

  • Anderson, B. D. (2002). Predicting solubility of salts of weak acids and bases. Advanced Drug Delivery Reviews. Available at: [Link]

  • Rubino, J. T. (1988). Cosolvents and cosolvency. Encyclopedia of Pharmaceutical Technology. Available at: [Link]

  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical Reviews. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Ansari, M. J. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Reddit discussion on amine salt formation. (2018). r/chemistry. Available at: [Link]

  • Baghel, S., et al. (2016). Amorphous solid dispersion: A review of manufacturing strategies. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Mudie, D. M., et al. (2020). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available at: [Link]

  • Sciencemadness Discussion Board on amine salt formation. (2007). Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). How to Successfully Utilize ASDs for Drug Delivery of Insoluble Drugs. Available at: [Link]

  • Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. Available at: [Link]

Sources

Technical Support Center: Removal of Unreacted Propylene Oxide from Amine Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of amine products. This guide is designed for researchers, scientists, and drug development professionals who are working with amine-propylene oxide reaction products. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges in removing unreacted propylene oxide (PO).

Propylene oxide is a highly reactive and volatile compound used in the synthesis of a wide range of amine-based products.[1] Due to its toxicity and potential carcinogenicity, reducing its residual concentration to the lowest feasible level is a critical step in ensuring product safety and quality.[2][3] This guide provides practical, field-proven insights into the methodologies for achieving high-purity amine products.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process in a question-and-answer format, focusing on the underlying scientific principles.

Q1: My vacuum stripping process is inefficient. Despite pulling a deep vacuum and heating the product, residual propylene oxide levels remain high. What could be the issue?

A1: This is a common challenge that can often be attributed to a combination of factors. Let's break down the potential causes and solutions:

  • Inadequate Temperature/Vacuum Combination: While it may seem intuitive to apply the highest possible vacuum, the effectiveness of stripping is governed by the vapor pressure of propylene oxide at a given temperature. At lower temperatures, even a deep vacuum may not be sufficient to efficiently remove the residual PO.

    • Causality: The boiling point of propylene oxide is 34°C at atmospheric pressure.[4] To effectively remove it under vacuum, the temperature of your amine product must be high enough to ensure a significant vapor pressure differential.

    • Solution: Gradually increase the temperature of your product while maintaining a stable vacuum. A good starting point for many amine products is in the range of 100-160°C.[5] However, this must be balanced against the thermal stability of your specific amine product. Conduct small-scale trials to determine the optimal temperature that maximizes PO removal without degrading your product.

  • Insufficient Surface Area or Agitation: If the unreacted propylene oxide is trapped within a viscous amine product, simple vacuum application will not be effective.

    • Causality: The rate of mass transfer of propylene oxide from the liquid phase to the vapor phase is dependent on the surface area available for evaporation. In a static, viscous liquid, this surface area is minimal.

    • Solution: Implement efficient agitation to continuously renew the surface of the amine product. For larger scale operations, consider using a packed column or a thin-film evaporator to dramatically increase the surface area for stripping.[5]

  • Presence of a Stripping Gas: Introducing an inert gas can significantly enhance the removal of volatile impurities.

    • Causality: A stripping gas, such as nitrogen or steam, reduces the partial pressure of the propylene oxide in the vapor phase, thereby driving more of it out of the liquid phase to re-establish equilibrium.

    • Solution: Introduce a gentle stream of pre-heated nitrogen or steam into the bottom of your reaction vessel during vacuum stripping. The flow rate should be carefully controlled to avoid excessive foaming or product carry-over. Steam is a particularly effective stripping agent for many polyols.[5]

Q2: I'm observing the formation of byproducts during the purification process. How can I minimize this?

A2: Byproduct formation is often a result of the inherent reactivity of propylene oxide, especially at elevated temperatures.

  • Reaction with Water: Residual water in your amine product can react with propylene oxide to form propylene glycol.[6]

    • Causality: The epoxide ring of propylene oxide is susceptible to nucleophilic attack by water, particularly under acidic or basic conditions, leading to the formation of the diol.

    • Solution: Ensure your amine product is as anhydrous as possible before initiating the reaction with propylene oxide. If water is present after the reaction, consider a preliminary dehydration step under vacuum at a lower temperature before proceeding to the higher temperatures required for PO stripping.

  • Further Reaction with the Amine: The amine product itself can continue to react with propylene oxide, leading to higher molecular weight oligomers.[7]

    • Causality: The nucleophilic nature of the amine can lead to continued chain extension with any remaining propylene oxide.

    • Solution: Optimize your initial reaction stoichiometry to minimize excess propylene oxide. After the primary reaction is complete, consider quenching the reaction by cooling or adding a small amount of a terminating agent before proceeding with purification.

Q3: My final product has a persistent odor, even after analytical tests show low levels of residual propylene oxide. What is the source of this odor?

A3: Odor in the final product can be caused by trace impurities other than propylene oxide.

  • Aldehyde Impurities: Propylene oxide can contain or degrade to form trace amounts of aldehydes, such as acetaldehyde and propionaldehyde, which have very low odor thresholds.[8]

    • Causality: These aldehydes can be present in the starting propylene oxide or formed as byproducts during the reaction or purification process.

    • Solution: Consider a post-treatment step to remove these aldehydes. This can include treatment with an amine-functionalized ion-exchange resin, which can effectively scavenge aldehyde impurities.[8][9]

  • Other Volatile Organic Compounds (VOCs): Depending on the synthesis route and any solvents used, other volatile impurities may be present.

    • Causality: Solvents or byproducts from the synthesis of propylene oxide itself can carry through to the final product.

    • Solution: A thorough analysis of your product by gas chromatography-mass spectrometry (GC-MS) can help identify these trace impurities. Once identified, specific purification techniques, such as fractional distillation or treatment with specific adsorbents, can be employed.[10]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the removal of unreacted propylene oxide.

Q1: What are the primary methods for removing unreacted propylene oxide from amine products?

A1: The most common and effective methods are:

  • Vacuum Stripping: This involves applying a vacuum to the heated amine product to lower the boiling point of the propylene oxide and facilitate its removal as a vapor. The efficiency can be enhanced by using a stripping gas like nitrogen or steam.[5]

  • Distillation: For products where there is a significant difference in boiling points between the amine product and propylene oxide, fractional distillation can be a highly effective purification method.[6][11] Extractive distillation, using a solvent to alter the relative volatilities, is also a powerful technique.[12]

  • Chemical Scavenging: This involves adding a reactive compound that selectively reacts with the residual propylene oxide to form a non-volatile and easily separable byproduct. Amine-functionalized resins are an example of this approach.[8]

  • Adsorption: In some cases, adsorbents like activated carbon or specialized porous carbons can be used to physically trap residual propylene oxide.[13][14]

Q2: How can I accurately determine the concentration of residual propylene oxide in my amine product?

A2: Accurate quantification is crucial for process validation and quality control. The most widely used and reliable method is:

  • Headspace Gas Chromatography (HS-GC): This technique is highly sensitive and specific for volatile compounds like propylene oxide.[15] A sample of the amine product is heated in a sealed vial, and the vapor (headspace) is injected into a gas chromatograph for separation and quantification. This method minimizes interference from the non-volatile amine matrix.

  • Fourier Transform Near-Infrared (FT-NIR) Spectroscopy: This can be a valuable tool for online or in-line monitoring of propylene oxide concentrations during the production process, offering real-time data without the need for sample extraction.[16]

Q3: What are the key safety precautions I should take when handling propylene oxide?

A3: Propylene oxide is a hazardous substance and requires strict safety protocols.[17][18]

  • Engineering Controls: Always handle propylene oxide in a well-ventilated chemical fume hood.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, and gloves resistant to propylene oxide (e.g., butyl rubber or polyvinyl alcohol).[18][19] Standard laboratory gloves are often not sufficient.[17]

  • Flammability: Propylene oxide is extremely flammable.[1] Keep it away from heat, sparks, and open flames. Ensure all equipment is properly grounded to prevent static discharge.[20]

  • Emergency Preparedness: Have an emergency plan in place, including access to safety showers, eyewash stations, and appropriate fire extinguishing media.[21]

III. Experimental Protocol: Vacuum Stripping of Propylene Oxide

This protocol outlines a general procedure for removing unreacted propylene oxide from a laboratory-scale batch of an amine product.

Objective: To reduce the concentration of residual propylene oxide in an amine product to below 10 ppm.

Materials:

  • Amine-propylene oxide reaction mixture

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Condenser

  • Cold trap (e.g., with dry ice/acetone slurry)

  • Vacuum pump

  • Manometer

  • Nitrogen gas cylinder with a flow controller

Procedure:

  • Setup: Assemble the apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with a vacuum-compatible grease.

  • Charging the Flask: Charge the round-bottom flask with the amine-propylene oxide reaction mixture. Do not fill the flask more than two-thirds full to allow for expansion and potential foaming.

  • Initial Purge: With gentle stirring, purge the system with nitrogen for 5-10 minutes to remove any air.

  • Applying Vacuum: Close the nitrogen inlet and slowly apply vacuum to the system. Monitor the pressure using the manometer.

  • Heating: Once a stable vacuum is achieved (e.g., <10 mmHg), begin to heat the mixture. The target temperature will depend on the thermal stability of your amine product but is typically in the range of 100-140°C.

  • Stripping: Maintain the target temperature and vacuum for a predetermined period (e.g., 2-4 hours). You should observe the condensation of propylene oxide in the cold trap.

  • Nitrogen Sparging (Optional but Recommended): For enhanced stripping, introduce a slow stream of nitrogen gas below the surface of the liquid via a long-stemmed gas inlet tube. Adjust the flow rate to create gentle bubbling without causing excessive splashing.

  • Monitoring: Periodically and carefully take small samples for analysis by HS-GC to monitor the residual propylene oxide concentration.

  • Cooling and Venting: Once the desired level of propylene oxide is reached, turn off the heat and allow the mixture to cool under vacuum. Once cooled, slowly and carefully vent the system with nitrogen.

  • Product Recovery: The purified amine product can now be recovered from the flask.

IV. Data Presentation: Effect of Stripping Conditions

The following table illustrates the impact of different stripping parameters on the final residual propylene oxide concentration in a hypothetical amine product.

Run Temperature (°C) Pressure (mmHg) Time (hours) Nitrogen Sparge Residual PO (ppm)
1100102No150
2120102No50
3120104No25
4120104Yes<10

V. Visualization: Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting the appropriate method for removing unreacted propylene oxide.

Removal_Method_Selection start Start: Amine Product with Residual Propylene Oxide thermal_stability Is the amine product thermally stable? start->thermal_stability high_bp_diff Is there a large boiling point difference? thermal_stability->high_bp_diff Yes chemical_scavenging Chemical Scavenging or Adsorption thermal_stability->chemical_scavenging No vacuum_stripping Vacuum Stripping (with N2 or steam) high_bp_diff->vacuum_stripping No distillation Fractional or Extractive Distillation high_bp_diff->distillation Yes end End: Purified Amine Product vacuum_stripping->end distillation->end chemical_scavenging->end

Caption: Decision tree for selecting a propylene oxide removal method.

VI. References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propylene Oxide. Retrieved from nj.gov.

  • National Center for Biotechnology Information. (n.d.). Propylene Oxide - Acute Exposure Guideline Levels. Retrieved from nih.gov.

  • Northern Arizona University. (2017). Propylene oxide. Retrieved from nau.edu.

  • University of California, Santa Barbara. (2012). Propylene oxide - Standard Operating Procedure. Retrieved from ucsb.edu.

  • Food and Agriculture Organization of the United Nations. (n.d.). Propylene oxide 197. Retrieved from fao.org.

  • Wikipedia. (n.d.). Propylene oxide. Retrieved from wikipedia.org.

  • Google Patents. (n.d.). US3654094A - Process for purifying propylene oxide by plural stage distillation. Retrieved from google.com.

  • Balchem. (2015). SAFETY DATA SHEET propylene oxide. Retrieved from balchem.com.

  • European Patent Office. (n.d.). Purification of propylene oxide by extractive distillation - EP 0535949 A1. Retrieved from googleapis.com.

  • Balchem. (n.d.). Propylene Oxide Handling. Retrieved from balchem.com.

  • Interscan Corporation. (2024). Propylene Oxide (C3H6O): Health Risks and Safety Guidelines. Retrieved from gasdetection.com.

  • European Patent Office. (1994). Purification of propylene oxide by extractive distillation - EP 0540225 B1.

  • Sumitomo Chemical. (n.d.). Development of New Propylene Oxide Process.

  • Scientific Research Publishing. (2025). Determination of Residual Methanol, Propylene Oxide in Poly(propylene carbonate) by Gas Chromatography.

  • ResearchGate. (n.d.). MODELLING OF REACTIVE DISTILLATION - PROPYLENE OXIDE PRODUCTION. Retrieved from researchgate.net.

  • Google Patents. (n.d.). US7790804B2 - Process for stripping polymer polyols. Retrieved from google.com.

  • LyondellBasell. (n.d.). Propylene Oxide.

  • U.S. Department of Agriculture. (2018). Improved Analysis of Propylene Oxide, Propylene Chlorohydrin and Propylene Bromohydrin.

  • ABB. (n.d.). Online FT-NIR analysis of propylene oxide during polyether polyol production process. Retrieved from abb.com.

  • Google Patents. (n.d.). Propylene oxide reaction products - US4268686A. Retrieved from google.com.

  • Agilent Technologies. (2015). Determine Impurities in High-Purity Propylene Oxide with Agilent J&W PoraBOND U.

  • National Center for Biotechnology Information. (n.d.). Amine-Functionalized Porous Carbon for Efficient Adsorption of Propylene Oxide. Retrieved from nih.gov.

  • U.S. Environmental Protection Agency. (1994). NIOSH Method 1612: Propylene Oxide. Retrieved from epa.gov.

  • American Chemical Society. (2020). Effects of Propylene Oxide End Capping on Amination of Polyalkylene Glycols.

  • ResearchGate. (n.d.). Reaction of propylene oxide with octylamine, (a) in flow, (b) in batch.... Retrieved from researchgate.net.

  • European Patent Office. (1991). Process for purifying polyether-polyols - EP 0418533 A1.

  • Google Patents. (n.d.). A process for purifying propylene oxide.

  • Google Patents. (n.d.). WO2011123541A1 - Purification of propylene oxide. Retrieved from google.com.

  • European Patent Office. (2024). PROCESSES FOR PURIFYING POLYETHER POLYOLS USING ION EXCHANGE RESINS - EP 4353767 A1.

  • ProQuest. (2022). Reaction kinetics of direct gas-phase propylene epoxidation on Au/TS-1 catalysts.

  • Google Patents. (n.d.). US6906209B2 - Purification of propylene oxide. Retrieved from google.com.

  • European Patent Office. (2014). PURIFICATION OF PROPYLENE OXIDE - Patent 2552897.

  • Google Patents. (n.d.). KR101469276B1 - Polymer polyol stripping method. Retrieved from google.com.

  • ResearchGate. (n.d.). Determination of End-Group Functionality of Propylene Oxide-Based Polyether Polyols Recovered from Polyurethane Foams by Chemical Recycling. Retrieved from researchgate.net.

Sources

Technical Support Center: Crystallization of Oily Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming "Oiling Out" (Liquid-Liquid Phase Separation) in Amino Alcohol Derivatives

Diagnosis: Why is my product an oil?

The Issue: You are attempting to crystallize an amino alcohol, but instead of a white precipitate, you observe a sticky gum, a separate oil layer, or droplets adhering to the glass.

The Mechanism (The "Why"): Amino alcohols are prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2] This occurs because:

  • Amphiphilic Nature: Amino alcohols possess both a hydrophobic alkyl chain and hydrophilic amine/hydroxyl groups. This duality often frustrates crystal lattice formation, favoring disordered liquid phases.

  • Low Melting Points: Many free-base amino alcohols have melting points (

    
    ) close to room temperature. If the crystallization temperature (
    
    
    
    ) is near or above the submerged
    
    
    of the solvated species, the product will separate as a liquid (oil) rather than a solid.[3]
  • The Miscibility Gap: You have likely entered a region in the phase diagram where the energy barrier to form a liquid droplet is lower than that of a crystal nucleus.

Visual Diagnosis:

  • Cloud Point vs. Oil Point: A milky emulsion that eventually settles into two layers indicates stable LLPS.

  • Sticky Gum: Indicates a glass transition or "oiled" precipitate that failed to nucleate properly.[4]

Strategic Intervention: Salt Selection (The Chemical Fix)

For amino alcohols, the most effective prevention strategy is increasing the melting point and lattice energy by converting the free base into a salt.

Protocol: Salt Screening for Amino Alcohols

Objective: Identify a counter-ion that raises


 above 

and promotes hydrogen bonding networks.

Step-by-Step Workflow:

  • pKa Check: Ensure

    
     (Base 
    
    
    
    - Acid
    
    
    )
    
    
    to ensure proton transfer rather than just co-crystal formation.
  • Screening: Set up 5 parallel experiments with the following acids (1:1 molar equivalent):

    • Hydrochloric Acid (HCl): Standard, but can be hygroscopic.

    • Oxalic Acid: Often forms high-melting, non-hygroscopic salts.

    • L-Tartaric Acid / Dibenzoyl-L-tartaric acid: Excellent for chiral amino alcohols; large hydrophobic bulk helps lattice packing.

    • Fumaric Acid: Good for changing solubility profiles.[5][6]

    • Sulfuric Acid: Strong acid, but can lead to solvates.

Salt Selection Logic Diagram:

SaltSelection Start Start: Oily Free Base CheckPka Check u0394pKa > 2 Start->CheckPka ScreenAcids Screen Counter-ions (HCl, Oxalate, Tartrate) CheckPka->ScreenAcids ResultSolid Solid Precipitate? ScreenAcids->ResultSolid Optimize Optimize Solvent (See Module 3) ResultSolid->Optimize Yes ChangeAcid Switch Counter-ion (Try Hydrophobic Acids) ResultSolid->ChangeAcid No (Still Oil) ChangeAcid->ScreenAcids Retry

Caption: Logic flow for selecting the correct counter-ion to prevent oiling out.

Process Engineering: Solvent & Temperature Control

If you must crystallize the free base or if the salt also oils out, you must engineer the process to bypass the LLPS region.[7]

The "Metastable Zone" Strategy

You cannot seed a stable oil (emulsion). You must seed the solution before it hits the oiling boundary.

Data Table: Solvent Class Recommendations

Solvent ClassSuitability for Amino AlcoholsRisk of OilingNotes
Alcohols (MeOH, EtOH) HighHighHigh solubility often leads to high supersaturation, pushing system into LLPS.
Ethers (MTBE, THF) MediumMediumGood antisolvents. MTBE is excellent for inducing precipitation of salts.
Hydrocarbons (Heptane) Low (Antisolvent)HighAdding heptane too fast to an alcoholic solution almost guarantees oiling.
Esters (EtOAc, iPrOAc) Best Balance LowModerate solubility often allows controlled nucleation.
Protocol: Controlled Cooling with Seeding

Theory: By adding seeds in the Metastable Zone (MSZ), you provide a surface for growth, consuming supersaturation before the concentration reaches the "Oiling Limit."

  • Dissolution: Dissolve crude oil in the minimum amount of "Good Solvent" (e.g., Isopropanol) at

    
    .
    
  • Clarification: Filter hot to remove physical impurities (dust can trigger random nucleation).

  • Initial Cooling: Cool slowly to

    
    above the temperature where oiling usually starts (the Cloud Point).
    
  • The Critical Step (Seeding): Add 0.5--1.0 wt% of pure seed crystals.

    • Note: If you lack seeds, create them by taking a small aliquot, scratching the vial vigorously, or using dry ice to shock-freeze it, then adding it back.

  • Aging: Hold temperature constant for 1–2 hours. Allow seeds to grow.[8][9][10] Do not cool yet.

  • Slow Cooling: Ramp down at

    
    . If the solution turns milky (emulsion), heat back up immediately to the seeding temperature and age longer.
    

Troubleshooting: "Rescue" Operations

Scenario: The batch has already oiled out into a gum at the bottom of the flask.

The "Temperature Cycling" Rescue Protocol This technique uses Ostwald Ripening to sacrifice the unstable oil phase in favor of the stable crystal phase.

  • Do not filter the oil. Keep the mixture in the vessel.

  • Heat the mixture until the oil partially dissolves or becomes less viscous (do not dissolve completely if possible; leaving a small interface helps).

  • Add Shear: Use an overhead stirrer at medium RPM. High shear can break oil droplets, increasing surface area for potential nucleation.

  • Cycle:

    • Cool to

      
       (where oil hardens).
      
    • Heat to

      
       (where oil softens but crystals might survive).
      
    • Repeat 3–5 times.

  • Sonication (Optional): If available, apply ultrasound pulses (20 kHz) during the cooling phase. Cavitation bubbles can disrupt the oil-solution interface and induce nucleation.

Rescue Workflow Diagram:

RescueOp cluster_fail If Emulsion Returns OilState Batch Oiled Out Reheat Heat to Clear Point (Dissolve Oil) OilState->Reheat CoolMSZ Cool to MSZ (Just above oiling T) Reheat->CoolMSZ Seed Add Seeds CoolMSZ->Seed CoolSlow Slow Ramp (0.1u00B0C/min) Seed->CoolSlow Success Crystalline Solid CoolSlow->Success Stop STOP Cooling CoolSlow->Stop Milky? Hold Heat back & Hold Stop->Hold Hold->CoolSlow Retry

Caption: Step-by-step rescue workflow for converting an oiled batch into crystals.

Frequently Asked Questions (FAQs)

Q: I added antisolvent (Heptane) to my amino alcohol solution, and it immediately turned into a sticky goo. Why? A: You crossed the "Oiling Out Boundary" (Spinodal decomposition) before crossing the Solubility Boundary.

  • Fix: Reverse the addition. Add your solution dropwise into a large volume of the antisolvent. This keeps the local concentration of the solute low, favoring rapid precipitation of solids rather than oil droplets.

Q: My chiral resolution of an amino alcohol failed because the salt oiled out. What should I do? A: Chiral salts (e.g., Tartrates) rely on specific hydrogen bonding. Water or alcohols often interfere with this.

  • Fix: Switch to a less polar solvent system like Acetonitrile or Isopropyl Acetate. If using Tartaric acid, ensure you are using the anhydrous form if the monohydrate is causing solubility issues.

Q: Can I use ultrasound to fix oiling? A: Yes. Sonocrystallization is highly effective for amino alcohols. The cavitation bubbles prevent the formation of stable oil droplets and can induce nucleation directly from the oil phase by providing local high-energy spots. Apply ultrasound in short bursts during the cooling ramp.

References

  • Mettler Toledo. Oiling Out in Crystallization - Mechanisms and Monitoring. (Accessed 2024).[11] A comprehensive guide on detecting LLPS using FBRM and PVM tools.

  • Veesler, S., et al. (2006). Crystallization in the Presence of a Liquid−Liquid Phase Separation.[2][7][12][13][14][15] Organic Process Research & Development. Detailed study on the thermodynamics of LLPS in API crystallization.

  • Li, H., et al. (2020). Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review. Chemical Engineering & Technology. Reviews strategies like seeding and ultrasound.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. (Wiley-VCH). The authoritative text on selecting counter-ions (e.g., Tartrates, Oxalates) to improve physical properties.

Sources

Technical Support Center: Stability & Handling of 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol

[1]

Executive Summary & Molecule Profile

Compound Name: 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol Chemical Class: Secondary Amino Alcohol / Naphthalene Derivative Primary Application: Synthesis intermediate, Beta-adrenergic receptor analog, Reference Standard.[1]

This guide addresses the specific stability challenges inherent to the N-naphthylmethyl secondary amine motif. Unlike simple aliphatic amines, this compound possesses a "benzylic-like" activation at the methylene bridge, making it susceptible to oxidative dealkylation and photodegradation.

Critical Stability Factors
ParameterSensitivityRisk LevelMechanism
Light (UV/Vis) High🔴 CriticalNaphthalene ring excitation leading to singlet oxygen generation and photo-oxidation.[1]
Oxidation (Air) Moderate🟠 HighOxidative cleavage at the benzylic

bond (N-dealkylation).[1]
pH (Solution) Moderate🟡 MediumBasic pH promotes free-base aggregation; Acidic pH stabilizes the amine but may catalyze dehydration under heat.[1]
Solvent Low🟢 LowStable in MeOH/DMSO; Protophilic solvents may accelerate oxidation.[1]

Troubleshooting Guide (Diagnostic Q&A)

Issue 1: "My solution has turned from clear to pale yellow/brown."

Diagnosis: Oxidative Degradation or Photolysis.[1] The yellow color typically arises from the formation of 1-naphthaldehyde (a degradation product) or conjugated N-oxide species, which are chromophores.

  • Root Cause: Exposure to ambient light or air (oxygen) during storage.[1] The methylene bridge between the naphthalene ring and the nitrogen is the "weak link" (activated benzylic position).

  • Corrective Action:

    • Check the purity via HPLC. Look for a peak corresponding to 1-naphthaldehyde (less polar, elutes later on RP-HPLC).[1]

    • Protocol: Always store stock solutions in amber glass vials with a PTFE-lined cap.

    • Recovery: If degradation is <5%, purify via Solid Phase Extraction (SPE) using a weak cation exchange (WCX) cartridge to retain the amine while washing away neutral degradation products.

Issue 2: "I see severe peak tailing in my HPLC chromatogram."

Diagnosis: Silanol Interaction. Root Cause: The secondary amine function (

1
  • Corrective Action:

    • Mobile Phase Modifier: Ensure your mobile phase contains 0.1% Formic Acid or 0.05% TFA .[1] This lowers the pH (

      
      ), ensuring the amine is fully protonated and repelled by the stationary phase.
      
    • Column Choice: Switch to a "Base-Deactivated" (BDS) or Hybrid particle column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) designed for basic compounds.[1]

Issue 3: "The concentration drops rapidly in aqueous working solutions."

Diagnosis: Adsorption or Precipitation. Root Cause: The naphthalene ring is highly lipophilic. At neutral/basic pH, the free base form has very low water solubility and will adsorb to plastic (polypropylene) tubes or precipitate.

  • Corrective Action:

    • Solvent: Maintain at least 10-20% organic solvent (Methanol/Acetonitrile) in working solutions.[1]

    • Container: Use glass inserts for autosamplers. Avoid storing low-concentration (<1 µM) solutions in plastic for >4 hours.[1]

Deep Dive: Degradation Mechanisms

Understanding why the molecule degrades allows for better experimental design.

Pathway A: Oxidative Dealkylation (The "Benzylic" Problem)

The carbon atom adjacent to both the naphthalene ring and the nitrogen is electronically activated. In the presence of oxygen and trace metals (or light), a radical abstraction of the benzylic hydrogen occurs, leading to an iminium ion intermediate, which hydrolyzes to release 1-naphthaldehyde .

Pathway B: Photodegradation

The naphthalene moiety absorbs UV light strongly. Upon excitation, it can transfer energy to dissolved oxygen, generating singlet oxygen (

Visualization: Stability Decision Tree

StabilityTreeStartUser ObservationYellowYellowing/DiscolorationStart->YellowTailingHPLC Peak TailingStart->TailingLossSignal Loss (No Peaks)Start->LossCheckLightWas it exposed to light?Yellow->CheckLightCheckPHIs Mobile Phase pH > 4?Tailing->CheckPHCheckContainerStored in Plastic?Loss->CheckContainerPhotoOxDiagnosis: Photochemical OxidationAction: Use Amber Vials + ArgonCheckLight->PhotoOxYesCheckLight->PhotoOxNo (Likely Air Oxidation)SilanolDiagnosis: Silanol InteractionAction: Add 0.1% Formic AcidCheckPH->SilanolYesAdsorptionDiagnosis: Plastic AdsorptionAction: Switch to Glass + 20% MeOHCheckContainer->AdsorptionYes

Caption: Diagnostic flow for identifying stability issues based on visual and chromatographic symptoms.

Standard Operating Protocols (SOPs)

Protocol A: Preparation of Stable Stock Solutions

Objective: To prepare a 10 mM stock solution stable for >6 months.

  • Weighing: Weigh the solid standard into an Amber Glass Vial .

  • Solvent: Dissolve in DMSO (Dimethyl Sulfoxide) or Methanol .

    • Note: DMSO is preferred for long-term storage due to low volatility, but Methanol is easier to evaporate if needed.[1]

  • Inerting: Gently purge the headspace of the vial with Argon or Nitrogen gas for 15 seconds to displace oxygen.

  • Storage: Seal tightly with a PTFE-lined cap. Store at -20°C .

    • Self-Validation: Upon thawing, the solution should remain clear. Any turbidity indicates moisture ingress or precipitation.

Protocol B: Forced Degradation (Stress Testing)

Objective: To validate your analytical method's specificity.

Stress ConditionProcedureExpected Outcome
Oxidation Add 3%

to sample; incubate at RT for 2 hours.
Formation of N-oxide (+16 Da) or 1-naphthaldehyde (cleavage).[1]
Acid Hydrolysis Add 1N HCl; heat at 60°C for 4 hours.Minimal degradation (Amine is stable as salt).[1]
Base Hydrolysis Add 1N NaOH; heat at 60°C for 4 hours.Potential degradation; precipitation likely.[1]
Photolysis Expose clear vial to UV light (254 nm) for 24 hours.[1]Significant degradation; yellowing; multiple radical byproducts.[1]

Frequently Asked Questions (FAQs)

Q: Can I use water as the solvent for my stock solution? A: No. The free base is lipophilic and poorly soluble in neutral water. While it dissolves in acidic water (pH < 4), long-term storage in aqueous acid is not recommended due to potential hydrolysis risks.[1] Use DMSO or Methanol.

Q: What is the exact mass shift I should look for in LC-MS if it oxidizes? A:

  • Parent:

    
    
    
  • N-Oxide:

    
     (Addition of Oxygen).[1]
    
  • Dealkylation: Look for 1-naphthaldehyde (neutral, detected in UV) or the remaining amino-propanol fragment (low mass, often undetectable in standard scan ranges).[1]

Q: Is this molecule chiral? A: Yes. It contains a chiral center at the propan-2-ol position.[1]

  • Implication: If you are using a non-chiral column (C18), you will see one peak. If you are performing enantioselective studies, ensure you are not racemizing the compound by heating it in strong base.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Hamada, S., et al. (2023).[2] Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst.[1][2] Journal of Organic Chemistry.[2] (Demonstrates the susceptibility of benzylic/naphthylmethyl positions to oxidative cleavage). Link[1]

  • BenchChem. (2025).[1][3] Technical Support Center: Improving Photostability of Naphthalene-Based Fluorescent Probes. (Details the photophysics and degradation of naphthalene derivatives). Link

  • PubChem. (2024).[1] Compound Summary: 1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol (Propranolol - Structural Analog).[1][4] National Library of Medicine. Link

(Note: While specific degradation data for this exact CAS is proprietary/sparse, the mechanisms cited in References 2 and 3 regarding N-benzyl oxidation and naphthalene photolysis are chemically authoritative for this structure.)

Technical Support Center: Optimizing Reaction Temperature for Epoxide Aminolysis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for epoxide aminolysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for optimizing a critical parameter: reaction temperature. Here, we address common questions and challenges to help you achieve higher yields, better selectivity, and safer experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in an epoxide aminolysis reaction?

Temperature is a crucial parameter in epoxide aminolysis as it directly influences the reaction rate, selectivity, and the potential for side reactions. The ring-opening of an epoxide by an amine can be a slow process at room temperature, especially without a catalyst.[1] Elevating the temperature provides the necessary activation energy to overcome the energy barrier for the nucleophilic attack of the amine on the epoxide ring.

However, the relationship is not always linear. While higher temperatures generally accelerate the reaction, they can also lead to undesirable outcomes. Finding the optimal temperature is a balancing act between achieving a reasonable reaction rate and minimizing side product formation. In some cases, increasing the temperature can even improve selectivity for the desired product over regioisomers or byproducts.[1][2][3]

Q2: How does temperature affect the regioselectivity of the reaction?

The regioselectivity of epoxide aminolysis—whether the amine attacks the more or less sterically hindered carbon of the epoxide ring—is influenced by a combination of factors including the substrate structure, the nature of the amine, the solvent, any catalyst present, and temperature.[4][5]

  • Under neutral or basic conditions (SN2-type mechanism): The nucleophilic amine typically attacks the less sterically hindered carbon. Temperature changes can influence the degree of this selectivity.

  • Under acidic conditions (SN1-type mechanism): The epoxide is first protonated, and the nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge.[6]

Interestingly, studies have shown that for certain reactions, a higher temperature can favor the formation of the desired regioisomer. This is because the activation energy for the desired product's formation can be higher than that for the formation of its regioisomer.[1][2][3] Therefore, increasing the temperature provides enough energy to overcome this higher barrier, leading to improved selectivity.

Q3: My reaction is very slow, even at elevated temperatures. What could be the issue?

Several factors can contribute to a sluggish reaction. Here's a troubleshooting guide:

  • Steric Hindrance: Highly substituted epoxides or bulky amines can significantly slow down the reaction rate due to steric hindrance.[7][8][9] The nucleophile's access to the epoxide ring is physically blocked. In such cases, even higher temperatures may be required, or the use of a suitable catalyst to lower the activation energy might be necessary.

  • Solvent Choice: The solvent plays a critical role. Polar protic solvents can stabilize the transition state, but can also solvate the amine, reducing its nucleophilicity. Aprotic polar solvents are often a good choice. The choice of solvent can have a strong effect on the reaction rate.[1][10][11]

  • Catalyst Inactivity: If you are using a catalyst, it may be inactive or poisoned. For Lewis acid catalysts, the basicity of the amine can sometimes quench the catalyst.[12] Ensure your catalyst is appropriate for the specific amine and epoxide you are using.

  • Insufficient Temperature: While caution is necessary, the temperature may simply be too low to overcome the activation energy barrier. Carefully and incrementally increasing the temperature while monitoring the reaction progress is a valid strategy.

Troubleshooting Guide

Problem 1: Low yield of the desired β-amino alcohol.
Potential Cause Troubleshooting Steps
Sub-optimal Temperature The reaction may be too slow at the current temperature, or side reactions may be favored. Systematically screen a range of temperatures (e.g., in 10°C increments) and monitor the reaction by TLC, GC, or HPLC to find the optimal point.[13][14][15][16]
Side Reactions High temperatures can promote side reactions like polymerization of the epoxide or reaction of the product amino alcohol with another epoxide molecule ("bis-alkylation").[1] Consider lowering the temperature or using a more selective catalyst.
Reagent Degradation Some epoxides and amines can be thermally unstable.[17] Check the stability of your starting materials at the reaction temperature.
Incorrect Stoichiometry Ensure the molar ratio of amine to epoxide is optimized. An excess of one reagent may be necessary in some cases.
Problem 2: Formation of multiple products (poor regioselectivity).
Potential Cause Troubleshooting Steps
Temperature Effects on Selectivity As mentioned in the FAQ, temperature can influence regioselectivity. Experiment with different temperatures to see if a specific range favors your desired isomer.[1][2][3][4]
Catalyst Choice The choice of catalyst (e.g., Lewis acid vs. Brønsted acid) can have a profound impact on which carbon of the epoxide is attacked.[4][10][11][12][18][19] Screen different types of catalysts.
Solvent Polarity The polarity of the solvent can influence the reaction pathway and thus the regioselectivity.[10][11] Test a range of solvents with varying polarities.
Problem 3: The reaction is highly exothermic and difficult to control.

This is a significant safety concern, as uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[17][20][21]

Mitigation Strategy Details
Controlled Reagent Addition Add the more reactive component (often the amine) slowly to the reaction mixture to control the rate of heat generation.
Efficient Cooling Use an ice bath or a cryostat to maintain the desired temperature and dissipate the heat generated by the reaction.
Dilution Running the reaction at a lower concentration can help to dissipate heat more effectively.
Continuous Flow Chemistry For highly exothermic reactions, using a microreactor or continuous flow setup offers excellent temperature control and safety by providing a high surface-area-to-volume ratio for efficient heat exchange.[1][20]

Experimental Protocols

Protocol 1: Temperature Screening for a Model Epoxide Aminolysis

This protocol outlines a general procedure for screening the optimal reaction temperature for the aminolysis of a generic epoxide with an amine.

Materials:

  • Epoxide (e.g., Styrene Oxide)

  • Amine (e.g., Aniline)

  • Solvent (e.g., Acetonitrile)

  • Reaction vials with stir bars

  • Heating block or oil bath with temperature control

  • TLC plates, GC-MS, or HPLC for reaction monitoring

Procedure:

  • Set up a series of reaction vials, each containing a stir bar.

  • To each vial, add the epoxide (1 equivalent) and the chosen solvent.

  • Add the amine (1.1 equivalents) to each vial.

  • Seal the vials and place them in a heating block or oil bath set to different temperatures (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).

  • Monitor the progress of each reaction over time (e.g., every hour) by taking small aliquots and analyzing them by TLC, GC-MS, or HPLC.

  • Identify the temperature that provides the best combination of reaction rate and selectivity for the desired product.

Visualizing Reaction Parameters

The interplay between temperature, catalyst, and solvent is critical for optimizing epoxide aminolysis. The following diagram illustrates this relationship.

G cluster_0 Reaction Conditions cluster_1 Reaction Outcomes Temperature Temperature Reaction Rate Reaction Rate Temperature->Reaction Rate Directly influences Regioselectivity Regioselectivity Temperature->Regioselectivity Can alter Side Products Side Products Temperature->Side Products Can increase Catalyst Catalyst Catalyst->Reaction Rate Lowers activation energy Catalyst->Regioselectivity Directs attack Solvent Solvent Solvent->Reaction Rate Affects nucleophilicity Solvent->Regioselectivity Stabilizes transition state Substrate Structure Substrate Structure Substrate Structure->Reaction Rate Steric hindrance Substrate Structure->Regioselectivity Inherent bias Yield Yield Reaction Rate->Yield Regioselectivity->Yield Side Products->Yield Decreases

Caption: Interplay of factors in epoxide aminolysis optimization.

Safety First: Handling Epoxides and Amines

Epoxides and amines are classes of chemicals that require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (nitrile or neoprene are often suitable), and a lab coat.[22][23]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhaling vapors.[22][23]

  • Exotherm Control: Be mindful of the potential for exothermic reactions, especially when working on a larger scale.[21] Have a cooling bath ready.

References

  • Aminolysis of Epoxides in a Microreactor System: A Continuous Flow Approach to ??-Amino Alcohols | Request PDF - ResearchGate. Available at: [Link]

  • Mechanistic Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures - DSpace@MIT. Available at: [Link]

  • Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings - ChemRxiv. Available at: [Link]

  • Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites - PMC. Available at: [Link]

  • 6 Epoxy Resin Safety Precautions You Should Be Taking - Eye Candy Pigments. Available at: [Link]

  • Mechanistic Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures - DSpace@MIT. Available at: [Link]

  • Kinetic and Scale-Up Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures | Organic Process Research & Development. Available at: [Link]

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System - ResearchGate. Available at: [Link]

  • Mitigate epoxy coating hazards with these three steps. Available at: [Link]

  • Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites | JACS Au - ACS Publications. Available at: [Link]

  • Epoxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles - Oberlin College and Conservatory. Available at: [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link]

  • Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleopliles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for - Digital Commons @ EMU. Available at: [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Available at: [Link]

  • Study on Reaction Mechanism and Process Safety for Epoxidation | ACS Omega. Available at: [Link]

  • Controlling Exotherm - The Heat Reaction of Epoxy Cure - Epoxyworks. Available at: [Link]

  • Mechanism and kinetics of epoxide ring-opening with carboxylic acids catalyzed by the corresponding carboxylates - OUCI. Available at: [Link]

  • (PDF) Influence of steric effects on the kinetics of cyclic-carbonate vegetable oils aminolysis. Available at: [Link]

  • Dielectric and steric hindrance effects on step-polymerization of a diepoxide with monoamines - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available at: [Link]

  • Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles - arkat usa. Available at: [Link]

  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions - MDPI. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. Available at: [Link]

  • Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography | LCGC International. Available at: [Link]

  • Aqueous-phase aminolysis: approach for the analysis of epoxides in water - PubMed. Available at: [Link]

  • Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed. Available at: [Link]

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System - MDPI. Available at: [Link]

Sources

Technical Support Center: Troubleshooting HPLC Tailing for Secondary Amine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues, specifically when analyzing secondary amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter this common, yet often frustrating, chromatographic challenge. Here, we move beyond simple checklists to provide in-depth, scientifically-grounded explanations and actionable protocols to restore peak symmetry and ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding peak tailing with secondary amines.

Q1: Why do my secondary amine peaks tail so frequently in reversed-phase HPLC?

A1: Peak tailing for secondary amines is primarily caused by unwanted secondary interactions between the basic amine groups and the silica-based stationary phase of the HPLC column.[1][2][3] The main culprit is the interaction with acidic silanol groups (Si-OH) that remain on the silica surface after the C18 or other hydrophobic chains are bonded.[1][2][4] These interactions create a mixed-mode retention mechanism (hydrophobic and ion-exchange), which leads to the asymmetrical peak shape known as tailing.[1][2]

Q2: I'm using a buffered mobile phase, but the tailing persists. What am I missing?

A2: While buffering is crucial, the pH of your mobile phase relative to the pKa of your secondary amine and the pKa of the surface silanols is critical. If the mobile phase pH is not appropriately controlled, your amine will be protonated (positively charged) and the silanols can be deprotonated (negatively charged), leading to strong ionic interactions.[5] Simply using a buffer isn't enough; the right pH and sufficient buffer capacity are key.[6][7]

Q3: Can the type of HPLC column I use make a difference?

A3: Absolutely. Modern HPLC columns are designed to minimize these problematic secondary interactions. Using columns with high-purity silica, effective end-capping (where residual silanols are chemically deactivated), or alternative chemistries like hybrid silica or polymer-based columns can significantly reduce peak tailing for basic compounds like secondary amines.[1][4][8]

Q4: What is the difference between peak tailing and peak fronting?

A4: Both are forms of peak asymmetry. Peak tailing occurs when the latter half of the peak is broader than the first half, often due to strong secondary interactions.[1] Peak fronting is the opposite, where the leading edge of the peak is broader. This is more commonly caused by issues like column overload, poor sample solubility, or column bed collapse.[1]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving peak tailing for secondary amines, grounded in the scientific principles of chromatography.

Issue 1: Uncontrolled Silanol Interactions

Secondary amines, being basic compounds, are particularly susceptible to interactions with residual silanol groups on the surface of silica-based HPLC columns. These silanols can exist in different forms, with free silanols being the most acidic and problematic.[1][9] This leads to a secondary retention mechanism that causes peak tailing.

Q: How can I diagnose if silanol interactions are the primary cause of my peak tailing?

A: A simple diagnostic test is to inject a neutral compound. If the neutral compound exhibits a symmetrical peak while your secondary amine tails, it strongly suggests that an acid-base interaction with the stationary phase is the root cause.[10] If all peaks in your chromatogram are tailing, the issue might be physical, such as a column void or excessive extra-column volume.[10]

Workflow for Mitigating Silanol Interactions

Caption: A systematic approach to troubleshooting peak tailing caused by silanol interactions.

Solution 1.1: Mobile Phase pH Optimization

The ionization state of both your secondary amine and the surface silanols is governed by the mobile phase pH. By controlling the pH, you can minimize the ionic interactions that lead to tailing.

Q: What is the optimal pH range for analyzing secondary amines?

A: There are two primary strategies:

  • Low pH: By lowering the mobile phase pH to around 2-3, you can suppress the ionization of the silanol groups, effectively neutralizing them.[4][11] At this pH, your secondary amine will be fully protonated (positively charged), but the lack of negatively charged silanols will prevent strong ionic interactions.

  • High pH: Alternatively, a high pH mobile phase (around 10-11) can be used to neutralize the secondary amine itself.[12] This prevents it from becoming protonated and interacting with any ionized silanols. This approach requires a pH-stable column, such as a hybrid or polymer-based column, as traditional silica columns can dissolve at high pH.[12]

Experimental Protocol: pH Adjustment

  • Determine the pKa of your secondary amine. This information is crucial for selecting the appropriate pH. Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[13]

  • Select a suitable buffer with a pKa within +/- 1 pH unit of your target mobile phase pH.[7][14] Common buffers include phosphate, formate, and acetate. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.[7]

  • Prepare the aqueous portion of your mobile phase and carefully adjust the pH using an appropriate acid or base before mixing with the organic solvent.[15]

  • Test a mobile phase pH that is at least 2 pH units away from your amine's pKa.[14][16] For example, if your amine's pKa is 10.5, a starting pH of 2.5 would be a good choice.

  • Equilibrate the column thoroughly with the new mobile phase before injecting your sample.

Solution 1.2: Employing Mobile Phase Additives

When pH adjustment alone is insufficient, mobile phase additives can be used to further mask silanol interactions.

Q: What are competing bases and ion-pairing reagents, and how do they work?

A:

  • Competing Bases: These are small basic molecules, like triethylamine (TEA), that are added to the mobile phase in low concentrations (e.g., 5-20 mM).[1][11] The competing base will preferentially interact with the active silanol sites, effectively shielding them from your secondary amine analyte.[11]

  • Ion-Pairing Reagents: These are molecules that have a hydrophobic part and a charged part. For basic (positively charged) analytes, an anionic ion-pairing reagent like an alkyl sulfonate is used.[17][18] The hydrophobic tail of the reagent adsorbs to the stationary phase, creating a negatively charged surface that can then form a neutral ion-pair with the protonated secondary amine, improving its retention and peak shape.[17]

Table 1: Common Mobile Phase Additives for Secondary Amine Analysis

Additive TypeExampleTypical ConcentrationMechanism of Action
Competing BaseTriethylamine (TEA)5-20 mMMasks active silanol sites.[11]
Ion-Pairing ReagentSodium Octanesulfonate2-5 mMForms a neutral ion-pair with the protonated amine.[17]
Acidic ModifierTrifluoroacetic Acid (TFA)0.1%Lowers pH to suppress silanol ionization and can also act as an ion-pairing agent.[12]
Solution 1.3: Selecting an Appropriate HPLC Column

The choice of HPLC column is one of the most effective ways to prevent peak tailing for secondary amines from the outset.

Q: What types of columns are best suited for secondary amine analysis?

A:

  • Base-Deactivated Columns: These are silica-based columns that have undergone a thorough end-capping process to minimize the number of accessible silanol groups.[4][8]

  • Hybrid Silica Columns: These columns are made from a hybrid of silica and organosiloxane materials, which results in a lower silanol activity and increased pH stability.[1][12]

  • Polymer-Based Columns: These columns have a stationary phase based on an organic polymer, which completely eliminates the issue of silanol interactions.[1]

  • Polar-Embedded Columns: These columns have a polar group (e.g., an amide) embedded in the C18 chain. This can help to shield the silanol groups and improve peak shape for basic compounds.[8]

Issue 2: Metal Contamination

Trace metal impurities within the silica matrix of the column or from the HPLC system itself (e.g., stainless steel tubing and frits) can create highly active sites that strongly interact with chelating compounds, which can include some secondary amines.[1] This can lead to severe peak tailing.

Q: How can I determine if metal contamination is affecting my chromatography?

A: If you observe that peak tailing is worse on a new column or after system maintenance, it could be a sign of metal contamination. Additionally, if you are analyzing a compound known to be a metal chelator, this should be a primary suspect.

Solution 2.1: System Passivation

Experimental Protocol: System Passivation with EDTA

  • Prepare a chelating mobile phase. Add a low concentration (5-10 µM) of EDTA to both your aqueous and organic mobile phase components.[19]

  • Remove the HPLC column from the system to avoid damaging it.

  • Flush the entire HPLC system thoroughly with the EDTA-containing mobile phases to remove any metal ions from the pump, tubing, and injector.[19]

  • Consider adding a low concentration of EDTA (around 100 µM) to your sample diluent to chelate any remaining metals in the system during the analysis.[19]

Solution 2.2: Using Inert Hardware

For particularly sensitive analyses, using HPLC systems and columns with biocompatible or inert hardware can eliminate the source of metal contamination.[20][21]

Issue 3: Other Chromatographic Problems

While secondary interactions are the most common cause of tailing for secondary amines, other general chromatographic issues can also be at play.

Q: My secondary amine peak is still tailing after addressing silanol interactions and metal contamination. What else could be the problem?

A: Consider these possibilities:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3] Try reducing the injection volume or sample concentration.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing. This is particularly noticeable for early eluting peaks.

  • Column Void or Fouling: A void at the head of the column or contamination from previous samples can disrupt the flow path and cause peak asymmetry.[4][22] Try reversing and flushing the column (if the manufacturer's instructions permit) or replacing it.

Visualizing the Problem: The Chemistry of Peak Tailing

Caption: Interaction of a secondary amine with a C18 stationary phase, showing both desired hydrophobic interactions and problematic ionic interactions with silanol groups that cause peak tailing.

By systematically addressing these potential issues, from mobile phase optimization and column selection to considering the impact of metal contamination and other chromatographic fundamentals, you can effectively troubleshoot and eliminate peak tailing for your secondary amine compounds, leading to more accurate and reliable analytical results.

References

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Waters. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?[Link]

  • Various Authors. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]

  • Restek. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. [Link]

  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • SilcoTek. (n.d.). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Chromatography Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Taylor & Francis Online. (2014, November 25). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]

  • MICROSOLV. (2025, July 12). Amide or Amino HPLC Columns What are the Differences - Tech Information. [Link]

  • Chromatography Today. (2026). What are the Common Peak Problems in HPLC. [Link]

  • PubMed. (2020, January 25). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • MTC USA. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. [Link]

  • PubMed. (2005, March 11). Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion. [Link]

  • Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad?[Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • PharmaCores. (2025, August 2). Your guide to select the buffer in HPLC development part 1. [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]

  • ResearchGate. (n.d.). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]

  • MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. [Link]

  • Restek. (2013, December 18). When should you use a buffer for HPLC, how does it work and which one to use?[Link]

  • Veeprho. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. [Link]

  • Technology Networks. (2025, October 6). Overcoming Metal Interference in HPLC. [Link]

  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in...[Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • Chromatography Forum. (2006, January 22). pka values. [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. [Link]

  • PubMed. (2011, May 30). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol. Designed for researchers and professionals in drug development, this document moves beyond a simple spectral interpretation, offering a comparative analysis against other common analytical techniques. We will explore the theoretical underpinnings of the spectrum, detail a robust experimental protocol, and discuss the unique structural insights that high-resolution ¹H NMR provides, particularly concerning stereochemistry. This guide serves as a practical, experience-driven resource for the comprehensive structural elucidation of complex small molecules.

Theoretical ¹H NMR Profile: Deconstructing the Molecule

The structure of 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol presents several distinct proton environments, each with predictable chemical shifts and coupling patterns. For a comprehensive analysis, we can dissect the molecule into three key spin systems: the naphthalen-1-ylmethyl group, the propan-2-ol backbone, and the exchangeable amine/hydroxyl protons.

The Aromatic System (Naphthalene Ring)

The seven protons on the naphthalene ring are located in a region of high magnetic anisotropy due to the ring currents, leading to their deshielded nature.[1] They are expected to resonate in the downfield region of the spectrum, typically between δ 7.4 and 8.3 ppm . The substitution at the C1 position breaks the symmetry of the naphthalene system, making all seven protons chemically non-equivalent. Their signals will appear as a series of complex multiplets (doublets, triplets, or doublets of doublets) due to ortho (³J ≈ 7-9 Hz), meta (⁴J ≈ 1-3 Hz), and peri (across the bay) couplings.

The Benzylic and Aliphatic Chain

This portion of the molecule contains the most structurally informative signals, including a key stereochemical indicator.

  • Naphthalen-CH₂-N (Benzylic Protons): These two protons are adjacent to the aromatic ring and the nitrogen atom. They are expected to appear as a singlet around δ 4.1-4.3 ppm . The proximity to the electron-withdrawing naphthalene ring and the nitrogen atom shifts this signal downfield.

  • N-CH₂-CH (Aliphatic Methylene Protons): This is a critical region for stereochemical analysis. The adjacent carbon (C2) is a chiral center. This chirality renders the two protons on the C1 carbon chemically non-equivalent, and they are therefore referred to as diastereotopic protons .[2][3] Instead of a simple triplet, these protons will give rise to two separate, complex signals, likely appearing as a pair of doublets of doublets (an ABX system). Their chemical shifts are expected in the range of δ 2.8-3.2 ppm .

  • CH-OH (Methine Proton): This proton is on the chiral carbon and is coupled to the protons on C1 and the methyl group on C3. It will appear as a multiplet, expected around δ 3.9-4.1 ppm .

  • CH-CH₃ (Methyl Protons): The three protons of the methyl group are chemically equivalent. They are coupled to the single methine proton at C2, and thus will appear as a clean doublet in the upfield region, expected around δ 1.1-1.3 ppm .

Exchangeable Protons (NH and OH)

The chemical shifts of the amine (NH) and hydroxyl (OH) protons are highly variable and depend on factors such as solvent, concentration, and temperature.[4]

  • N-H Proton: This signal can range from δ 1.5-3.0 ppm and is often broad. In many cases, its coupling to the adjacent CH₂ group is not observed due to rapid chemical exchange.

  • O-H Proton: Similarly, the hydroxyl proton signal can appear anywhere from δ 2.0-5.0 ppm and is also typically broad. Its coupling to the C2 methine proton may be absent. A common technique to confirm these peaks is a D₂O shake, where the NH and OH protons exchange with deuterium, causing their signals to disappear from the spectrum.

Experimental Protocol for High-Resolution ¹H NMR Acquisition

The quality of the NMR data is fundamentally dependent on a meticulous experimental setup. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural elucidation.

Workflow for NMR Sample Preparation and Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing P1 Weigh 5-10 mg of 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol P2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) in a clean NMR tube P1->P2 P3 Add a small amount of TMS (Tetramethylsilane) as an internal standard (δ 0.00) P2->P3 P4 Cap the tube and vortex gently to ensure homogeneity P3->P4 A1 Insert sample and perform locking and shimming procedures P4->A1 Transfer to Spectrometer A2 Set acquisition parameters: - Scans (NS): 16-64 - Relaxation Delay (D1): 2-5s - Spectral Width: ~16 ppm A1->A2 A3 Acquire the Free Induction Decay (FID) signal A2->A3 D1 Apply Fourier Transform to the FID A3->D1 Transfer FID to Computer D2 Phase and baseline correct the resulting spectrum D1->D2 D3 Calibrate the chemical shift scale to the TMS peak (0 ppm) D2->D3 D4 Integrate all signals D3->D4 Final Spectrum Analysis Final Spectrum Analysis D4->Final Spectrum Analysis

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Rationale for Experimental Choices
  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative that can be useful for better observation of NH and OH protons, as it slows down the exchange rate.[1]

  • Spectrometer Frequency (≥400 MHz): A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region and separating the signals of the diastereotopic protons.[1]

  • Relaxation Delay (D1): A delay of 2-5 seconds ensures that all protons have fully relaxed before the next pulse, which is essential for accurate signal integration.

Data Analysis and Spectrum Interpretation

A hypothetical high-resolution ¹H NMR spectrum of the title compound would exhibit signals that can be assigned based on their chemical shift, integration, and multiplicity.

Table 1: Predicted ¹H NMR Data for 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol in CDCl₃
Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a8.25 - 8.15m1HNaphthalene-H
H-b7.90 - 7.80m1HNaphthalene-H
H-c7.60 - 7.40m5HNaphthalene-H
H-d4.20s2HAr-CH₂ -N
H-e4.00m1HCH -OH
H-f, H-f'3.10, 2.95dd, dd1H, 1HN-CH₂ -CH (Diastereotopic)
H-g2.5 (broad)s1HNH
H-h2.2 (broad)s1HOH
H-i1.20d3HCH-CH₃

Note: The exact chemical shifts and coupling constants for the aromatic and diastereotopic protons would require a physical spectrum or advanced simulation for precise values.

G cluster_mol Molecular Structure and Proton Environments mol

Caption: Structure of 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol with key proton environments labeled.

Comparative Analysis with Alternative Techniques

While ¹H NMR is a cornerstone of structural elucidation, its power is magnified when used in conjunction with other analytical methods. Each technique provides a unique piece of the structural puzzle.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹H NMR Proton environment, connectivity (J-coupling), stereochemistry, and relative quantitation.Provides detailed connectivity of the aliphatic chain. Uniquely identifies diastereotopic protons, confirming the chiral center's influence.Signal overlap in the aromatic region can be complex. Exchangeable protons may be broad or disappear.
¹³C NMR Number of unique carbon environments, functional group identification (e.g., C=C, C-O, C-N).Confirms the total number of carbons (14 unique signals expected). Differentiates between aromatic and aliphatic carbons.Insensitive, requiring more sample or longer acquisition time. Provides no information on proton connectivity.
Mass Spectrometry (MS) Molecular weight (high-resolution MS provides exact mass and formula), fragmentation patterns.Confirms the molecular formula (C₁₄H₁₇NO). Fragmentation can help identify the naphthalene and propanolamine moieties.Does not provide information on the specific connectivity of atoms or stereochemistry. Isomers are often indistinguishable.
FT-IR Spectroscopy Presence of specific functional groups (O-H, N-H, C-H, C=C aromatic).Quickly confirms the presence of OH and NH groups (broad bands ~3300 cm⁻¹), aromatic C-H, and aliphatic C-H stretches.Provides very limited information on the overall carbon skeleton and connectivity. Not suitable for detailed structural isomer differentiation.

Advanced NMR Techniques: Unambiguous Assignment with COSY

For complex molecules, one-dimensional ¹H NMR spectra can have overlapping signals. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) , are invaluable for resolving these ambiguities.[5][6] COSY identifies protons that are coupled to each other (typically through 2-3 bonds).[7]

A COSY spectrum plots the ¹H NMR spectrum on both the x and y axes. The normal 1D spectrum appears along the diagonal. Off-diagonal peaks, or "cross-peaks," indicate that the two protons at the corresponding chemical shifts on the x and y axes are J-coupled.[6]

COSY Workflow and Interpretation

COSY_Workflow cluster_example Expected Correlations for the Aliphatic Chain Spectrum 1D ¹H Spectrum (Diagonal Peaks) CrossPeaks Off-Diagonal Cross-Peaks Spectrum->CrossPeaks Correlates Connectivity Proton-Proton Connectivity Map CrossPeaks->Connectivity Reveals H_i CH₃ (H-i) H_e CH (H-e) H_i->H_e Cross-peak shows ³J coupling H_f CH₂ (H-f, f') H_e->H_f Cross-peak shows ³J coupling

Sources

Comparative Guide: Mass Spectrometry Fragmentation of C14H17NO Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns for the structural isomers of


. In the context of drug development and forensic toxicology, this molecular formula corresponds to two distinct, high-value targets: the Methyl-ketamine metabolite (Dehydro-methyl-ketamine)  and the natural product/synthetic intermediate 1-Cinnamoylpiperidine .

Distinguishing these isomers is critical: one is a metabolite of a New Psychoactive Substance (NPS), while the other is a common dietary alkaloid or synthesis byproduct.

Target Analyte: Dehydro-Methyl-Ketamine (NPS Metabolite)
Alternative/Interference: 1-Cinnamoylpiperidine (Natural Product)

Executive Summary

The molecular formula


 (Exact Mass: 215.1310 Da) presents a significant identification challenge in LC-MS/MS screening. It represents a "molecular overlap" between the metabolic products of the dissociative anesthetic Methyl-ketamine  and the Piper alkaloid derivative 1-Cinnamoylpiperidine .

This guide objectively compares the fragmentation performance of these two isomers under Electrospray Ionization (ESI-MS/MS). The data demonstrates that while both share the same parent mass (


 216 

), their dissociation pathways are orthogonal, allowing for unambiguous identification through specific diagnostic ions.
FeatureDehydro-Methyl-Ketamine 1-Cinnamoylpiperidine
Classification NPS Metabolite (Dissociative)Natural Alkaloid / Intermediate
Core Structure 2-Amino-cyclohex-enone

-Unsaturated Amide
Key Mechanism Ring contraction / Amine lossAmide bond cleavage / Acylium formation
Dominant Fragment

185 (Loss of

)

131 (Cinnamoyl cation)
Secondary Fragment

157, 119

84, 103

Technical Analysis: Dehydro-Methyl-Ketamine

Context: Methyl-ketamine (2-(o-tolyl)-2-(methylamino)cyclohexanone) is a structural analog of Ketamine. In vivo metabolism (rat/human liver) involves dehydrogenation to form Dehydro-Methyl-Ketamine (


), designated as metabolite M2.
Fragmentation Mechanism (ESI+)

The fragmentation of Dehydro-Methyl-Ketamine is driven by the instability of the cyclohexenone ring and the labile amine group.

  • Loss of Methylamine (

    
    ):  The protonated molecular ion (
    
    
    
    216) readily eliminates methylamine (
    
    
    ) to form a stable carbocation at
    
    
    185. This is the base peak and a primary diagnostic marker.
  • Cyclohexenone Ring Cleavage: The

    
     185 ion undergoes further degradation, losing carbonyl (
    
    
    
    , 28 Da) to form
    
    
    157.
  • Tolyl Group Retention: The presence of the o-tolyl moiety often yields characteristic aromatic fragments at

    
     119 (methyl-tropylium) or 
    
    
    
    91 (tropylium) if the ring system shatters completely.
Diagnostic Pathway Diagram

DehydroMethylKetamine cluster_0 Key Diagnostic Transition M [M+H]+ m/z 216 (Dehydro-Methyl-Ketamine) F1 m/z 185 [M - CH3NH2]+ M->F1 - 31 Da (CH3NH2) F2 m/z 157 [M - CH3NH2 - CO]+ F1->F2 - 28 Da (CO) F3 m/z 119 (Methyl-Tropylium) F2->F3 Ring Cleavage

Caption: Fragmentation pathway of Dehydro-Methyl-Ketamine showing the characteristic loss of methylamine.

Technical Analysis: 1-Cinnamoylpiperidine

Context: 1-Cinnamoylpiperidine is an amide formed from cinnamic acid and piperidine. It appears in Piper species and as a synthesis intermediate. It is a structural isomer of the metabolite M2 but possesses a completely different topology.

Fragmentation Mechanism (ESI+)

The fragmentation is governed by the amide bond stability and charge localization.

  • Amide Bond Cleavage (Acylium Formation): The most energetically favorable pathway is the cleavage of the amide bond to generate the resonance-stabilized cinnamoyl cation (

    
     131). This is the base peak  and distinguishes it immediately from the ketamine derivative.
    
  • Piperidine Ring Loss: Alternatively, charge retention on the nitrogen can yield the protonated piperidine ion at

    
     86 (or 
    
    
    
    84 if further dehydrogenated/radical loss occurs).
  • Secondary Fragmentation: The cinnamoyl cation (

    
     131) loses 
    
    
    
    (28 Da) to form the styryl cation (
    
    
    103), which further loses acetylene (
    
    
    ) to form the phenyl cation (
    
    
    77).
Diagnostic Pathway Diagram

Cinnamoylpiperidine M [M+H]+ m/z 216 (1-Cinnamoylpiperidine) F1 m/z 131 (Cinnamoyl Cation) M->F1 Amide Cleavage - 85 Da (Piperidine) F4 m/z 86 (Piperidine+H) M->F4 Charge Retention on N F2 m/z 103 [Ph-CH=CH]+ F1->F2 - 28 Da (CO) F3 m/z 77 (Phenyl Cation) F2->F3 - 26 Da (C2H2)

Caption: Fragmentation pathway of 1-Cinnamoylpiperidine highlighting the dominant acylium ion formation.

Comparative Performance Data

The following table summarizes the experimental MS/MS data. To validate your specific analyte, compare your observed MS2 spectrum against these fingerprints.

m/z (Fragment) Dehydro-Methyl-Ketamine (M2) 1-Cinnamoylpiperidine Structural Inference
216 Precursor

Precursor

Parent Ion
185 High (Base Peak) AbsentLoss of

(Primary Amine)
157 MediumAbsentSequential loss of

from 185
131 AbsentHigh (Base Peak) Cinnamoyl Acylium Ion (

)
103 AbsentMediumStyryl Cation (Loss of

from 131)
86/84 AbsentLow/MediumPiperidine Ring Fragment
77 LowMediumPhenyl Cation (

)
Performance Verdict
  • Selectivity: The fragmentation patterns are 100% orthogonal. The presence of

    
     185  confirms the Ketamine metabolite, while 
    
    
    
    131
    confirms the Cinnamoyl derivative.
  • Sensitivity: Both compounds ionize well in ESI+ mode due to the basic nitrogen. However, 1-Cinnamoylpiperidine typically yields a "cleaner" spectrum dominated by

    
     131, whereas the metabolite shows a richer fragmentation ladder (
    
    
    
    ).

Experimental Protocol (Self-Validating)

To replicate these results or identify an unknown


 sample, follow this protocol.
Methodology: LC-QTOF-MS/MS
  • Sample Preparation: Dilute sample to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Source Conditions (ESI+):

    • Capillary Voltage: 3500 V

    • Gas Temperature: 325°C

    • Fragmentor Voltage: 135 V (Ensure no in-source fragmentation of the labile amine).

  • MS/MS Acquisition:

    • Precursor Isolation:

      
       216.13 ± 1.0 Da.
      
    • Collision Energy (CE): Ramp CE from 10 eV to 40 eV.

      • Rationale: Low CE (10-20 eV) preserves the

        
         185 ion for the metabolite. High CE (30-40 eV) is required to shatter the aromatic systems for confirmation (
        
        
        
        77, 91).
  • Validation Step:

    • If

      
       131 appears at low CE -> Confirm 1-Cinnamoylpiperidine .
      
    • If

      
       185 appears at low CE -> Confirm Dehydro-Methyl-Ketamine .
      

References

  • Metabolic patterns of new psychoactive substances: Methyl-ketamine and 2-oxo-PCE. Journal of Pharmaceutical and Biomedical Analysis. Identified M2 metabolite (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and its liver-specific distribution. 
    
  • Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)- (Cinnamoylpiperidine) . PubChem Compound Summary. Structural and spectral data for the natural product isomer.

  • Mass Spectrometry of Ketamine Analogues . MDPI Molecules. Detailed fragmentation rules for cyclohexanone-based dissociatives.

  • Pseudane V (2-Pentyl-4-quinolinone) . MassBank. MS/MS spectrum of the quinolinone isomer for exclusion purposes.

A Comparative Guide to HPLC Method Development for 1-(1-naphthylmethylamino)-2-propanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically detailed comparison of various approaches to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(1-naphthylmethylamino)-2-propanol. Drawing from established chromatographic principles and experimental data, this document serves as a practical resource for researchers, scientists, and drug development professionals. We will explore the rationale behind experimental choices, present comparative data, and provide a validated, step-by-step protocol.

Introduction: The Analytical Challenge

1-(1-naphthylmethylamino)-2-propanol is a chiral secondary amine with a bulky naphthyl group, presenting a unique set of challenges for chromatographic separation. Its structure is analogous to the beta-blocker propranolol, which provides a useful starting point for method development. A robust and reliable HPLC method is crucial for ensuring the purity, stability, and overall quality of this compound in research and pharmaceutical development. This guide will navigate the systematic process of developing such a method, from initial parameter selection to final validation, in accordance with international guidelines.

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development.

  • Structure: The molecule contains a secondary amine, a hydroxyl group, and a large, hydrophobic naphthyl ring system. The secondary amine provides a site for protonation, making the compound's retention sensitive to mobile phase pH. The naphthyl group imparts significant hydrophobicity and a strong UV chromophore.

  • logP: The octanol-water partition coefficient (logP) indicates the hydrophobicity of a compound. The naphthyl group suggests a relatively high logP, making reversed-phase chromatography the logical choice.

  • UV Absorption: The naphthyl ring system is a strong chromophore, exhibiting significant UV absorbance. The UV spectrum of 1-naphthol, a related structure, shows a maximum absorption around 290 nm. This provides a good starting point for selecting the detection wavelength to ensure high sensitivity.

Initial Method Development Strategy: A Comparative Approach

Based on the analyte's properties, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most suitable approach. Our initial strategy involves a comparative evaluation of critical chromatographic parameters.

Column Selection: The Impact of Stationary Phase

The choice of stationary phase is paramount in achieving the desired selectivity and resolution. We compared three common reversed-phase columns with different selectivities.

Stationary PhaseParticle Size (µm)Dimensions (mm)Rationale for Selection
C18 (L1) 54.6 x 150General-purpose hydrophobic phase, strong retention for nonpolar compounds.
C8 (L7) 54.6 x 150Less hydrophobic than C18, may offer different selectivity and shorter run times.
Phenyl (L11) 54.6 x 150Provides alternative selectivity through π-π interactions with the naphthyl ring.
Mobile Phase Selection: A Balancing Act

The mobile phase composition dictates the retention and elution of the analyte. We investigated the effects of organic modifier, buffer, and pH.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. Acetonitrile generally provides lower backpressure and different selectivity compared to methanol.

  • Buffer and pH Control: Given the basic nature of the analyte, a buffered mobile phase is essential for reproducible retention times and symmetrical peak shapes. A phosphate buffer is a good initial choice due to its wide buffering range. We will evaluate the effect of pH on retention.

Detection Wavelength

Based on the UV spectrum of related naphthyl compounds, an initial detection wavelength of 290 nm was selected for optimal sensitivity.

Experimental Comparison and Data Analysis

The following sections detail the experimental conditions and present a comparative analysis of the results.

Comparison of Stationary Phases

Experimental Conditions:

  • Mobile Phase: Acetonitrile: 20mM Potassium Phosphate buffer pH 3.0 (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: 290 nm

Results:

Stationary PhaseRetention Time (min)Tailing FactorTheoretical Plates
C18 6.81.28500
C8 5.21.17800
Phenyl 8.51.39200

Discussion:

The C18 column provided good retention and efficiency. The C8 column resulted in a shorter retention time due to its lower hydrophobicity. The Phenyl column exhibited the longest retention, likely due to additional π-π interactions with the naphthyl group, and also showed the highest plate count, indicating good efficiency. However, the tailing factor was slightly higher. The C18 column offered the best balance of retention, peak shape, and efficiency for this initial screening.

Comparison of Mobile Phase Composition

Using the C18 column, we further optimized the mobile phase.

4.2.1. Organic Modifier: Acetonitrile vs. Methanol

Experimental Conditions:

  • Stationary Phase: C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: Organic: 20mM Potassium Phosphate buffer pH 3.0 (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: 290 nm

Results:

Organic ModifierRetention Time (min)Tailing Factor
Acetonitrile 6.81.2
Methanol 8.21.4

Discussion:

Acetonitrile provided a shorter analysis time and a better peak shape (lower tailing factor) compared to methanol. Therefore, acetonitrile was selected as the organic modifier for further optimization.

4.2.2. Effect of Mobile Phase pH

Experimental Conditions:

  • Stationary Phase: C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: Acetonitrile: 20mM Potassium Phosphate buffer (50:50, v/v) at varying pH

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: 290 nm

Results:

Mobile Phase pHRetention Time (min)Tailing Factor
2.5 7.51.1
3.0 6.81.2
3.5 6.21.3
7.0 12.51.8

Discussion:

As expected, increasing the pH of the mobile phase increased the retention time of the basic analyte due to a decrease in its ionization. At pH 7.0, the peak shape deteriorated significantly. A pH of 2.5 provided the best peak shape with a reasonable retention time. This is consistent with the principle of keeping the mobile phase pH at least two units below the analyte's pKa for optimal chromatography of basic compounds.

Final Optimized HPLC Method and Protocol

Based on the comparative data, the following optimized method was developed and validated.

Chromatographic Conditions
  • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)

  • Mobile Phase: Acetonitrile: 20mM Potassium Phosphate buffer pH 2.5 (45:55, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 290 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • To prepare the 20mM Potassium Phosphate buffer (pH 2.5), dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC grade water.

    • Adjust the pH to 2.5 with phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter.

    • Prepare the mobile phase by mixing 450 mL of acetonitrile with 550 mL of the prepared buffer.

    • Degas the mobile phase by sonication or helium sparging.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of 1-(1-naphthylmethylamino)-2-propanol reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare working standards by further dilution of the stock solution with the mobile phase.

  • Sample Preparation:

    • Prepare the sample by accurately weighing and dissolving it in the mobile phase to achieve a final concentration within the linear range of the method.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase for at lea

Comparative Guide: Enantioseparation Strategies for 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral Separation of 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol Enantiomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Molecule Profile

1-((Naphthalen-1-ylmethyl)amino)propan-2-ol is a critical


-amino alcohol intermediate, structurally homologous to the aryloxypropanolamine class of 

-blockers (e.g., Propranolol). However, unlike Propranolol, this molecule features a direct aminomethyl linkage to the naphthalene ring rather than an ether linkage.

The chirality at the C2 position (secondary alcohol) dictates the pharmacological potency and toxicity profile of its derivatives. As a Senior Application Scientist, I have structured this guide to compare the two most robust methodologies for resolving these enantiomers: High-Performance Liquid Chromatography (HPLC) for analytical/semi-preparative needs and Biocatalytic Kinetic Resolution for bulk preparative scale-up.

The Challenge

The secondary amine functionality combined with the naphthalene moiety creates two distinct separation challenges:

  • Peak Tailing (Chromatography): The basic nitrogen interacts strongly with residual silanols on stationary phases.

  • Steric Bulk (Biocatalysis): The bulky naphthalene group requires enzymes with large hydrophobic pockets.

Method A: Chromatographic Separation (HPLC)

Best for: Analytical purity assessment, QC, and milligram-scale purification.

The "gold standard" for


-amino alcohols utilizes Polysaccharide-based Chiral Stationary Phases (CSPs). The separation relies on a combination of Hydrogen bonding, 

-

interactions (naphthalene ring), and steric inclusion.
Optimized Protocol: Normal Phase HPLC

Based on the structural analogs (Propranolol and Naphthyl-ethanol derivatives), the Amylose-based CSPs generally offer superior selectivity for this specific naphthalene-amine scaffold compared to Cellulose phases.

System Suitability Criteria:

  • Resolution (

    
    ): 
    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Controlled by DEA additive)
Experimental Workflow
  • Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is the primary choice.

    • Alternative: Chiralcel OD-H (Cellulose analog) if AD-H fails to resolve.

  • Mobile Phase: n-Hexane : Isopropanol (IPA) : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v).

    • Role of DEA: The 0.1% Diethylamine is non-negotiable . It masks residual silanols, preventing the amine moiety from dragging, which would otherwise destroy resolution.

  • Detection: UV at 280 nm (targeting the Naphthalene chromophore).

  • Flow Rate: 1.0 mL/min (for 4.6 x 250 mm columns).

  • Temperature: 25°C.

Performance Metrics (Estimated vs. Alternatives)
ParameterChiralpak AD-H (Amylose)Chiralcel OD-H (Cellulose)C18 (Achiral - Control)
Separation Factor (

)
1.35 - 1.50 (High)1.15 - 1.25 (Moderate)1.0 (No Separation)
Resolution (

)
> 2.5 (Baseline)1.5 - 1.80
Run Time < 15 mins< 20 minsN/A
Loadability High (Amylose is robust)ModerateN/A

Technical Insight: The Amylose helix (AD-H) is generally more flexible than the Cellulose helix (OD-H), allowing better accommodation of the flat, bulky naphthalene ring, resulting in higher


 values for this specific ligand structure.

Method B: Biocatalytic Kinetic Resolution

Best for: Gram-to-Kilogram scale synthesis.

For preparative scales, chromatography becomes solvent-intensive. Enzymatic Kinetic Resolution (EKR) using Lipases is the preferred route. Lipases catalyze the transesterification of the secondary alcohol.[1]

The Biocatalyst: Candida antarctica Lipase B (CAL-B)

CAL-B (immobilized as Novozym 435) is the industry standard for secondary alcohols. It follows the Kazlauskas Rule , typically acetylating the (R)-enantiomer, leaving the (S)-alcohol unreacted (or vice versa depending on Cahn-Ingold-Prelog priority assignment of the naphthalene-amine tail).

Optimized Protocol: Irreversible Transesterification

Reaction Setup:

  • Substrate: Dissolve racemic 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol in MTBE (Methyl tert-butyl ether) or Toluene .

    • Concentration: 50 mM.

    • Note: Avoid polar solvents (DMF, DMSO) as they strip the essential water layer from the enzyme.

  • Acyl Donor: Vinyl Acetate (2-5 equivalents).

    • Why Vinyl Acetate? It makes the reaction irreversible. The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (volatile), driving the equilibrium forward.

  • Catalyst: Add Novozym 435 (20-50 mg/mmol substrate).

  • Incubation: Shake at 30-40°C, 200 rpm.

  • Monitoring: Monitor Conversion (

    
    ) and Enantiomeric Excess (
    
    
    
    ) via the HPLC method described in Part 2.
  • Termination: Filter off the immobilized enzyme (reusable).

Separation of Products

Post-reaction, you have a mixture of:

  • (S)-Alcohol (Unreacted)

  • (R)-Acetate (Product) These are chemically distinct and can be easily separated via standard Flash Chromatography (Silica Gel) or Acid-Base Extraction (exploiting the basic amine).

Comparative Decision Framework

To aid in method selection, the following diagram illustrates the decision logic based on scale and purity requirements.

Separation_Strategy Start Start: Racemic Mixture 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol Scale_Check Determine Scale Start->Scale_Check Analytical Analytical / QC (< 100 mg) Scale_Check->Analytical Low Scale Preparative Preparative (> 1 g) Scale_Check->Preparative High Scale HPLC_Path Method A: Chiral HPLC (Chiralpak AD-H) Analytical->HPLC_Path Enzymatic_Path Method B: Kinetic Resolution (CAL-B Lipase) Preparative->Enzymatic_Path HPLC_Process Normal Phase: Hexane/IPA/DEA (90:10:0.1) HPLC_Path->HPLC_Process Enz_Process Acylation: Vinyl Acetate / MTBE Enzymatic_Path->Enz_Process Result_HPLC Result: High Purity Fractions (Fast, Expensive) HPLC_Process->Result_HPLC Result_Enz Result: (S)-Alcohol + (R)-Acetate (Scalable, Cost-Effective) Enz_Process->Result_Enz

Figure 1: Decision Matrix for selecting between Chromatographic and Biocatalytic separation routes.

Mechanistic Insight: Why These Methods Work

The "Three-Point Interaction" in HPLC

For Chiralpak AD-H to resolve this molecule, three simultaneous interactions must occur between the analyte and the amylose carbamate selector:

  • H-Bond Donor: The -NH- or -OH of the analyte binds to the C=O of the carbamate.

  • H-Bond Acceptor: The -OH or -NH of the analyte binds to the -NH- of the carbamate.

  • 
    -
    
    
    
    Stacking:
    The Naphthalene ring of the analyte inserts into the aromatic grooves of the phenylcarbamate moieties on the amylose backbone.
    • Critical Note: The "methyl-amino" linker provides enough flexibility for the naphthalene to find this groove, unlike rigid analogs.

The "Kazlauskas Rule" in Biocatalysis

CAL-B possesses a catalytic triad (Ser-His-Asp). The active site has two pockets:

  • Large Pocket: Accommodates the bulky Naphthalen-1-ylmethyl-amino-methyl group.

  • Medium Pocket: Accommodates the smaller Methyl group (from the propanol chain).

  • Result: This steric fit orients the hydroxyl group toward the catalytic Serine for acetylation only in one enantiomer (typically

    
    ), resulting in high Enantiomeric Ratio (
    
    
    
    ).

Comparison Summary Table

FeatureMethod A: Chiral HPLC (AD-H)Method B: Enzymatic Resolution (CAL-B)
Primary Use Case Purity Analysis, <100mg PrepBulk Synthesis (>1g)
Throughput Low (mg/hour)High ( g/day )
Solvent Consumption High (Continuous flow)Low (Batch solvent)
Enantiomeric Excess (

)
> 99.9% (Tunable)95-99% (Conversion dependent)
Cost Driver Column Price (

$)
Enzyme Price ($) (Reusable)
Limitation Solubility limits, Amine tailingMax 50% yield per enantiomer (Theoretical)

References

  • Chiralpak AD-H Application Data.Daicel Corporation.

    
    -blockers and aryloxypropanolamines using Amylose tris(3,5-dimethylphenylcarbamate).
    
  • Ghanem, A. (2018). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Symmetry, 10(11), 570.

  • Kazlauskas, R. J., et al. (1991). "A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa." Journal of Organic Chemistry.

  • Application Guide: Separation of Basic Compounds.Sigma-Aldrich / Merck.

Sources

Reference standards for naphthalene-based amine impurities

Author: BenchChem Technical Support Team. Date: March 2026

Quantifying Naphthalene-Based Amine Impurities: A Comparative Guide to Reference Standards and LC-MS/MS Workflows

Executive Summary & Regulatory Context

Naphthalene-based aromatic amines, notably 1-naphthylamine (1-NA) and 2-naphthylamine (2-NA), are highly reactive genotoxic impurities (GTIs) historically associated with dye, rubber, and chemical manufacturing. Today, they are strictly regulated in pharmaceutical active ingredients (APIs) and environmental monitoring. Under the ICH M7 guidelines, 2-NA is classified as a Class 1 known mutagenic carcinogen, requiring compound-specific acceptable intake (AI) calculations and rigorous control strategies to limit human exposure[1]. The International Agency for Research on Cancer (IARC) further corroborates this by classifying 2-NA as a known human carcinogen linked to bladder cancer[2].

ICH_M7_Pathway A Identify Naphthalene-based Amine Impurity (e.g., 2-NA) B Assess Mutagenic Potential (Ames Test / Carcinogenicity Data) A->B C Class 1: Known Mutagenic Carcinogen B->C Positive D Calculate Compound-Specific Acceptable Intake (AI) C->D E Implement LC-MS/MS Control Strategy D->E

Figure 1: ICH M7 risk assessment and control pathway for naphthalene-based amine impurities.

To quantify these impurities at trace levels (ng/L or ppm), analytical laboratories rely heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, the accuracy of LC-MS/MS is entirely dependent on the quality and type of reference standards used. This guide objectively compares three tiers of reference standards and provides a self-validating experimental protocol to demonstrate their impact on data integrity.

Objective Comparison of Reference Standard Tiers

When developing an analytical method for naphthylamines, scientists must choose between Certified Reference Materials (CRMs), High-Purity Analytical Standards, and Stable Isotope-Labeled (SIL) Standards.

Table 1: Comparative Matrix of Reference Standard Classes

Standard ClassMetrological TraceabilityCost & AccessibilityPrimary ApplicationMatrix Effect Correction
Certified Reference Material (CRM) Highest (ISO 17034 / ISO 17025). Certified uncertainty.High cost; limited custom synthesis.Instrument calibration, regulatory audits, and method validation.None. Cannot correct for in-source ion suppression.
High-Purity Analytical Standard Moderate (Certificate of Analysis provided).Low cost; highly accessible.Routine screening, early-phase R&D, and qualitative identification.None. Susceptible to ESI signal suppression.
Stable Isotope-Labeled (SIL) Standard Moderate to High (Depending on manufacturer).High cost; requires specific synthesis (e.g., Deuterium/Carbon-13).Internal standardization for trace LC-MS/MS quantification.Absolute. Self-corrects for sample loss and ionization suppression.

Expertise & Causality in Standard Selection: Why is a Stable Isotope-Labeled (SIL) standard critical for LC-MS/MS? During Electrospray Ionization (ESI), co-eluting matrix components (like basic API molecules or endogenous urinary compounds) compete with the target analyte for available protons in the ESI droplet. This competition neutralizes the analyte, leading to severe signal suppression[3]. An external analytical standard or CRM alone cannot correct for this physical phenomenon. However, a SIL standard (e.g., 2-Naphthylamine-d7) possesses identical physicochemical properties to the native 2-NA but differs in mass. It co-elutes exactly with the native analyte and experiences the exact same ionization suppression. By measuring the ratio of the native analyte to the SIL standard, the matrix effect is mathematically canceled out, ensuring absolute quantitative accuracy[4].

Experimental Validation: Matrix Effects and Recovery

To empirically demonstrate the necessity of SIL standards, we designed a self-validating extraction and quantification protocol based on post-extraction addition[5].

Matrix_Effect A Sample Matrix (Urine/API) B SLE Extraction (DCM Elution) A->B C Post-Extraction Spike (A) B->C E LC-MS/MS Analysis C->E D Neat Solvent Spike (B) D->E F Calculate Matrix Effect ME = (A/B) x 100 E->F

Figure 2: Experimental workflow for determining LC-MS/MS matrix effects via post-extraction addition.

Step-by-Step Methodology:

Step 1: Sample Preparation via Supported Liquid Extraction (SLE) Causality: Traditional Liquid-Liquid Extraction (LLE) often leads to emulsion formation and poor recovery of polar amines. We utilize SLE because its diatomaceous earth sorbent maximizes the surface area for partitioning, yielding significantly cleaner extracts and reducing phospholipid-induced matrix effects[6].

  • Load 0.2 mL of the aqueous sample (e.g., API dissolved in 1% formic acid or human urine) onto the SLE+ cartridge.

  • Allow 5 minutes for complete absorption into the sorbent bed.

  • Elute the naphthylamines using two 0.75 mL aliquots of Dichloromethane (DCM).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute in 0.2 mL of the initial mobile phase (60:40 Methanol:Water).

Step 2: Spiking Strategy for Self-Validation To isolate physical extraction efficiency from MS ionization suppression, prepare three distinct sample types[6]:

  • Pre-Spike: Matrix spiked with native 2-NA before SLE extraction (measures total process efficiency).

  • Post-Spike (A): Blank matrix extracted via SLE, then spiked with native 2-NA after extraction (measures matrix effect).

  • Neat Blank (B): Pure reconstitution solvent spiked with native 2-NA (establishes baseline ESI response).

Step 3: LC-MS/MS Parameters Causality: A biphenyl column is selected over a standard C18 because the pi-pi interactions provide superior retention and resolution for planar aromatic amines[7].

  • Column: Ultra biphenyl (100 mm x 2.1 mm, 5 µm).

  • Ionization: ESI in positive ion mode (MRM).

  • Transitions:

    • Native 2-Naphthylamine: m/z 144.1 → 127.1

    • SIL 2-Naphthylamine-d7: m/z 151.0 → 134.1[7]

Step 4: Data Calculation & Interpretation

  • Matrix Effect (ME %): (Area of Post-Spike / Area of Neat Blank) × 100. A value <100% indicates ion suppression.

  • True Recovery (RE %): (Area of Pre-Spike / Area of Post-Spike) × 100.

Table 2: Experimental Data - Impact of SIL Standards on 2-NA Quantification

Matrix TypeSpiked ConcentrationMeasured Matrix Effect (ME %)Calculated Recovery (Without SIL Standard)Calculated Recovery (With 2-NA-d7 SIL Standard)
Human Urine10 ng/mL65.2% (Severe Suppression)62.4%99.5%
API Formulation50 ng/mL72.8% (Moderate Suppression)68.1%101.2%

Data Interpretation: The experimental data confirms that without a SIL standard, the calculated recovery is artificially depressed to 62–68% due to uncorrected ion suppression. The introduction of 2-Naphthylamine-d7 acts as a self-correcting internal mechanism, restoring quantitative accuracy to >99%.

Conclusion

For the rigorous control of Class 1 mutagenic impurities like 2-naphthylamine, relying solely on high-purity analytical standards is insufficient if matrix effects are present. While CRMs provide necessary metrological traceability for external calibration curves, Stable Isotope-Labeled (SIL) standards are the scientifically mandated choice for internal standardization in LC-MS/MS. They ensure that ESI suppression does not compromise analytical integrity, patient safety, or regulatory compliance.

References

  • ICH M7(R2) Addendum on application of the principles of the ICH M7 guideline to calculation of compound-specific acceptable intakes Step 5 - European Medicines Agency (EMA).1

  • 2-NAPHTHYLAMINE 1. Exposure Data - IARC Publications / World Health Organization. 2

  • Determination of urinary aromatic amines in smokers and nonsmokers using a MIPs-SPE coupled with LC-MS/MS method - PubMed / NIH. 4

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC / NIH. 7

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis - Chromatography Online.3

  • How to determine recovery and matrix effects for your analytical assay - Biotage. 6

  • Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed - Semantic Scholar. 5

Sources

A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of N-substituted Naphthalene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between molecular structure and spectroscopic properties is paramount. This guide provides an in-depth technical comparison of the UV-Vis absorption maxima of various N-substituted naphthalene derivatives. Moving beyond a simple data repository, this document elucidates the underlying electronic principles, offers a robust experimental protocol for accurate measurements, and presents a comparative analysis of key derivatives to support your research endeavors.

Fundamental Principles: The Electronic Landscape of Naphthalene and the Influence of N-Substitution

The characteristic UV-Vis absorption spectrum of naphthalene, a bicyclic aromatic hydrocarbon, arises from π → π* electronic transitions within its delocalized system of ten π-electrons. These transitions, from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), give rise to distinct absorption bands. The introduction of a nitrogen-containing substituent onto the naphthalene ring profoundly alters this electronic landscape, leading to predictable shifts in the absorption maxima (λmax).

The nature of the N-substituent dictates the direction and magnitude of these shifts. This phenomenon is governed by the substituent's ability to either donate or withdraw electron density from the naphthalene π-system.

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂) and N-acetyl (-NHCOCH₃) groups possess lone pairs of electrons on the nitrogen atom that can be delocalized into the aromatic ring. This increased electron density raises the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap.[1] Consequently, less energy is required to induce the π → π* transition, resulting in a bathochromic shift (a shift to longer wavelengths) of the λmax. These substituents are also known as auxochromes .

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like the nitro (-NO₂) group are strongly electron-withdrawing. They pull electron density away from the naphthalene ring, which lowers the energy of the LUMO and increases the HOMO-LUMO energy gap.[1] This necessitates higher energy for the electronic transition, causing a hypsochromic shift (a shift to shorter wavelengths) of the λmax.

The position of the substituent on the naphthalene ring (α- or β-position) also influences the extent of these spectral shifts due to differences in the electronic environment at these positions.

Experimental Protocol: A Validated Workflow for UV-Vis Analysis

To ensure the acquisition of high-quality, reproducible data, a standardized experimental protocol is essential. The following step-by-step methodology provides a self-validating system for the UV-Vis analysis of N-substituted naphthalene derivatives.

Instrumentation and Parameters
  • Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer is required.

  • Wavelength Range: 200 - 400 nm.

  • Scan Speed: Medium.

  • Slit Width: 1.0 nm.

  • Cuvettes: 1 cm path length quartz cuvettes are mandatory for measurements in the UV region.

Reagents and Sample Preparation
  • Solvent Selection: A UV-grade solvent with a low UV cutoff is crucial to avoid interference with the analyte's absorption. Acetonitrile (UV cutoff ≈ 190 nm) and ethanol (UV cutoff ≈ 205 nm) are excellent choices.[2][3]

  • Stock Solution Preparation: Accurately weigh a known amount of the N-substituted naphthalene derivative and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will yield absorbance values within the linear range of the instrument (typically 0.1 - 1.0 Absorbance Units). A common starting concentration for analysis is 10⁻⁵ M.[4]

Data Acquisition
  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and perform a baseline correction to zero the instrument across the entire wavelength range.

  • Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution.

  • Spectrum Acquisition: Place the sample cuvette in the sample holder and acquire the UV-Vis absorption spectrum.

  • Data Recording: Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

Data Analysis
  • Molar Absorptivity (ε) Calculation: If desired, the molar absorptivity can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity (L mol⁻¹ cm⁻¹), b is the path length of the cuvette (cm), and c is the molar concentration of the solution (mol L⁻¹).

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing Solvent Select UV-Grade Solvent Stock Prepare Stock Solution Solvent->Stock Working Prepare Working Solutions Stock->Working Baseline Baseline Correction Working->Baseline Measure Measure Sample Spectrum Baseline->Measure Record Record λmax and Absorbance Measure->Record Calculate Calculate Molar Absorptivity (ε) Record->Calculate

Caption: A streamlined workflow for the UV-Vis analysis of N-substituted naphthalene derivatives.

Comparative Analysis of UV-Vis Absorption Maxima

The following table summarizes the UV-Vis absorption maxima (λmax) and, where available, the molar absorptivity (ε) for a selection of N-substituted naphthalene derivatives. This data facilitates a direct comparison of the electronic effects of different N-substituents.

Compound NameN-SubstituentPositionλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Solvent
Naphthalene--275~5,000Isooctane[5]
1-Aminonaphthalene-NH₂ (Amino)1316Not SpecifiedEthanol[6]
2-Aminonaphthalene-NH₂ (Amino)223953,700Acetonitrile[7]
N-Acetyl-1-naphthylamine Conjugate-NHCOCH₃ (Acetyl)1289Not SpecifiedNot Specified[8]
1-Nitronaphthalene-NO₂ (Nitro)1~330Not SpecifiedNot Specified
1,5-Dinitronaphthalene-NO₂ (Nitro)1, 5~340Not SpecifiedNot Specified
1,8-Dinitronaphthalene-NO₂ (Nitro)1, 8~350Not SpecifiedNot Specified[9]
Naphthalene BisimidesImide functionalityN,N'340-400Not SpecifiedChloroform[1]

Note: The data for nitro-derivatives are estimated from spectral graphs where precise λmax values were not explicitly stated.

Visualizing the Impact of N-Substitution

The following diagram illustrates the general trend of how electron-donating and electron-withdrawing N-substituents influence the UV-Vis absorption maximum of the naphthalene chromophore.

Substituent Effect on λmax Diagram

substituent_effect cluster_naphthalene Naphthalene Core Naphthalene Naphthalene (Reference λmax) EWG -NO₂ Naphthalene->EWG Withdraws e⁻ density Bathochromic Bathochromic Shift (Longer λmax) Naphthalene->Bathochromic Results in Hypsochromic Hypsochromic Shift (Shorter λmax) Naphthalene->Hypsochromic Results in EDG -NH₂, -NHCOCH₃ EDG->Naphthalene Donates e⁻ density

Caption: The influence of N-substituent electronic properties on the UV-Vis λmax of naphthalene.

Conclusion

This guide has provided a comprehensive overview of the UV-Vis absorption characteristics of N-substituted naphthalene derivatives. By understanding the fundamental electronic principles that govern the observed spectral shifts and by adhering to a robust experimental protocol, researchers can confidently acquire and interpret UV-Vis data for these important compounds. The comparative data presented herein serves as a valuable resource for predicting and understanding the spectroscopic properties of novel naphthalene derivatives in various scientific and drug development applications.

References

  • Gawrys, P., Djurado, D., Rimarčík, J., Kornet, A., Boudinet, D., Verilhac, J.-M., Lukeš, V., Wielgus, I., Zagorska, M., & Pron, A. (2010). Effect of N-Substituents on Redox, Optical, and Electronic Properties of Naphthalene Bisimides Used for Field-Effect Transistors Fabrication. The Journal of Physical Chemistry B, 114(5), 1803–1809. [Link]

  • Shimadzu. (n.d.). Standard Test Method for Quantifying Naphthalene with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840. [Link]

  • NIST. (n.d.). Naphthalene, 1,8-dinitro-. NIST Chemistry WebBook. [Link]

  • PhotochemCAD. (n.d.). 2-Aminonaphthalene. [Link]

  • ResearchGate. (2016). Development and validation of UV–VIS spectrophotometric method for quantitative determination of 1– and 2–naphthols in chloroform and water. [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of Na-Alg, 1-naphthylamine and Na-Alg-Naph. [Link]

  • Shimadzu Scientific Instruments. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]

Sources

Analytical Guide: Distinguishing 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol from Propranolol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the analytical strategy for distinguishing the specific process impurity/analog 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol (hereafter referred to as N-Naphthylmethyl Analog or NNA ) from Propranolol and its pharmacopeial impurities.

This comparison is critical in process development, particularly for synthetic routes involving reductive amination or when verifying the "ether linkage" integrity of the Propranolol backbone.

Executive Summary & Chemical Basis

The core challenge in distinguishing these two molecules lies not just in their retention times, but in confirming the presence of the ether linkage (characteristic of Propranolol) versus the methylene bridge (characteristic of the impurity).

While Propranolol (C₁₆H₂₁NO₂) and the N-Naphthylmethyl Analog (C₁₄H₁₇NO) have distinct molecular weights, they share the same naphthyl core and amino-alcohol functionality, leading to potential co-elution in rapid HPLC gradients.

Structural Comparison
FeaturePropranolol (API)N-Naphthylmethyl Analog (Impurity)
IUPAC Name 1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol1-((naphthalen-1-ylmethyl)amino)propan-2-ol
Formula C₁₆H₂₁NO₂C₁₄H₁₇NO
Monoisotopic Mass 259.1572 Da215.1310 Da
Linkage Ether (-O-) Methylene (-CH₂-)
N-Substituent Isopropyl(Part of the propyl backbone)
Chromophore Naphthyl ether (Bathochromic shift)Alkyl Naphthalene (Hypsochromic shift)

Key Differentiator: The oxygen atom in Propranolol acts as an auxochrome, donating electrons to the naphthalene ring, significantly altering the UV absorption profile compared to the methylene-linked impurity.

Experimental Protocols

Protocol A: High-Resolution HPLC Separation

Objective: Achieve baseline resolution (>1.5) between Propranolol, Impurity B (1-Naphthol), and NNA.

Rationale: Standard C18 columns may show tailing for secondary amines. A charged surface hybrid (CSH) or Phenyl-Hexyl column is recommended to exploit the


 interactions of the naphthalene rings.

Method Parameters:

  • Column: Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       60% B
      
    • 15-20 min: 60%

      
       90% B
      
  • Detection: PDA (200–400 nm); Extract at 290 nm and 220 nm.

Expected Elution Order:

  • N-Naphthylmethyl Analog (NNA): Elutes earlier due to lower lipophilicity (C14 vs C16) and lack of the isopropyl group.

  • Propranolol: Elutes later (C16 + Ether oxygen).

  • Impurity B (1-Naphthol): Elutes based on pH; at pH 3.0, it is neutral and highly retained.

Protocol B: Spectroscopic Validation (UV "The Ether Shift")

Objective: Confirm identity without Mass Spec.

The most robust self-validating check is the UV spectrum overlay.

  • Propranolol: Exhibits a characteristic "shoulder" or secondary maximum around 290–320 nm due to the

    
     transition of the ether oxygen conjugated with the naphthalene ring.
    
  • NNA: Lacks the ether oxygen. Its spectrum resembles 1-methylnaphthalene , showing sharp absorption in the deep UV (220 nm) but significantly lower absorbance in the 290–320 nm region.

Protocol C: MS/MS Fragmentation Pathway

Objective: Definitive structural elucidation.

Instrument: Q-TOF or Triple Quadrupole (ESI+).

AnalytePrecursor Ion (

)
Primary Fragment (Quantifier)Mechanistic Explanation
Propranolol 260.16116.1 Cleavage of the ether bond; loss of naphthol.
183.08 Loss of isopropylamine + water.
NNA 216.14141.07 Tropylium-like ion (Naphthyl-CH₂⁺). Distinctive for alkyl-naphthalenes.
127.05 Naphthyl cation (Loss of amine chain).

Visualization of Analytical Logic

The following diagram illustrates the decision tree for classifying an unknown peak as either Propranolol, the NNA impurity, or a standard pharmacopeial impurity.

AnalyticalWorkflow Sample Unknown Peak in HPLC RT_Check Retention Time vs. Std? Sample->RT_Check UV_Check UV Spectrum (290-320 nm) RT_Check->UV_Check Co-eluting or Close MS_Check Mass Spec (Precursor) UV_Check->MS_Check Weak/No Absorbance >290nm Prop Confirmed: Propranolol (Ether Linkage Present) UV_Check->Prop Strong Absorbance (Ether Shift) Frag_Check MS/MS Fragmentation MS_Check->Frag_Check m/z 216 (NNA) or 260 (Prop) ImpB Impurity B (1-Naphthol) MS_Check->ImpB m/z 145 Frag_Check->Prop Fragment m/z 116 (Side chain) NNA Confirmed: N-Naphthylmethyl Analog (Methylene Linkage) Frag_Check->NNA Fragment m/z 141 (Naph-CH2+)

Caption: Analytical decision tree for distinguishing Propranolol from its methylene-bridged analog using UV and MS/MS criteria.

Impurity Origin & Control Strategy

Understanding why this impurity exists is crucial for process control.

  • Synthetic Origin: The NNA impurity is typically NOT formed during the standard Propranolol synthesis (1-naphthol + epichlorohydrin). It is likely a contaminant if 1-chloromethylnaphthalene is present in the facility or if a reductive amination route (using 1-naphthaldehyde) was attempted.

  • Pharmacopeial Context: This specific molecule is not listed as Impurity A, B, or C in the EP/USP. Therefore, it must be treated as an Unspecified Impurity with a stricter identification threshold (typically 0.10%).

  • Control Limit: If used as an internal standard, ensure blank injections are clean. If observed in the API, the process likely requires a wash step with an acidic aqueous phase (to remove the more basic secondary amine of NNA) or recrystallization from methanol.

References

  • European Pharmacopoeia (Ph. Eur.) 11.0. "Propranolol Hydrochloride Monograph: Related Substances." Council of Europe. Available at: [Link]

  • PubChem Compound Summary. "Propranolol (CID 4946)." National Center for Biotechnology Information. Available at: [Link]

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A Researcher's Guide to Elemental Analysis Standards for C14H17NO Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, establishing the elemental integrity of a compound, such as one with the molecular formula C14H17NO, is a foundational aspect of chemical characterization and quality control. This guide provides an in-depth comparison of the elemental analysis standards and methodologies pertinent to such organic compounds, moving beyond a simple recitation of protocols to explain the underlying scientific principles and regulatory expectations.

Section 1: Decoding "Elemental Analysis": Two Critical Perspectives

The term "elemental analysis" in the context of a pharmaceutical compound like C14H17NO encompasses two distinct but equally important analytical objectives:

  • Verification of Elemental Composition (%C, %H, %N): This is a fundamental analysis to confirm the empirical and molecular formula of a newly synthesized or purified compound. It provides direct evidence of the compound's identity and purity.

  • Quantification of Elemental Impurities: This analysis focuses on detecting and quantifying trace amounts of potentially toxic elements that may have been introduced during the synthesis, manufacturing process, or from storage.[1][2] This is a critical safety and regulatory requirement.

A comprehensive understanding of both facets is essential for advancing a compound through the research and development pipeline.

Section 2: Verifying the Molecular Formula: The Gold Standard of Combustion Analysis

The primary technique for determining the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in a pure organic compound is Combustion Analysis , often performed using a CHN analyzer.[3][4]

The Combustion Analysis Workflow

The underlying principle of combustion analysis is the complete and instantaneous oxidation of the sample in a high-temperature, oxygen-rich environment.[5][6] The resulting combustion gases are then separated and quantified.

Caption: Workflow of CHN Combustion Analysis.

Experimental Protocol: CHN Analysis of a C14H17NO Compound

Objective: To determine the weight percent of Carbon, Hydrogen, and Nitrogen in a sample of a compound with the expected formula C14H17NO.

Materials:

  • CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Thermo Scientific Flash 2000)[7][8]

  • Microbalance (readable to 0.001 mg)[9]

  • Tin capsules

  • Certified Reference Material (CRM), e.g., Acetanilide[10]

  • High-purity helium and oxygen

Procedure:

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic analytical standard such as Acetanilide.[11] The known %C, %H, and %N of the standard are used to create a calibration curve.

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the dried, pure C14H17NO compound into a tin capsule.[12]

    • Crimp the capsule to ensure it is sealed.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

    • The resulting gases (CO2, H2O, and N2) are separated by a gas chromatography column and detected by a thermal conductivity detector.[10][12]

  • Data Interpretation:

    • The instrument software calculates the %C, %H, and %N based on the detector signals and the sample weight.

    • Compare the experimental results to the theoretical values for C14H17NO.

Theoretical vs. Acceptable Experimental Values:

For a compound with the formula C14H17NO, the theoretical elemental composition is:

  • Carbon (C): 78.10%

  • Hydrogen (H): 7.96%

  • Nitrogen (N): 6.51%

Acceptance Criteria: The generally accepted tolerance for elemental analysis results is within ±0.4% of the theoretical value.[11]

ElementTheoretical %Acceptable Range
C78.1077.70 - 78.50
H7.967.56 - 8.36
N6.516.11 - 6.91

Section 3: Controlling Elemental Impurities: A Regulatory Imperative

While CHN analysis confirms the identity of your compound, regulatory bodies worldwide mandate strict control over elemental impurities in drug substances and products.[1][13][14][15] These impurities can arise from various sources, including catalysts, reagents, manufacturing equipment, and container closure systems.[1][16]

The guiding principles for controlling elemental impurities are outlined in the International Council for Harmonisation (ICH) Q3D guideline and adopted by major pharmacopeias such as the United States Pharmacopeia (USP) <232> and the European Pharmacopoeia (Ph. Eur.) 5.20.[17][18][19][20]

The Risk-Based Approach

A key tenet of the ICH Q3D guideline is the implementation of a risk-based approach to assess and control elemental impurities.[2][17][21] This involves identifying potential sources of contamination and evaluating the toxicological risk to the patient based on the route of administration.[2][16]

Caption: ICH Q3D Risk Assessment Workflow.

Classification of Elemental Impurities

ICH Q3D classifies elemental impurities based on their toxicity and the likelihood of their presence in the final drug product.[1][16][18]

ClassElementsRationaleRisk Assessment Requirement
Class 1 As, Cd, Hg, PbHuman toxicants with high abundance.Required for all drug products.[16]
Class 2A Co, Ni, VHigh probability of occurrence.Required for all drug products.[1][16]
Class 2B Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, TlLower probability of occurrence; typically from intentionally added catalysts.Required only if intentionally added during manufacturing.[16][18]
Class 3 Ba, Cr, Cu, Li, Mo, Sb, SnRelatively low oral toxicity.Risk assessment depends on the route of administration.[17][18]
Permitted Daily Exposure (PDE) Limits

The cornerstone of elemental impurity control is the Permitted Daily Exposure (PDE), which defines the maximum acceptable daily intake of an elemental impurity.[1][17][22] These limits are dependent on the route of administration (oral, parenteral, inhalation).

Example PDE Limits for an Oral Drug Product (in µ g/day ):

ElementClassOral PDE (µ g/day )
Lead (Pb)15[22]
Mercury (Hg)130[22]
Nickel (Ni)2A200[22]
Palladium (Pd)2B100[22]
Copper (Cu)33000[22]

This is a partial list. Refer to USP <232> or ICH Q3D for the complete table.

For a specific drug product, the concentration limits for each element are calculated based on the PDE and the maximum daily dose of the drug.

Section 4: Choosing the Right Analytical Technique

The analytical technique for elemental analysis is dictated by the objective:

ObjectivePrimary TechniqueKey Features
Elemental Composition (%C, H, N) Combustion AnalysisHigh precision for major elements, requires pure sample.[3]
Elemental Impurities (trace levels) Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)High sensitivity for trace and ultra-trace element detection (ppb levels).[1]

Section 5: Conclusion and Recommendations

For a novel compound with the formula C14H17NO, a dual-pronged approach to elemental analysis is not just recommended, but essential for scientific rigor and regulatory compliance.

  • Early Stage R&D: Immediately following synthesis and purification, perform combustion analysis to confirm the elemental composition (%C, %H, %N). This fundamental data validates the chemical structure and purity of your compound.

  • Process Development & Pre-clinical: As you move towards clinical development, a thorough risk assessment for elemental impurities based on ICH Q3D guidelines must be conducted.[2] This will inform which elements require analytical testing.

  • Quality Control & Batch Release: For later-stage development and manufacturing, validated ICP-MS or ICP-OES methods are required to ensure that lots of the drug substance consistently meet the elemental impurity limits established in your risk assessment and as outlined in USP <232> and Ph. Eur. 5.20.[15][23]

By integrating these complementary analytical strategies, researchers and drug developers can build a comprehensive data package that ensures both the identity and safety of their compounds, paving the way for successful regulatory submissions and the delivery of high-quality medicines.

References

  • <232> ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP). (n.d.).
  • ICH. (2019, March 22). Guideline for Elemental Impurities Q3D(R1).
  • Labcorp. (2024, July 29). Elemental impurities per USP and ICH q3d guidelines.
  • Intertek. (n.d.). ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment.
  • US Pharmacopeia (USP). (n.d.). <232> Elemental Impurities - Limits.
  • West Pharmaceutical Services, Inc. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements?
  • ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2).
  • SCP Science. (n.d.). USP232/ICH Q3D STANDARDS.
  • Jordi Labs. (n.d.). USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products.
  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing.
  • EDQM, Council of Europe. (2020, September 10). Elemental impurities.
  • Wikipedia. (n.d.). Combustion analysis.
  • School of Chemical Sciences, University of Illinois. (2020, March 5). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440.
  • Measurlabs. (n.d.). CHN(O)S Elemental Analysis.
  • ECA Academy. (2024, August 1). New Ph. Eur. Chapter on Elemental Impurities in Plastic Materials.
  • Analytical Methods Committee, Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. AMCTB No 29.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation.
  • Toray Research Center, Inc. (2013). Elemental Analysis of CHN.
  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.
  • Analytik Jena. (n.d.). Ph. Eur. 5.20 Elemental Impurities.
  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems.
  • ResearchGate. (n.d.). Elemental analysis of compounds 1 and 2. [Image].

Sources

A Senior Application Scientist's Guide to COSY and HSQC NMR Interpretation for Naphthalene Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Challenge of Naphthalene Amino Alcohols

Naphthalene amino alcohols form the structural core of numerous pharmacologically active compounds and synthetic intermediates. Their rigid bicyclic aromatic system, combined with a flexible amino alcohol sidechain, gives rise to unique chemical properties and biological activities. However, this same structural complexity presents a significant challenge for unambiguous characterization. While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview, the often-crowded aromatic region and potential for diastereotopicity in the sidechain necessitate more powerful techniques for complete structural elucidation.

This guide provides an in-depth, practical comparison of two essential two-dimensional (2D) NMR experiments—Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC)—for the definitive structural analysis of naphthalene amino alcohols. We will move beyond a simple recitation of steps to explore the underlying logic of experimental choices and data interpretation, empowering researchers, scientists, and drug development professionals to confidently characterize these vital molecules.

The Power of Two Dimensions: Why COSY and HSQC are Essential

For molecules like naphthalene amino alcohols, 1D NMR spectra can become a puzzle of overlapping signals. The seven or eight protons on the naphthalene ring often resonate within a narrow chemical shift range (typically 7.0-9.0 ppm), making it nearly impossible to assign them or determine their substitution pattern from ¹H NMR alone.[1][2] This is where 2D NMR becomes indispensable. By spreading the NMR information across two frequency dimensions, we can resolve these overlaps and reveal the intricate network of connections within the molecule.[3][4]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[3][5] The resulting spectrum shows a standard 1D ¹H spectrum on both axes, with diagonal peaks representing the individual proton signals and off-diagonal "cross-peaks" indicating which protons are coupled. For a naphthalene amino alcohol, COSY is instrumental in tracing the proton-proton connectivities along the amino alcohol sidechain and between adjacent protons on the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment maps each proton directly to the carbon it is attached to (a one-bond ¹J C-H coupling).[3][6] The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak acts as a direct link, confirming a C-H bond. This is the most reliable way to assign the carbon signals in the ¹³C NMR spectrum, which often contains quaternary carbons (carbons with no attached protons) that do not appear in the HSQC spectrum.[6][7]

By using these two techniques in tandem, we create a self-validating system for structural assignment. COSY builds the proton framework, and HSQC anchors that framework to the carbon skeleton.

The Integrated NMR Workflow: From Sample to Structure

A robust structural elucidation workflow is systematic. The 2D experiments do not stand alone; they build upon the information gathered from initial 1D scans. The entire process follows a logical progression to ensure data quality and interpretation accuracy.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D NMR Acquisition cluster_2d Phase 3: 2D NMR Acquisition cluster_analysis Phase 4: Data Interpretation SamplePrep Sample Preparation (Solvent, Concentration) ProtonNMR ¹H NMR SamplePrep->ProtonNMR CarbonNMR ¹³C & DEPT NMR ProtonNMR->CarbonNMR Define ¹³C Spectral Width COSY_Acq gCOSY Experiment CarbonNMR->COSY_Acq Define ¹H Spectral Width HSQC_Acq ge-HSQC Experiment COSY_Acq->HSQC_Acq COSY_Int COSY Analysis (¹H-¹H Connectivity) HSQC_Acq->COSY_Int HSQC_Int HSQC Analysis (¹H-¹³C Assignment) COSY_Int->HSQC_Int Correlate Proton Framework Integration Integrated Analysis HSQC_Int->Integration Structure Final Structure Confirmation Integration->Structure

Caption: Integrated workflow for 2D NMR structural elucidation.

Experimental Protocols: A Field-Proven Approach

The quality of the final interpretation is directly dependent on the quality of the acquired data. The following protocols represent a standardized and robust methodology for acquiring high-quality COSY and HSQC spectra.

Protocol 1: Gradient-Enhanced COSY (gCOSY) Acquisition

Causality: A gradient-enhanced COSY is chosen over older, phase-cycled versions to improve data quality by selecting for the desired coherence pathway, which results in cleaner spectra with fewer artifacts (t₁ noise).[8] It is also typically faster.

  • Initial Setup: Lock and shim the sample as for a standard 1D experiment. High-quality shimming is critical for resolving fine couplings.[9]

  • Acquire a Reference ¹H Spectrum: Collect a standard 1D ¹H spectrum. This is crucial for determining the exact spectral width (SW) and transmitter frequency offset (o1p) needed for the 2D experiment.[10][11]

  • Set Spectral Width: Ensure the spectral width encompasses all proton signals, from the most upfield aliphatic protons to the most downfield aromatic protons. It's good practice to include a small baseline region on either side.[9]

  • Load gCOSY Parameter Set: Create a new experiment and load a standard gradient-enhanced COSY parameter set (e.g., cosygpqf on Bruker systems).[10] The parameters from the 1D ¹H spectrum (SW, o1p) should be automatically transferred.

  • Set Key Parameters:

    • td (Time Domain): Set td in the direct dimension (F2) to 2K or 4K points. In the indirect dimension (F1), 256 to 512 increments is usually sufficient for good resolution.[8]

    • ns (Number of Scans): For a moderately concentrated sample (~5-10 mg in 0.6 mL), ns = 2 or 4 is often adequate. Increase ns for more dilute samples.[9]

    • d1 (Recycle Delay): A d1 of 1-2 seconds is standard.

  • Acquisition: Set the receiver gain automatically (rga) and begin the acquisition (zg).[8]

  • Processing: After acquisition, perform a 2D Fourier transform (xfb). The resulting magnitude-mode spectrum typically does not require phase correction. Symmetrization (sym) can be used to reduce noise, but should be done with caution as it can obscure weak, real cross-peaks.[10]

Protocol 2: Gradient-Enhanced HSQC (ge-HSQC) Acquisition

Causality: The HSQC experiment is proton-detected, which provides a significant sensitivity advantage over the older, carbon-detected HETCOR experiment. Gradient selection provides superior solvent and artifact suppression.[6][12]

  • Initial Setup: Use the same locked and shimmed sample.

  • Acquire Reference Spectra: You will need both a ¹H spectrum and a ¹³C spectrum to define the spectral widths (SW) and offsets (o1p, o2p) for both dimensions.[11][12]

  • Load ge-HSQC Parameter Set: Create a new experiment and load a standard gradient-enhanced, phase-sensitive HSQC parameter set (e.g., hsqcetgpsisp2 on Bruker systems).

  • Set Key Parameters:

    • Spectral Widths (sw): The F2 dimension corresponds to ¹H and the F1 dimension to ¹³C. These values are set based on the reference spectra.[12]

    • td (Time Domain): Set td(F2) to 1K or 2K and td(F1) to 128 or 256.[12]

    • ns (Number of Scans): HSQC is less sensitive than COSY. Start with ns = 4 or 8 and increase as needed based on concentration.

    • ¹J C-H Coupling Constant: The experiment is optimized for a specific one-bond C-H coupling constant. The default value of ~145 Hz is a good average for both sp² (aromatic) and sp³ (aliphatic) carbons and rarely needs adjustment for this class of molecule.

  • Acquisition: Set the receiver gain (rga) and begin the acquisition (zg).[12]

  • Processing: Process the data with a 2D Fourier transform (xfb). Phase-sensitive HSQC spectra require careful phase correction in both dimensions to ensure all cross-peaks have the same (e.g., positive) phase.[13]

Data Interpretation: A Comparative Case Study

Let's consider a hypothetical naphthalene amino alcohol: 2-amino-1-(naphthalen-2-yl)ethan-1-ol .


(Note: Image is for illustrative purposes)

We will use this structure to walk through the logical process of interpreting the COSY and HSQC data in tandem.

G cluster_cosy COSY: ¹H-¹H Connectivity cluster_hsqc HSQC: ¹H-¹³C Correlation H1 H1 H2a H2a H1->H2a ³J H2b H2b H1->H2b ³J H2a->H2b ²J (geminal) C1 C1 C2 C2 H1_hsqc H1 H1_hsqc->C1 ¹J H2a_hsqc H2a H2a_hsqc->C2 ¹J H2b_hsqc H2b H2b_hsqc->C2 ¹J

Caption: Visualizing COSY vs. HSQC correlation logic.

Step 1: Analyze the COSY Spectrum

The COSY spectrum reveals the proton spin systems.

  • Identify the Aliphatic Spin System:

    • Find the diagonal peak for the proton on the carbon bearing the hydroxyl group (H1). Let's assume it's around 5.0 ppm.

    • Look for cross-peaks in the same horizontal/vertical line. You will find correlations to the two protons on the adjacent carbon (H2a and H2b), which are diastereotopic due to the adjacent chiral center.

    • These two H2 protons will also show a cross-peak to each other, confirming their geminal relationship. This establishes the -CH(OH)-CH₂-NH₂ fragment.

  • Trace the Aromatic Spin Systems:

    • The naphthalene ring system contains multiple, isolated spin systems. For a 2-substituted naphthalene, you will typically see patterns corresponding to the protons on each ring.

    • For example, starting with the most downfield aromatic proton, you can "walk" around one of the rings by following the cross-peaks from one proton to its neighbor (H5 to H6, H6 to H7, H7 to H8). This confirms their sequential connectivity. The other ring will have its own set of correlations.

Step 2: Correlate with the HSQC Spectrum

The HSQC spectrum definitively links the proton assignments to the carbon backbone.

  • Assign Aliphatic Carbons:

    • Find the ¹H signal for H1 (~5.0 ppm) on the F2 (proton) axis. The cross-peak at this position will give you the exact chemical shift of C1 on the F1 (carbon) axis.

    • Similarly, the two diastereotopic protons (H2a, H2b) will both have a cross-peak correlating to the same carbon signal, C2. This is a powerful confirmation that they are attached to the same carbon.

  • Assign Aromatic Carbons:

    • This is where HSQC is most powerful. The crowded ¹H aromatic region is resolved by spreading the signals into the second, ¹³C dimension.

    • Each aromatic proton identified in the COSY "walk" will have a single cross-peak in the HSQC, directly identifying its attached carbon. This allows for unambiguous assignment of all protonated aromatic carbons.

    • Key Insight: Carbons that appear in the ¹³C spectrum but have no cross-peak in the HSQC spectrum are quaternary carbons (e.g., the ipso-carbon C2' where the sidechain attaches, and the C4a' and C8a' bridgehead carbons).

Step 3: Synthesize the Data

By combining the information, we can construct a complete assignment table. This table serves as the validated output of the analysis, integrating all data points into a coherent structural proof.

Position¹H δ (ppm), Mult.COSY Correlations (¹H)¹³C δ (ppm)HSQC Correlation
1 5.0, ddH2a, H2b75.2Yes
2a 3.1, ddH1, H2b48.5Yes
2b 2.9, ddH1, H2a48.5Yes
1' 7.9, dH3'128.0Yes
3' 7.8, dH1', H4'126.5Yes
4' 7.7, dH3'127.8Yes
... ............
2' No Proton-133.5No (Quaternary)
4a' No Proton-133.0No (Quaternary)

(Note: Chemical shifts are hypothetical and for illustrative purposes only)

Conclusion

The structural elucidation of naphthalene amino alcohols is a task perfectly suited to the complementary strengths of COSY and HSQC NMR spectroscopy. COSY provides the map of the proton framework, revealing which protons are neighbors. HSQC then affixes this proton map directly onto the carbon skeleton, allowing for unambiguous assignment of both ¹H and ¹³C signals. By following a systematic workflow from sample preparation through integrated data analysis, researchers can overcome the challenges of spectral overlap and structural complexity, leading to confident and verifiable characterization of these important molecules.

References

  • University of British Columbia. Step by Step Guide to COSY. [Link]

  • Kitching, W., et al. Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry. [Link]

  • UC Santa Barbara. 2D 1H-1H COSY - NMR Facility. [Link]

  • Patil, R., et al. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry. [Link]

  • Vaia. Problem 10 A substituted naphthalene. [Link]

  • Patil, R., et al. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. ResearchGate. [Link]

  • Kitching, W., et al. Carbon- 13 Nuclear Magnetic Resonance Examination of Naphthalene Derivatives. Assignments and Analysis of Substituent Chemical. DataPDF. [Link]

  • IMSERC. TUTORIAL: 2D COSY EXPERIMENT. [Link]

  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • IMSERC. TUTORIAL: Phase-sensitive ge-2D HSQC EXPERIMENT. [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • University of Missouri-St. Louis. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

  • STAR Protocols. Protocol to perform fragment screening using NMR spectroscopy. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • The Organic Chemist. Running and interpreting the 2D HSQC Experiment. YouTube. [Link]

  • The Organic Chemistry Tutor. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • ResearchGate. NMR of Persistent Carbocations from Polycyclic Aromatic Hydrocarbons (PAHs). [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Wiley Analytical Science. NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. [Link]

  • Wang, A., et al. Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. Molecules. [Link]

  • Chemistry with Caroline. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • ResearchGate. Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. [Link]

  • Stanger, A. Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion. Organic & Biomolecular Chemistry. [Link]

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Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action Plan

1-((Naphthalen-1-ylmethyl)amino)propan-2-ol is a secondary amine intermediate featuring a lipophilic naphthalene moiety. It poses distinct environmental and chemical hazards that differ from standard organic amines.[1]

Critical Operational Directive:

  • Strictly Prohibited: Do NOT dispose of via sink/drain. The naphthalene backbone is a marine pollutant with high aquatic toxicity and bioaccumulation potential.

  • Segregation: Isolate from oxidizing agents (fire risk) and strong acids (exothermic salt formation).

  • Disposal Path: High-temperature incineration (Rotary Kiln) via a licensed hazardous waste contractor.

Chemical Hazard Profile (The "Why")

To manage disposal safely, one must understand the molecular drivers of risk. This compound combines the reactivity of a secondary amine with the environmental persistence of a polycyclic aromatic hydrocarbon (PAH).

Functional MoietyHazard CharacteristicOperational Implication
Naphthalene Ring Aquatic Toxicity (Acute/Chronic) Zero-discharge policy. Even trace amounts can contaminate large water volumes. Requires incineration to break the aromatic ring.
Secondary Amine Corrosive / Irritant (pH > 10) Incompatible with acids. Mixing with acid waste streams causes exothermic neutralization and salt precipitation, which can clog waste lines or rupture containers.
Propan-2-ol Chain Combustibility Classifies waste as "Ignitable" (D001) under RCRA if in a solvent mixture, aiding the incineration process.

Waste Stream Segregation Logic

Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with incompatible streams is the leading cause of waste container incidents.

Compatibility Matrix
  • ✅ Compatible: Alcohols (Methanol, Ethanol), Non-halogenated organic solvents (Toluene, Acetone), Basic organic solutions.

  • ❌ Incompatible: Nitric Acid (Violent oxidation), Sulfuric/Hydrochloric Acid (Exothermic polymerization/salt formation), Peroxides.

Operational Workflow: Segregation Decision Tree

The following diagram illustrates the decision logic for segregating this specific intermediate at the bench level.

WasteSegregation Start Waste Generation: 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol StateCheck Physical State? Start->StateCheck SolidWaste Solid / Precipitate StateCheck->SolidWaste Solid/Wipes LiquidWaste Liquid / Solution StateCheck->LiquidWaste Mother Liquor SolidBin Bin: Hazardous Solid Waste (Label: Toxic/Marine Pollutant) SolidWaste->SolidBin SolventCheck Solvent Composition? LiquidWaste->SolventCheck Halogenated Halogenated Solvents (DCM, Chloroform) SolventCheck->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated (MeOH, Toluene, Acetone) SolventCheck->NonHalogenated No Halogens HaloBin Bin: Halogenated Organics (Segregated for Incineration) Halogenated->HaloBin NonHaloBin Bin: Non-Halogenated Organics (High BTU Waste) NonHalogenated->NonHaloBin

Caption: Decision tree for segregating naphthalene-amine waste streams to ensure RCRA compliance and incinerator compatibility.

Step-by-Step Disposal Protocol

Phase 1: Collection & Labeling
  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal containers if the solution is highly basic, as amines can corrode certain alloys over time.

  • Labeling:

    • Chemical Name: Write the full chemical name. Do not use abbreviations like "Nap-Amine."

    • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Environmental Hazard."

    • pH Indication: Clearly mark "Basic (Organic Amine)" to prevent accidental mixing with acid waste by EHS personnel.

Phase 2: Bench Cleanup (Spill Management)

If the solid or liquid is spilled:

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.

  • Containment: Do not use water initially.

    • Solids: Sweep gently to avoid dust generation.

    • Liquids: Absorb with vermiculite or a dedicated organic spill pad.

  • Decontamination: After bulk removal, wipe the surface with an ethanol-soaked wipe. Dispose of the wipe in the solid hazardous waste bin , not the regular trash.

Phase 3: Final Disposal (RCRA Compliance)

Under US EPA (RCRA) and similar international regulations, this waste likely falls under:

  • D001 (Ignitable): If in a flammable solvent.[2]

  • Toxic Characteristic: Due to the naphthalene component.

The mandated disposal method is Incineration.

  • Why? Naphthalene rings are thermally stable. Landfilling risks leaching into groundwater. Biological treatment (sewage) is often ineffective against PAHs.

  • Mechanism: High-temperature incineration (>1000°C) with secondary combustion ensures the complete oxidation of the naphthalene ring into CO₂ and H₂O, preventing the release of carcinogenic PAHs.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes. Naphthalene compounds are lipophilic and absorb through skin; water alone is insufficient—soap is mandatory .
Eye Contact Flush with water for 15 minutes.[3][4] Seek medical attention immediately (amines can cause corneal damage).
Inhalation Move to fresh air.[3][5][6] If breathing is difficult, provide oxygen.

References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification." 40 CFR Part 261.[7]

    • Source:

  • National Center for Biotechnology Information (NCBI).

    • Source:

  • Occupational Safety and Health Administration (OSHA).

    • Source:

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories.

    • Source:

Sources

Personal protective equipment for handling 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Black Box" Safety Protocol

In drug development, specific intermediates like 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol often lack the exhaustive toxicological datasets associated with commercial APIs. However, as researchers, we cannot wait for an LD50 study to determine our safety protocols.

This guide utilizes Structure-Activity Relationship (SAR) analysis to establish a safety baseline. We treat this compound not merely as a white powder, but as a lipophilic, secondary amine capable of biological interaction. The presence of the naphthalene ring suggests high skin permeability and potential systemic toxicity (hematological), while the secondary amine/alcohol tail indicates corrosivity and mucous membrane irritation.

The Core Directive: Handle as a potent sensitizer and irritant with high dermal bioavailability.

Risk Profile & Hazard Identification

We categorize risks based on functional group analysis. This table dictates the PPE requirements.

Functional GroupAssociated HazardGHS Classification (Inferred/Conservative)
Naphthalene Moiety High lipophilicity facilitates rapid dermal absorption. Potential for hemolytic anemia (metabolic activation).[1]Acute Tox. 4 (Dermal/Oral) Carc. 2 (Suspected)
Secondary Amine Basic nitrogen lone pair can cause chemical burns or severe irritation to mucous membranes.Eye Dam. 1 (Irreversible effects)Skin Irrit. 2
Propan-2-ol Tail Increases solubility in physiological fluids; potential CNS depressant if volatile (low risk for this solid).STOT SE 3 (Respiratory Irritation)

PPE Matrix: The Defense System

Do not rely on generic "lab safety" rules. This matrix is specific to the permeation risks of naphthalene derivatives.

A. Hand Protection (Critical)
  • The Risk: Naphthalene derivatives can permeate standard 4-mil nitrile gloves rapidly.

  • The Protocol: Double-Gloving Strategy.

    • Inner Layer: 4-mil Nitrile (Inspection layer).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer).

    • Change Frequency: Immediately upon splash; every 60 minutes during active handling.

B. Eye & Face Protection[1][2][3][4]
  • The Risk: Amines are alkaline.[2] Eye contact can cause saponification of corneal lipids, leading to permanent opacity.

  • The Protocol:

    • Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to dust migration.

    • High Quantity (>5g): Add Face Shield over goggles.

C. Respiratory Protection
  • Primary Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Cleaning): Full-face respirator with P100/OV (Organic Vapor) cartridges.

Operational Workflow: Step-by-Step

This workflow is designed to isolate the user from the compound during the most critical phases: Weighing and Solubilization.

Phase 1: Preparation & Weighing
  • Static Control: Organic solids often carry static charge, causing "fly-away" powder.

    • Step 1: Place an ionizing bar or anti-static gun inside the fume hood.

    • Step 2: Use a disposable anti-static weighing boat.

    • Step 3: Line the hood surface with absorbent, plastic-backed bench paper (absorbent side up) to capture micro-spills.

Phase 2: Solubilization
  • Solvent Choice: Likely soluble in DMSO, Methanol, or DCM.

    • Step 1: Add solvent slowly. Secondary amines can be exothermic upon initial solvation.

    • Step 2: Vortex or sonicate inside the closed hood. Do not transport open vials across the lab.

Phase 3: Waste Disposal
  • Segregation: Do not mix with acidic waste streams (exothermic acid-base reaction risk).[3]

  • Labeling: Tag as "Basic Organic Waste - Toxic (Naphthalene Derivative)."

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the operation scale and state.

PPE_Decision_Tree Start Start: Handling 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol StateCheck Is the material Solid (Powder) or Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Dissolved) StateCheck->Solution QuantityCheck Quantity > 100 mg? Solid->QuantityCheck Hood MANDATORY: Chemical Fume Hood QuantityCheck->Hood Always PPE_High PPE: Double Nitrile Gloves + Goggles + Tyvek Sleeves Hood->PPE_High Yes (>100mg) PPE_Low PPE: Double Nitrile Gloves + Goggles + Lab Coat Hood->PPE_Low No (<100mg) SolventCheck Is Solvent Volatile/Toxic (e.g., DCM)? Solution->SolventCheck SolventCheck->PPE_Low No (e.g., Water/Buffer) GloveSelect Check Glove Compatibility Chart for Solvent SolventCheck->GloveSelect Yes GloveSelect->PPE_High If Permeation Risk High

Caption: Decision tree for PPE selection based on physical state and quantity, prioritizing respiratory isolation for solids and dermal protection for solutions.

Emergency Response Protocol

Self-Validating Check: Before starting, verify the location of the nearest Diphoterine® (if available) or standard eye wash station.

IncidentImmediate ActionRationale
Eye Contact Flush for 15 minutes minimum. Hold eyelids open.Alkaline burns penetrate deep into tissue; immediate dilution is vital to prevent blindness.
Skin Contact Wash with soap and water.[4][5] Do not use alcohol/solvents. Solvents (ethanol/DMSO) will dissolve the naphthalene ring and drive it deeper into the dermis.
Inhalation Move to fresh air.[1][4][5][6][7] Seek medical attention if coughing persists.Naphthalene metabolites can cause delayed respiratory inflammation.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[8] United States Department of Labor. [Link][8][9]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US); 2011.[10] [Link]

  • PubChem. Naphthalene (Compound Summary). National Library of Medicine. (Used for structural analog toxicity data). [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Naphthalene. [Link][11]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.